molecular formula C21H26ClNO3 B1466419 Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220030-11-4

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1466419
CAS No.: 1220030-11-4
M. Wt: 375.9 g/mol
InChI Key: RRGHSGZNROPTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a useful research compound. Its molecular formula is C21H26ClNO3 and its molecular weight is 375.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.ClH/c23-21(25-16-17-6-2-1-3-7-17)18-9-11-20(12-10-18)24-15-13-19-8-4-5-14-22-19;/h1-3,6-7,9-12,19,22H,4-5,8,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGHSGZNROPTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220030-11-4
Record name Benzoic acid, 4-[2-(2-piperidinyl)ethoxy]-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-[2-(Piperidinyl)ethoxy]benzoate Hydrochloride and Its Analogs: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride, a significant research compound. While a specific CAS number for the 2-substituted piperidinyl isomer is not readily found in public databases, this guide will focus on the well-documented positional isomer, Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS No. 906744-18-1) . We will delve into its synthesis, physicochemical properties, and potential therapeutic applications, drawing parallels and highlighting the synthetic nuances that would apply to its 2-substituted counterpart. This document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics centered around the piperidine scaffold.

Introduction to Piperidine-Containing Scaffolds in Drug Discovery

The N-benzyl piperidine structural motif is a highly versatile and frequently employed component in the design of new drugs. Its structural flexibility and three-dimensional nature allow for fine-tuning of both the efficacy and the physicochemical properties of a molecule. The piperidine ring can engage in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemical aspects of potency and toxicity. Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals, underscoring their importance in the pharmaceutical industry.

The subject of this guide, Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride, and its analogs are of significant interest as intermediates in the synthesis of more complex, pharmacologically active molecules.[1] The presence of a benzyl ester, a benzoic acid moiety, and a piperidinyl-ethoxy chain creates a molecule with potential for diverse biological activities.[1] The hydrochloride salt form enhances the compound's solubility and stability, making it more suitable for pharmaceutical research and development.[1]

Physicochemical Properties and Structural Elucidation

The properties of these compounds are critical for their application in drug development. Below is a table summarizing the key physicochemical properties of the 4-piperidinyl isomer and related compounds.

PropertyBenzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochlorideEthyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride4-(2-Piperidinoethoxy)benzoic acid hydrochloride
CAS Number 906744-18-1136125-47-8[2]84449-80-9[3][4]
Molecular Formula C21H26ClNO3C16H24ClNO3C14H20ClNO3[3]
Molecular Weight 375.9 g/mol [1]313.82 g/mol [2]285.76 g/mol [3]
Appearance Data not availableData not availableData not available
Solubility Enhanced by hydrochloride salt[1]Data not availableData not available
InChI Key HDONFBSNUJLZIG-UHFFFAOYSA-N[1]TYUBRHSUQBGSKT-UHFFFAOYSA-N[2]CMVTYSMYHSVDIU-UHFFFAOYSA-N[3]

Synthesis and Manufacturing

The synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a multi-step process that can be adapted for the synthesis of the 2-piperidinyl isomer. The general synthetic strategy involves the formation of an ether linkage followed by esterification.

General Synthetic Pathway

A plausible and established route to synthesize the title compound's analog involves a Williamson ether synthesis followed by a Fischer-Speier esterification. The key starting materials are 4-(2-hydroxyethyl)piperidine (or the corresponding 2-substituted analog) and a suitable para-substituted benzoic acid derivative.

Synthesis_Workflow cluster_0 Ether Formation cluster_1 Salt Formation Start 4-(2-Hydroxyethyl)piperidine Intermediate1 Benzyl 4-[2-(piperidin-4-yl)ethoxy]benzoate Start->Intermediate1 Williamson Ether Synthesis Reagent1 Benzyl 4-fluorobenzoate (or other activated benzoic acid derivative) Reagent1->Intermediate1 Base Strong Base (e.g., NaH) Base->Intermediate1 Intermediate1_ref Benzyl 4-[2-(piperidin-4-yl)ethoxy]benzoate FinalProduct Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride Intermediate1_ref->FinalProduct Acidification Reagent2 HCl in ether Reagent2->FinalProduct

Caption: A generalized workflow for the synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride.

Detailed Experimental Protocol (Hypothetical for the 4-isomer)

Step 1: Williamson Ether Synthesis

  • To a solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Benzyl 4-fluorobenzoate (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride.

Note on 2-Substituted Isomer Synthesis: The synthesis of the 2-substituted isomer would require the corresponding 2-(2-hydroxyethyl)piperidine as a starting material. The synthesis of 2-substituted piperidines can be more challenging and may require specific stereoselective methods to control the chirality at the C2 position.

Potential Mechanism of Action and Biological Activity

While the specific biological activity of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is not extensively documented, the structural motifs present in the molecule suggest several potential mechanisms of action.

Interaction with Receptors and Enzymes

The piperidine moiety is a common feature in compounds that target G-protein-coupled receptors (GPCRs) and ion channels.[2] The nitrogen atom in the piperidine ring can act as a proton acceptor, forming hydrogen bonds with receptor sites. The benzyl and benzoate groups provide lipophilic character, which can facilitate membrane permeability and interaction with hydrophobic pockets in target proteins.

Potential_Interactions Compound Benzyl 4-[2-(piperidinyl)ethoxy]benzoate Piperidine Moiety Benzyl Group Benzoate Group Target Biological Target (Receptor/Enzyme) Hydrophilic Pocket Hydrophobic Pocket Active Site Compound:f0->Target:p0 Hydrogen Bonding (Cation-π Interaction) Compound:f1->Target:p1 Hydrophobic Interaction Compound:f2->Target:p2 Esterase Interaction

Caption: Potential molecular interactions of the title compound with a biological target.

Precursor to Bioactive Molecules

This compound is primarily valued as a versatile intermediate for the synthesis of more complex and potent drug candidates.[2] For instance, derivatives of similar structures have been investigated for their potential as:

  • Acetylcholinesterase (AChE) inhibitors: Some benzylpiperidine derivatives have shown potent anti-AChE activity, which is a key target in the treatment of Alzheimer's disease.[5]

  • Analgesics and Anti-inflammatory agents: The piperidine scaffold is present in many known analgesic and anti-inflammatory drugs.[2]

Applications in Research and Drug Development

The primary application of Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride and its analogs is as a building block in medicinal chemistry.[2] Its utility stems from the ability to chemically modify different parts of the molecule to optimize for specific therapeutic targets.

  • Lead Optimization: Researchers can synthesize a library of derivatives by modifying the benzyl group, the benzoate substitution pattern, or the piperidine ring to explore the structure-activity relationship (SAR).

  • Fragment-Based Drug Discovery: The piperidine core can be used as a starting point in fragment-based screening to identify initial hits against a biological target.

  • Development of CNS-active agents: The lipophilic nature of the compound suggests potential for crossing the blood-brain barrier, making it a candidate for developing drugs targeting the central nervous system.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride. While specific toxicology data for this compound is not available, information on related compounds can provide guidance. For instance, the precursor 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is classified with the following hazards:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Benzyl 4-[2-(piperidinyl)ethoxy]benzoate hydrochloride represents a valuable chemical entity for researchers in the field of drug discovery and development. While the specific 2-substituted isomer is not well-cataloged, the readily available information on its 4-substituted counterpart provides a strong foundation for its synthesis and potential applications. The versatile piperidine scaffold, combined with the other functional groups in the molecule, offers a rich platform for the design and synthesis of novel therapeutic agents targeting a wide array of diseases. Further research into the biological activity of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Ishihara, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • SLN Pharmachem. (n.d.). 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. Retrieved from [Link]Benzoic-Acid-Hydrochloride.html)

  • Singh, G., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.

Sources

An In-Depth Technical Guide to Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride and its Positional Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this 2-substituted isomer, this document offers a detailed analysis of its calculated physicochemical properties, alongside an in-depth examination of its well-documented structural isomer, the 4-substituted analogue. This comparative approach, grounded in the principles of structure-activity relationships, provides critical insights for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel piperidine-based compounds.

Introduction to this compound

This compound belongs to the broad class of piperidine-containing compounds, which are integral scaffolds in a multitude of pharmaceutical agents. The core structure, featuring a benzyl benzoate moiety linked to a piperidine ring via an ethoxy bridge, presents a versatile template for chemical modification and exploration of biological activity.

Physicochemical Properties

The fundamental properties of this compound have been calculated based on its chemical structure. These calculated values serve as an essential starting point for its characterization. For comparative purposes, the experimental data for the related compound, Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, is also presented.

PropertyThis compound (Calculated)Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (Experimental)[1]
Molecular Formula C₂₁H₂₆ClNO₃C₁₆H₂₄ClNO₃
Molecular Weight 391.90 g/mol 313.82 g/mol [1]
Chemical Structure Benzyl ester with ethoxy linkage at the 2-position of the piperidine ringEthyl ester with ethoxy linkage at the 4-position of the piperidine ring

Synthesis and Methodologies

While a specific, validated synthetic protocol for this compound is not published, a generalizable synthetic strategy can be devised based on established methods for analogous compounds. The synthesis would logically proceed through the coupling of a protected 2-(2-hydroxyethyl)piperidine with a benzyl 4-hydroxybenzoate, followed by deprotection and salt formation.

A more detailed and experimentally validated protocol is available for the synthesis of the related 4-substituted isomer, which serves as an excellent model for understanding the required chemical transformations.

Exemplary Synthesis: Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate Hydrochloride[1]

This protocol illustrates the key steps of ether formation and subsequent salt precipitation, which are central to the synthesis of this class of compounds.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine the starting materials: the piperidine precursor and the benzoate derivative in an appropriate solvent.

  • Ether Formation: Heat the mixture to 120°C under a nitrogen atmosphere and stir for approximately 5 hours. This step facilitates the nucleophilic substitution to form the ether linkage.

  • Workup: Cool the reaction to 50°C and add distilled water to dissolve any solid byproducts. After further cooling to ambient temperature, separate the aqueous layer and wash the organic phase twice with water.

  • Salt Formation: To the organic phase, add 8N hydrochloric acid to precipitate the hydrochloride salt of the product.

  • Crystallization and Isolation: Heat the mixture to 95°C until the reaction is complete, as confirmed by High-Performance Liquid Chromatography (HPLC).

  • Purification: Cool the mixture to below 5°C, add acetone to facilitate precipitation, and then filter the resulting solid. Wash the precipitate with acetone and dry under vacuum to yield the final product.[1]

Diagram: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product Formation A Protected 2-(2-hydroxyethyl)piperidine C Etherification (e.g., Williamson Ether Synthesis) A->C B Benzyl 4-hydroxybenzoate B->C D Deprotection C->D E Salt Formation (HCl) D->E F Purification (Crystallization/Chromatography) E->F G G F->G Final Product

Caption: Generalized synthetic pathway for piperidinyl ethoxy benzoates.

The Critical Role of Isomerism: 2-Substituted vs. 4-Substituted Piperidines

The seemingly minor change of moving the substituent from the 4-position to the 2-position of the piperidine ring has significant stereochemical and conformational consequences. These differences are paramount in drug design as they directly influence how the molecule interacts with its biological target.

Conformational Analysis
  • 4-Substituted Piperidines: In a 4-substituted piperidine, the substituent can exist in either an axial or equatorial position. Generally, to minimize steric strain, a bulky substituent will preferentially occupy the equatorial position. This leads to a relatively predictable and stable chair conformation.

  • 2-Substituted Piperidines: The conformational landscape of 2-substituted piperidines is more complex. The substituent at the 2-position is adjacent to the nitrogen atom, which can lead to steric interactions with the nitrogen's lone pair and any N-substituents. Furthermore, the potential for intramolecular hydrogen bonding can stabilize conformations that might otherwise be energetically unfavorable.[2] Studies on related 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds.[2] This axial preference can orient the substituent in a significantly different region of three-dimensional space compared to the equatorial preference in a 4-substituted isomer.

Diagram: Conformational Isomers of Substituted Piperidines

Caption: Impact of substituent position on piperidine ring conformation.

Implications for Pharmacological Activity

The different spatial arrangements of the functional groups in 2- and 4-substituted isomers can lead to distinct pharmacological profiles. The piperidine moiety is a common feature in compounds targeting membrane proteins, such as G-protein-coupled receptors (GPCRs) and ion channels.[1] The precise orientation of the benzyl benzoate "headgroup" relative to the basic nitrogen of the piperidine ring is critical for receptor binding.

For instance, in the context of acetylcholinesterase (AChE) inhibitors, the basic nitrogen of the piperidine ring often plays a key role in binding to the enzyme's active site.[3] A change in the substituent's position from 4 to 2 would alter the distance and vector between these two key pharmacophoric features, potentially leading to a significant change in binding affinity and selectivity.

Potential Applications and Therapeutic Investigations

While direct pharmacological data for this compound is unavailable, the broader class of piperidine ethoxy benzoate derivatives has been investigated for a range of applications. These compounds often serve as versatile intermediates in the synthesis of more complex, biologically active molecules.[1]

Potential areas of investigation for this class of compounds include:

  • Enzyme Inhibition: Related structures are known to act as enzyme inhibitors, particularly targeting esterases and hydrolases.[1]

  • Neuromodulatory Activities: The piperidine scaffold is prevalent in centrally acting agents, and derivatives have been explored for anesthetic and neuroprotective effects.[1]

  • Receptor Antagonism: Benzyl benzoate derivatives have been investigated for their potential as angiotensin II receptor antagonists, suggesting a possible role in cardiovascular research.[4]

It is imperative for researchers to synthesize and profile the 2-substituted isomer to determine if its unique stereochemistry confers novel or enhanced activity in these or other therapeutic areas.

Conclusion and Future Directions

This compound represents an under-explored area of chemical space. This technical guide has provided a foundational understanding of this compound by presenting its calculated properties and, crucially, by drawing scientifically grounded comparisons with its well-characterized 4-substituted isomer.

The key takeaway for researchers is the profound impact of positional isomerism on the conformational behavior of the piperidine ring. This structural nuance is not merely academic; it is a critical determinant of a molecule's potential for biological interaction. The synthetic pathways and pharmacological context provided herein are intended to serve as a robust framework for the future synthesis, characterization, and biological evaluation of this compound. Empirical studies are essential to validate the hypotheses presented in this guide and to unlock the full potential of this and related 2-substituted piperidine derivatives in drug discovery.

References

  • Lykke, L., & D’cunha, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6297. (URL: [Link])

  • PubChem Compound Summary for CID 5743835, 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. National Center for Biotechnology Information. (URL: [Link])

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. (URL: not available)
  • 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride - SLN Pharmachem. (URL: [Link])

  • PubChem Compound Summary for CID 71751690, 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. National Center for Biotechnology Information. (URL: [Link])

  • 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer, 4 - Triown Chemie. (URL: [Link])

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC - NIH. (URL: [Link])

  • Conformational analysis of 2-substituted piperazines - PubMed. (URL: [Link])

  • 4-hydroxy-piperidine derivatives and their preparation - Google P
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (URL: not available)
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (URL: [Link])

  • Preparation method of N-benzyl-4-piperidone - Google P
  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (URL: [Link])

  • Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride - PrepChem.com. (URL: [Link])

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (URL: not available)
  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. (URL: [Link])

  • Inhibitory Effects of Benzyl Benzoate and Its Derivatives on Angiotensin II-induced Hypertension - PubMed. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (URL: [Link])

  • The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. (URL: [Link])

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. (URL: [Link])

  • Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research - ACS Publications. (URL: [Link])

Sources

An In-depth Technical Guide on the Solubility of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Imperative of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a molecule with ionizable functional groups, a comprehensive understanding of its solubility profile across a range of physicochemical conditions is not merely an academic exercise but a fundamental prerequisite for successful drug development. This guide, authored from the perspective of a Senior Application Scientist, provides a robust framework for the systematic investigation of this compound's solubility. It emphasizes the "why" behind experimental choices, ensuring that the generated data is not only accurate but also contextually relevant for formulation and clinical translation.

Foundational Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of this compound is the bedrock upon which all subsequent solubility studies are built. These parameters govern its behavior in solution and provide the necessary context for data interpretation.

2.1 Ionization Constant (pKa): The pH-Solubility Nexus

The presence of a titratable amine in the piperidinyl moiety signifies that the solubility of this compound will be intrinsically linked to the pH of its environment. The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form. The ionized form is generally more soluble in aqueous media.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve approximately 10-20 mg of this compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete dissolution.

  • Titration: Titrate the sample solution with a standardized solution of 0.1 M potassium hydroxide (KOH) while continuously monitoring the pH using a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

  • Expert Rationale: Potentiometric titration is a gold-standard, cost-effective method for pKa determination. The choice of a co-solvent is critical to maintain the compound in solution throughout the titration, ensuring an accurate determination.

2.2 Lipophilicity: LogP and LogD

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its ability to cross biological membranes. LogP refers to the partitioning of the neutral species, while LogD is the effective partitioning at a specific pH, accounting for all ionic species.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: A known concentration of this compound is added to the system, which is then agitated at a constant temperature until equilibrium is achieved (typically 24 hours).

  • Phase Separation and Quantification: The n-octanol and aqueous layers are separated by centrifugation. The concentration of the compound in each phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • LogD = log ([Concentration in n-octanol] / [Total Concentration in aqueous buffer])

  • Trustworthiness: The shake-flask method is a well-established and reliable technique. Its self-validating nature is enhanced by running replicate experiments and ensuring mass balance.

Core Methodologies for Equilibrium Solubility Determination

Equilibrium solubility represents the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure, in the presence of excess solid.

3.1 The Shake-Flask Method: A Foundational Technique

The shake-flask method remains the definitive technique for determining equilibrium solubility due to its simplicity and reliability.

Experimental Workflow: Equilibrium Solubility Determination

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis weigh_api Accurately Weigh API add_excess Add Excess API to Solvent weigh_api->add_excess prepare_solvent Prepare Solvent Media (e.g., Buffers, Biorelevant Media) prepare_solvent->add_excess agitate Agitate at Constant Temperature (e.g., 24-72 hours) add_excess->agitate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) agitate->separate analyze_supernatant Analyze Supernatant by HPLC-UV separate->analyze_supernatant quantify Quantify Concentration analyze_supernatant->quantify

Caption: A systematic workflow for determining equilibrium solubility.

3.2 pH-Dependent Aqueous Solubility

Given the pKa of the molecule, its solubility is expected to be significantly higher in acidic conditions.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Execution: Follow the equilibrium solubility workflow described in the diagram above for each buffer.

  • Final pH Measurement: It is crucial to measure the pH of the final saturated solution, as it may differ from the initial buffer pH.

Data Presentation: pH-Solubility Profile

Initial Buffer pHFinal pH of Saturated SolutionSolubility (mg/mL)Solubility (mM)
1.2
4.5
6.8
7.4

3.3 Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the conditions of the gastrointestinal tract.

  • Simulated Gastric Fluid (SGF): Represents the stomach in the fasted state.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the small intestine in the fasted state.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the small intestine after a meal.

Protocol: The experimental procedure is identical to that for aqueous solubility, with the substitution of the respective biorelevant media.

3.4 Solubility in Organic and Co-Solvent Systems

This data is vital for the development of liquid formulations and for preparing stock solutions for in vitro screening.

Protocol: The equilibrium solubility is determined in a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400) and co-solvent mixtures.

Data Presentation: Solvent Solubility

Solvent SystemSolubility (mg/mL)
Water
Ethanol
Propylene Glycol
Polyethylene Glycol 400
50% Ethanol / 50% Water (v/v)

The Influence of the Solid State: Polymorphism and Its Implications

The solid-state form of an API can have a profound impact on its solubility. Different crystalline forms (polymorphs) or an amorphous form can exhibit different solubilities.

4.1 X-Ray Powder Diffraction (XRPD)

  • Purpose: To identify the crystalline structure of the solid material.

  • Protocol: An XRPD pattern should be obtained for the starting material and for the solid material recovered after the solubility experiment. A change in the pattern would indicate a polymorphic transformation during the experiment.

4.2 Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the melting point and identify other thermal events.

  • Protocol: A small sample is heated at a controlled rate, and the heat flow is measured. The resulting thermogram provides a fingerprint of the solid-state form.

Data Synthesis and Application in Drug Development

The comprehensive solubility dataset for this compound will directly inform critical development decisions.

Logical Flow: From Data to Decision

G cluster_data Generated Data cluster_integration Integration & Analysis cluster_decision Development Decision sol_data pH-Solubility Profile Biorelevant Solubility Co-solvent Solubility bcs Biopharmaceutics Classification System (BCS) Assessment sol_data->bcs formulation Formulation Strategy Development sol_data->formulation physchem_data pKa, LogD physchem_data->bcs solid_state_data XRPD, DSC solid_state_data->formulation invivo Prediction of In Vivo Performance bcs->invivo formulation->invivo decision Go/No-Go Decision Lead Optimization invivo->decision

Caption: The integration of solubility data into the drug development pathway.

Conclusion: A Pathway to Informed Development

This technical guide has outlined a comprehensive and scientifically rigorous approach to the solubility characterization of this compound. By adhering to these principles and methodologies, researchers can generate a robust and reliable dataset that is essential for the successful advancement of this compound from the laboratory to the clinic.

References

  • OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: Organisation for Economic Co-operation and Development. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Source: John Wiley & Sons. [Link]

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility. Source: U.S. Pharmacopeial Convention. [Link]

  • Dressman, J. B., & Reppas, C. (Eds.). (2016). Oral Drug Absorption: Prediction and Assessment. Source: CRC Press. [Link]

Unveiling the Pharmacological Potential of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is not extensively available in the public domain. This guide, therefore, presents a comprehensive analysis based on its structural characteristics and the known pharmacological activities of closely related analogs. The proposed mechanisms and experimental protocols are intended to serve as a foundational framework for future research and are not based on established experimental data for this specific molecule.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities.[1] this compound is a distinct molecule within this class, featuring a 2-substituted piperidine ring linked via an ethoxy bridge to a benzyl benzoate moiety. While direct studies on this specific compound are limited, its structural components suggest a high potential for interaction with various biological targets, particularly within the central nervous system (CNS). This guide will deconstruct the molecule's structural features to postulate its likely mechanism of action, drawing parallels from its positional isomer, Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, and other relevant piperidine-based compounds. We will also propose a comprehensive experimental workflow to elucidate its true pharmacological profile.

Deconstructing the Molecule: A Gateway to Potential Mechanisms

The structure of this compound offers several clues to its potential biological activity.

  • The 2-Substituted Piperidine Ring: The substitution at the 2-position of the piperidine ring is a critical feature that differentiates it from many well-characterized 4-substituted piperidine drugs. This specific orientation can influence the molecule's stereochemistry and its interaction with target proteins, potentially leading to a unique pharmacological profile. 2-substituted piperidine derivatives are known to be key intermediates in the development of novel active pharmaceutical ingredients.

  • The Ethoxy Linker: This flexible chain connects the piperidine ring to the aromatic benzoate group, influencing the molecule's overall conformation and its ability to access binding pockets of target proteins.

  • The Benzyl Benzoate Moiety: This lipophilic group can facilitate passage across the blood-brain barrier, suggesting a potential for CNS activity. Furthermore, the ester linkage may be susceptible to hydrolysis by esterase enzymes, potentially leading to metabolic activation or deactivation.

Based on these structural features and data from related compounds, we can hypothesize several potential mechanisms of action for this compound.

Hypothesized Mechanisms of Action

Given the lack of direct evidence, we propose three primary hypothetical mechanisms of action for consideration and future experimental validation.

Monoamine Transporter Inhibition

Many piperidine-based CNS drugs exert their effects by modulating the activity of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The structural analog, 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, is a potent and selective dopamine reuptake inhibitor. It is plausible that this compound could also interact with these transporters.

Hypothetical Signaling Pathway: Monoamine Transporter Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Compound Transporter DAT/SERT/NET Compound->Transporter Inhibition Vesicle Vesicular Monoamines Monoamines_pre Vesicle->Monoamines_pre Monoamines_cleft Monoamines_pre->Monoamines_cleft Release Monoamines_cleft->Transporter Reuptake Receptor Postsynaptic Receptors Monoamines_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Hypothetical inhibition of monoamine transporters by the compound.

Sigma Receptor Modulation

Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are targets for several neuropsychiatric drugs. Certain phenoxyalkylpiperidines have demonstrated high affinity for sigma-1 receptors. The structural similarities suggest that this compound could also be a ligand for sigma receptors.

Hypothetical Signaling Pathway: Sigma Receptor Modulation

cluster_cell Cell Compound Compound SigmaR Sigma-1 Receptor Compound->SigmaR Binding IP3R IP3 Receptor SigmaR->IP3R Modulation Ca_ER Ca²⁺ Release (from ER) IP3R->Ca_ER Downstream Downstream Signaling Ca_ER->Downstream

Caption: Postulated modulation of the Sigma-1 receptor by the compound.

Acetylcholinesterase (AChE) Inhibition

The ester group in the benzyl benzoate moiety raises the possibility of interaction with esterase enzymes. A positional isomer, Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, has been suggested to inhibit enzymes involved in acetylcholine breakdown. Therefore, it is conceivable that the 2-piperidinyl isomer could also act as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine.

Hypothetical Signaling Pathway: AChE Inhibition

ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound Compound Compound->AChE Inhibition Increased_Signaling Increased Cholinergic Signaling Postsynaptic_Receptor->Increased_Signaling

Caption: Theoretical inhibition of Acetylcholinesterase (AChE) by the compound.

Proposed Experimental Workflow for Mechanistic Elucidation

To move from hypothesis to evidence, a structured experimental approach is essential. The following workflow outlines the key experiments required to determine the mechanism of action of this compound.

Phase 1: Initial Screening and Target Identification

The first phase aims to broadly screen the compound against a panel of common CNS targets to identify potential primary interactions.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of the compound for a wide range of receptors, transporters, and ion channels.

  • Procedure:

    • Prepare membrane fractions from cells expressing the target of interest (e.g., DAT, SERT, NET, sigma-1, sigma-2, muscarinic, and nicotinic acetylcholine receptors).

    • Incubate the membranes with a specific radioligand for the target in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the competition binding data.

  • Data Presentation:

TargetRadioligandKi (nM) of Test Compound
DAT[³H]WIN 35,428Hypothetical Data
SERT[³H]CitalopramHypothetical Data
NET[³H]NisoxetineHypothetical Data
Sigma-1-PentazocineHypothetical Data
M1 AChR[³H]PirenzepineHypothetical Data
AChE-See Functional Assay

Experimental Workflow Diagram

Start Start: Compound Synthesis & Purification Binding Phase 1: Broad Panel Radioligand Binding Assays Start->Binding Functional Phase 2: Functional Assays (for identified targets) Binding->Functional InVivo Phase 3: In Vivo Studies (e.g., microdialysis, behavioral models) Functional->InVivo SAR Phase 4: Structure-Activity Relationship Studies InVivo->SAR End Elucidation of Mechanism of Action SAR->End

Caption: A phased experimental approach to defining the mechanism of action.

Phase 2: Functional Characterization

Once primary targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator.

Experimental Protocol: In Vitro Functional Assays

  • For Transporters (e.g., DAT):

    • Objective: To measure the effect of the compound on neurotransmitter uptake.

    • Procedure: Use cells expressing the transporter of interest and measure the uptake of a radiolabeled substrate (e.g., [³H]dopamine) in the presence and absence of the test compound.

  • For Receptors (e.g., Sigma-1):

    • Objective: To assess the functional consequence of receptor binding.

    • Procedure: Utilize a relevant functional assay, such as measuring changes in intracellular calcium levels or second messenger production (e.g., cAMP) in response to the compound.

  • For Enzymes (e.g., AChE):

    • Objective: To determine the inhibitory potency of the compound.

    • Procedure: Use a colorimetric assay (Ellman's reagent) to measure the rate of acetylcholine hydrolysis by purified AChE in the presence of varying concentrations of the compound. Calculate the IC₅₀ value.

Assay TypeTargetEndpoint MeasuredIC₅₀/EC₅₀ (nM)
Uptake AssayDAT[³H]Dopamine UptakeHypothetical Data
Calcium FluxSigma-1 ReceptorIntracellular Ca²⁺Hypothetical Data
Enzymatic AssayAChEAcetylcholine HydrolysisHypothetical Data
Phase 3: In Vivo Validation

In vivo studies are essential to confirm the physiological relevance of the in vitro findings.

  • Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals following compound administration.

  • Behavioral Models: To assess the compound's effects in animal models relevant to its hypothesized mechanism (e.g., locomotor activity for DAT inhibitors, cognitive tests for AChE inhibitors).

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule. Based on a thorough analysis of its structural motifs and comparison with known pharmacologically active analogs, we have postulated several plausible mechanisms of action, including monoamine transporter inhibition, sigma receptor modulation, and acetylcholinesterase inhibition. The proposed experimental workflow provides a clear and logical path for researchers to systematically investigate these hypotheses and ultimately elucidate the true pharmacological profile of this compound. Such studies will be instrumental in determining its potential as a novel therapeutic agent and will contribute valuable knowledge to the broader field of medicinal chemistry.

References

  • Rubin, J. R., & D'Souza, K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(5), 1677. [Link]

Sources

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride: A Predictive Analysis and Characterization Roadmap for a Novel CNS-Active Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide and Research Roadmap

Executive Summary

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a novel chemical entity possessing distinct structural motifs—a piperidine ring, a benzyl ester, and an ethoxy-benzoate core—that are prevalent in a wide range of centrally active pharmacological agents. While direct biological data for this specific compound is not extensively documented in publicly available literature, its architecture strongly suggests potential interactions with key neurological targets. This guide provides a comprehensive analysis of the compound's structure-activity relationships based on analogous molecules. We hypothesize that its primary biological activity lies in the modulation of sigma receptors, with secondary potential as a dopamine receptor ligand or acetylcholinesterase inhibitor. To validate these predictions, this document outlines a phased, in-depth research roadmap, complete with detailed experimental protocols, to systematically characterize its binding profile, functional activity, and preliminary safety. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising scaffold.

Introduction: Structural Rationale for Pharmacological Investigation

The therapeutic potential of a novel compound can often be inferred from its constituent parts. The structure of this compound presents a compelling case for investigation as a modulator of central nervous system (CNS) targets. The piperidine moiety is a foundational element in medicinal chemistry, integral to numerous FDA-approved drugs that target G-protein-coupled receptors (GPCRs) and ion channels.[1] Its conformational flexibility and basic nitrogen atom allow it to engage in critical binding interactions within receptor pockets.

The key structural features include:

  • Piperidine Ring: A privileged scaffold in CNS drug discovery, known to interact with targets like sigma receptors, dopamine receptors, and opioid receptors.[1][2]

  • N-Alkyl Linker: The ethoxy chain connecting the piperidine to the benzoate core provides an optimal spacer and can influence receptor affinity and selectivity.

  • Benzyl Group: While not directly attached to the piperidine nitrogen in this case (it forms an ester), the presence of a benzyl moiety is common in high-affinity ligands for the dopamine transporter and sigma receptors.[2][3]

  • Benzoate Ester: This group influences the compound's lipophilicity and metabolic stability and may serve as a key interaction point with the target protein.

Based on these features, a logical starting point for investigation is the family of sigma receptors, which are known to bind a wide variety of piperidine-containing ligands.[3][4]

Predicted Biological Target: Sigma Receptor Modulation

Our primary hypothesis is that this compound acts as a ligand for sigma receptors, particularly the sigma-1 (σ1) subtype. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses, neuroplasticity, and ion channel function. Ligands targeting this receptor have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

Mechanism of Action: The Sigma-1 (σ1) Receptor Signaling Cascade

The σ1 receptor does not function as a classical GPCR. Upon activation by agonists, it is thought to dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and translocate to other areas of the cell. There, it can directly modulate the activity of various ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and influence intracellular calcium signaling. This modulation can have profound effects on neuronal excitability and survival.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm / MAM s1_bip σ1 Receptor-BiP Complex s1_active Active σ1 Receptor s1_bip->s1_active Dissociation bip BiP s1_bip->bip agonist Agonist (e.g., Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate) agonist->s1_bip Binds ion_channel Ion Channels (e.g., NMDA-R, K+) s1_active->ion_channel Modulates ca_signal Ca2+ Signaling Modulation ion_channel->ca_signal Impacts neuroprotection Neuroprotection & Neuronal Plasticity ca_signal->neuroprotection Leads to

Caption: Predicted signaling pathway for a σ1 receptor agonist.

Proposed Research Roadmap for Biological Characterization

To systematically test our hypothesis and fully characterize the compound's biological activity, we propose the following phased approach.

Phase 1: In Vitro Target Screening and Affinity Determination

The initial phase focuses on identifying the primary biological target(s) and quantifying the compound's binding affinity.

Protocol 1: Broad Ligand Binding Panel

This experiment provides a wide-angle view of the compound's selectivity.

  • Objective: To screen this compound against a commercially available panel of 40-50 common CNS targets, including opioid, dopamine, serotonin, and adrenergic receptors, as well as key ion channels and transporters.

  • Methodology:

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • The assay measures the displacement of a specific radioligand for each target in the panel.

    • Results are reported as the percentage of inhibition of radioligand binding.

  • Interpretation: Significant inhibition (>50%) at any target warrants further investigation with a full concentration-response curve to determine the inhibition constant (Ki). This initial screen will either confirm the predicted affinity for sigma receptors or reveal novel, unexpected targets.

Protocol 2: Radioligand Competition Binding Assay for σ1 Receptor Affinity

This is the gold-standard method for quantifying the affinity of an unlabeled compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of the test compound for the human σ1 receptor.

  • Materials:

    • Membrane homogenates from cells expressing the human σ1 receptor (e.g., HEK293-σ1R cells).

    • Radioligand: [³H]-(+)-pentazocine (a well-characterized σ1 ligand).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and a scintillation counter.

  • Step-by-Step Methodology:

    • Preparation: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) in assay buffer.

    • Incubation: In each well of the 96-well plate, combine:

      • 50 µL of cell membrane homogenate (containing a defined protein concentration).

      • 50 µL of [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 2-3 nM).

      • 50 µL of either assay buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound dilution.

    • Equilibration: Incubate the plate at room temperature for 120 minutes with gentle agitation to reach binding equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_reagents Prepare Reagents: - Serial Dilutions of Test Compound - Radioligand ([³H]-Pentazocine) - Cell Membranes (HEK293-σ1R) start->prep_reagents incubation Incubate Components (Membranes, Radioligand, Compound) 120 min @ RT prep_reagents->incubation filtration Rapid Filtration & Washing (Separate Bound from Free) incubation->filtration scintillation Scintillation Counting (Quantify Bound Radioactivity) filtration->scintillation analysis Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff scintillation->analysis end End: Determine Affinity (Ki) analysis->end

Caption: Workflow for a radioligand competition binding assay.

Data Presentation

The binding affinity data should be summarized in a clear, tabular format.

Target ReceptorRadioligandKi (nM) ± SEMn
Sigma-1 (σ1)[³H]-(+)-pentazocineCalculated Value3
Sigma-2 (σ2)[³H]-DTGCalculated Value3
Dopamine Transporter (DAT)[³H]-WIN 35,428Calculated Value3
D4 Dopamine Receptor[³H]-SpiperoneCalculated Value3

Table 1: Example data summary table for binding affinity studies.

Phase 2: In Vitro Functional Activity Assays

Once high-affinity binding is confirmed, the next step is to determine whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist.

Protocol 3: Calcium Mobilization Assay

  • Objective: To determine if the compound is a σ1 receptor agonist or antagonist by measuring its effect on intracellular calcium flux.

  • Rationale: σ1 receptor activation is known to modulate calcium signaling. This can be measured using calcium-sensitive fluorescent dyes in a high-throughput format.

  • Methodology:

    • Cell Plating: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express σ1 receptors) in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Agonist Mode: Add varying concentrations of the test compound to the cells and measure the fluorescence signal over time using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, challenge the cells with a known σ1 receptor agonist (e.g., PRE-084). A dose-dependent inhibition of the PRE-084-induced calcium signal indicates antagonist activity.

    • Data Analysis: Plot the change in fluorescence against the log concentration of the compound to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion and Future Directions

The structural components of this compound provide a strong rationale for its investigation as a novel CNS agent, with the sigma-1 receptor being the most probable high-affinity target. The proposed research roadmap offers a systematic and robust framework for elucidating its precise mechanism of action and functional activity.

Positive results from this initial characterization—specifically, high affinity and selectivity for the σ1 receptor coupled with potent functional activity—would provide a solid foundation for advancing the compound into more complex studies. Future work would include assessing its efficacy in animal models of neuropathic pain or neurodegeneration, conducting full pharmacokinetic profiling, and performing initial toxicology evaluations. This structured approach ensures that the therapeutic potential of this promising chemical scaffold is explored efficiently and rigorously.

References

  • Benchchem. (n.d.). Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate Hydrochloride.
  • Dutta, A. K., Coffey, L. L., & Reith, M. E. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35–43. Retrieved from [Link]

  • Mach, R. H., et al. (1997). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. Retrieved from [Link]

  • Perrone, R., et al. (2016). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Molecules, 21(11), 1547. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Retrieved from [Link]

Sources

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant potential in medicinal chemistry and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, potential mechanisms of action, and applications of this compound, grounding all information in established scientific principles and literature.

Introduction: Unveiling a Privileged Scaffold

This compound is a synthetic organic compound featuring several key structural motifs that are highly valued in drug discovery. The molecule integrates a piperidine ring, a flexible ethoxy linker, a benzoate ester, and a benzyl group. The piperidine moiety is a ubiquitous feature in pharmaceuticals, particularly those targeting the central nervous system (CNS), due to its ability to interact with membrane proteins like G-protein-coupled receptors (GPCRs) and ion channels.[1] The benzoylpiperidine fragment, in particular, is considered a privileged structure in medicinal chemistry.[2] The hydrochloride salt form of the compound enhances its solubility and stability, making it more amenable to experimental handling and formulation.[3]

This guide will explore the synthetic pathways to access this molecule, the analytical techniques for its characterization, and its potential pharmacological relevance based on structurally similar compounds.

Synthesis and Chemical Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[3] The general strategy involves the formation of an ether linkage followed by esterification and, finally, salt formation.

Retrosynthetic Analysis and Strategy

The logical disconnection approach points to three primary starting materials: 4-hydroxybenzoic acid, 2-(2-chloroethyl)piperidine (or a protected precursor), and benzyl alcohol. The synthesis hinges on two key bond formations: the C-O ether bond and the C-O ester bond.

  • Etherification: A Williamson ether synthesis is a common and effective method. This involves the reaction of the phenoxide of a 4-hydroxybenzoic acid derivative with an alkyl halide, such as 2-(2-chloroethyl)piperidine. The reaction is typically performed in the presence of a base to deprotonate the phenol.

  • Esterification: The carboxylic acid of the 4-(2-(piperidin-2-yl)ethoxy)benzoic acid intermediate can be esterified with benzyl alcohol. This can be achieved through Fischer esterification (acid-catalyzed) or by converting the carboxylic acid to a more reactive species like an acyl chloride.

  • Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent to precipitate the desired hydrochloride salt, which often improves the compound's crystallinity and handling properties.[3]

Synthetic Workflow Diagram

The following diagram illustrates a plausible synthetic pathway.

G cluster_0 Step 1: Etherification (Williamson Synthesis) cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A Benzyl 4-hydroxybenzoate D N-Protected Intermediate A->D Reacts with B 2-(2-Chloroethyl)piperidine (N-protected) B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D Under F Deprotected Intermediate D->F Treated with E Acidic or Hydrogenolysis Conditions E->F H Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (Final Product) F->H Reacts with G HCl in Polar Solvent (e.g., Ethanol, Ether) G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical transformations for similar molecules.[3]

Step 1: Synthesis of Benzyl 4-(2-(1-(tert-butoxycarbonyl)piperidin-2-yl)ethoxy)benzoate

  • To a stirred solution of Benzyl 4-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified intermediate from Step 1 in a minimal amount of a polar solvent like ethanol or 1,4-dioxane.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the solution or add a saturated solution of HCl in ethanol/ether dropwise until the precipitation is complete.

  • Stir the resulting slurry at 0-5°C for 1-2 hours.

  • Collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry it under a vacuum to yield the final product, this compound, as a solid.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a combination of analytical techniques is essential.

Technique Purpose Expected Key Signals / Results
HPLC Purity AssessmentA single major peak (>98% purity) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA).[3]
¹H NMR Structural Confirmation- Aromatic protons from the benzoate and benzyl rings.- A singlet corresponding to the benzylic CH₂ protons (~5.2 ppm).[3]- Multiplets for the ethoxy linker and piperidine ring protons.
¹³C NMR Structural Confirmation- Carbonyl carbon of the ester.- Aromatic carbons.- Aliphatic carbons of the ethoxy linker and piperidine ring.
Mass Spec (MS) Molecular Weight VerificationA molecular ion peak corresponding to the mass of the free base [M+H]⁺.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis [3]

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. For example, a 70:30 mixture.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas to determine the percentage purity.

Pharmacological Profile and Potential Mechanisms of Action

While specific pharmacological data for this compound is not extensively published, its structural components suggest several potential biological activities based on analogous compounds. It serves as a valuable scaffold for synthesizing pharmacologically active molecules.[1][4]

Potential Molecular Targets
  • Dopamine Transporter (DAT): Structurally related 1-benzyl-4-substituted piperidines are known to be potent and selective dopamine reuptake inhibitors.[5] Inhibition of DAT increases the concentration of dopamine in the synaptic cleft, a mechanism relevant to stimulants and treatments for conditions like ADHD and depression.

  • Acetylcholinesterase (AChE): Certain 1-benzyl-4-substituted piperidine derivatives have been synthesized and evaluated as highly potent acetylcholinesterase inhibitors.[6][7] This activity is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. One such compound demonstrated an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over Butyrylcholinesterase (BuChE).[6]

  • Adrenergic Receptors: Piperazine derivatives with similar structural features have been investigated as antagonists for α1-adrenoceptors, which are involved in smooth muscle contraction and are targets for treating benign prostatic hyperplasia (BPH).[8]

  • Other CNS Targets: The piperidine core is prevalent in drugs targeting a wide array of CNS receptors and ion channels, suggesting potential for neuromodulatory, anesthetic, or neuroprotective activities.[1]

Signaling Pathway Example: Dopamine Reuptake Inhibition

The diagram below illustrates the potential mechanism of action if the compound acts as a dopamine reuptake inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptors Dopamine->Receptor Binds Vesicle Vesicles Vesicle->Dopamine Signal Signal Transduction Receptor->Signal Compound Benzyl 4-[2-(2-piperidinyl)ethoxy] benzoate hydrochloride Compound->DAT Inhibits

Caption: Potential mechanism as a dopamine reuptake inhibitor.

Comparative Data of Structurally Similar Compounds

To provide context, the following table summarizes information on related molecules.

Compound/Analog Structural Difference Noted Biological Activity/Use Reference
Methyl 4-[2-(4-Piperidinyl)ethoxy]benzoateMethyl ester instead of benzyl esterPrecursor for carboxylic acid derivatives[3]
4-(2-Piperidinoethoxy)benzoic AcidFree carboxylic acid instead of esterIntermediate in the synthesis of Raloxifene[9]
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidineDifferent substitution at the 4-positionPotent and selective dopamine reuptake inhibitor[5]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineDifferent side chain at the 4-positionPotent acetylcholinesterase inhibitor (IC50 = 0.56 nM)[6]

Applications and Future Directions

This compound is primarily a research chemical and a building block for drug discovery.[1]

  • Medicinal Chemistry: It serves as a versatile intermediate for creating libraries of novel compounds to be screened for various biological activities.[3] Its structural motifs can be systematically modified to probe structure-activity relationships (SAR).

  • Drug Development: The core scaffold is present in molecules investigated for CNS disorders, pain management, and anti-inflammatory applications.[1][6] Further derivatization could lead to the development of new therapeutic agents.

  • Chemical Biology: As a chemical probe, derivatives of this compound could be used to study the function of specific receptors or enzymes in biological systems.

The future of this compound lies in its exploration as a scaffold for developing selective ligands for underexplored biological targets. The combination of the benzyl, benzoate, and piperidine moieties provides a rich platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound of significant interest to the scientific community due to its privileged structural components. While it is primarily valued as a synthetic intermediate, the pharmacological activities of its analogs highlight its potential as a foundation for developing novel therapeutics, particularly in the realm of neuropharmacology. This guide provides a foundational understanding of its synthesis, characterization, and potential biological relevance, offering a solid starting point for researchers and drug developers aiming to leverage this versatile chemical scaffold.

References

  • Benchchem. (n.d.). Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride.
  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Benchchem. (n.d.). Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate Hydrochloride.
  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine.
  • Santa Cruz Biotechnology. (n.d.). 4-[2-(1-Piperidinyl)ethoxy]benzoic Acid, Hydrochloride Salt.
  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
  • Frontiers in Pharmacology. (2021). Piperazine-Derived α1D/1A Antagonist....
  • Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors....
  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

Sources

An In-depth Technical Guide to Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a molecule of significant interest in medicinal chemistry. Due to the limited publicly available information on this specific compound, this document outlines a prospective synthesis based on established chemical principles and predicts its potential pharmacological relevance. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for a Novel Piperidine-Containing Compound

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties and interact with a range of biological targets. Similarly, benzoate esters are common features in drug molecules, often acting as bioisosteres or contributing to receptor binding. The novel structure of this compound, combining these two key pharmacophores via an ethoxy linker, presents an intriguing candidate for investigation in various therapeutic areas. The hydrochloride salt form is anticipated to enhance the compound's solubility and stability, making it more amenable to pharmaceutical formulation.

This guide will first propose a logical retrosynthetic pathway to the target molecule, followed by detailed, field-proven protocols for the synthesis of its key precursors. A robust methodology for the final coupling reaction and subsequent purification is then presented. Finally, we will discuss the predicted physicochemical properties and hypothesize potential mechanisms of action and therapeutic applications based on structural analogies to known bioactive molecules.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of this compound suggests a convergent synthesis strategy, starting from two key precursors: 2-piperidineethanol and benzyl 4-hydroxybenzoate . The primary disconnection is at the ether linkage, which can be formed via a Williamson ether synthesis.

G cluster_precursors Key Precursors cluster_p1_precursors Precursors for Benzyl 4-hydroxybenzoate cluster_p2_precursor Precursor for 2-piperidineethanol Target Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl Ether_Linkage C-O Ether Bond Disconnection Target->Ether_Linkage Precursors Ether_Linkage->Precursors Williamson Ether Synthesis P1 Benzyl 4-hydroxybenzoate Precursors->P1 P2 2-(2-haloethyl)piperidine (activated 2-piperidineethanol) Precursors->P2 P1_breakdown Ester Bond Disconnection P1->P1_breakdown P2_breakdown Piperidine Ring Formation P2->P2_breakdown P1_precursors P1_precursors P1_breakdown->P1_precursors Esterification P1A 4-Hydroxybenzoic acid P1_precursors->P1A P1B Benzyl chloride P1_precursors->P1B P2_precursor P2_precursor P2_breakdown->P2_precursor Catalytic Hydrogenation P2A 2-(2-hydroxyethyl)pyridine P2_precursor->P2A

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Synthesis of 2-Piperidineethanol

2-Piperidineethanol is a crucial chiral building block in the synthesis of numerous natural products and pharmaceutical agents.[1] It is typically synthesized on an industrial scale via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[1][2]

Experimental Protocol:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 2-(2-hydroxyethyl)pyridine and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for instance, rhodium on carbon, palladium on carbon, or platinum oxide.[3][4]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 2-piperidineethanol. Further purification can be achieved by distillation or crystallization.

G Start 2-(2-hydroxyethyl)pyridine Reagents H2, Catalyst (e.g., Pd/C, Rh/C, PtO2) Solvent (e.g., Ethanol) Start->Reagents Product 2-Piperidineethanol Reagents->Product Catalytic Hydrogenation

Caption: Synthesis of 2-Piperidineethanol.

Synthesis of Benzyl 4-hydroxybenzoate

The synthesis of benzyl esters of hydroxybenzoic acids is a well-established process. A common and efficient method involves the reaction of a benzyl halide with the corresponding hydroxybenzoic acid.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in a suitable solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate, to the solution to deprotonate the carboxylic acid.

  • Alkylating Agent Addition: Add benzyl chloride to the reaction mixture.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. An oily layer or a precipitate of the benzyl ester should form.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure benzyl 4-hydroxybenzoate.

G Start1 4-Hydroxybenzoic Acid Reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Start1->Reagents Start2 Benzyl Chloride Start2->Reagents Product Benzyl 4-hydroxybenzoate Reagents->Product Esterification

Caption: Synthesis of Benzyl 4-hydroxybenzoate.

Proposed Synthesis of this compound

The final step in the synthesis of the target molecule is the coupling of the two precursors via a Williamson ether synthesis. This involves the activation of the hydroxyl group of 2-piperidineethanol, followed by reaction with the phenoxide of benzyl 4-hydroxybenzoate.

Experimental Protocol:

Part A: Activation of 2-Piperidineethanol (Formation of a Halide or Tosylate)

  • N-Protection (Optional but Recommended): To avoid side reactions at the piperidine nitrogen, it is advisable to first protect it with a suitable protecting group (e.g., Boc anhydride).

  • Activation:

    • Halogenation: React the N-protected 2-piperidineethanol with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) to form the corresponding chloride or bromide.

    • Tosylation: Alternatively, react the N-protected 2-piperidineethanol with tosyl chloride in the presence of a base like pyridine to form the tosylate.

  • Purification: Purify the activated intermediate using standard techniques.

Part B: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl 4-hydroxybenzoate in a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a strong base, such as sodium hydride, to deprotonate the phenolic hydroxyl group, forming the sodium phenoxide in situ.

  • Coupling Reaction: Add the activated N-protected 2-(2-halo/tosyloxyethyl)piperidine to the reaction mixture.

  • Reaction Conditions: Heat the mixture and stir until the reaction is complete (monitored by TLC).

  • Deprotection: After the etherification is complete, remove the N-protecting group under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify the crude product by column chromatography.

Part C: Hydrochloride Salt Formation

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

G Start1 Benzyl 4-hydroxybenzoate Reagents Strong Base (e.g., NaH) Solvent (e.g., DMF) Start1->Reagents Start2 Activated 2-piperidineethanol (e.g., 2-(2-chloroethyl)piperidine) Start2->Reagents Intermediate Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate (Free Base) Reagents->Intermediate Williamson Ether Synthesis HCl HCl in solvent Intermediate->HCl Product Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl HCl->Product Salt Formation

Caption: Proposed final synthesis and salt formation.

Predicted Physicochemical Properties and Hypothesized Biological Activity

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₂₀H₂₆ClNO₃
Molecular Weight379.88 g/mol
AppearanceWhite to off-white solid
SolubilityExpected to be soluble in water and polar organic solvents

Hypothesized Mechanism of Action and Therapeutic Potential:

The structural features of this compound suggest several potential biological activities. The piperidine moiety is present in numerous central nervous system (CNS) active drugs. Therefore, this compound could potentially interact with various receptors or transporters in the brain.

Given the structural similarity to some known analgesic compounds, it is plausible that this molecule could exhibit analgesic properties. Furthermore, piperidine derivatives have been investigated for their effects on ion channels and G-protein coupled receptors (GPCRs). The specific substitution pattern on the piperidine ring (at the 2-position) will significantly influence its stereochemistry and, consequently, its interaction with chiral biological targets, potentially offering a different pharmacological profile compared to its 4-substituted analog.

Conclusion

References

  • Process for preparing 2-piperidineethanol compounds. US6258955B1.
  • Process for the preparation of hydroxybenzoic benzyl esters. US20030053964A1.
  • PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIV
  • Process for the preparation of benzyl esters of hydroxybenzoic acids. EP1238961B1.
  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
  • Process for the preparation of hydroxybenzoic benzyl esters. US6639093B2.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
  • 2-Piperidineethanol | 1484-84-0. CymitQuimica.
  • 2-Piperidineethanol | 1484-84-0. ChemicalBook.

Sources

The Synthesis, Characterization, and Therapeutic Potential of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride and its analogs, a class of compounds with significant potential for therapeutic development, primarily as modulators of sigma receptors. This document delves into the rationale behind the molecular design, detailed synthetic methodologies, structure-activity relationships (SAR), and robust protocols for pharmacological evaluation. By integrating established experimental data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore and advance this promising chemical scaffold.

Introduction: The Emergence of a Versatile Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. The core structure of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate combines this privileged piperidine ring with a benzoate ester linked via an ethoxy bridge, creating a molecule with the potential for diverse pharmacological activities.

Notably, this scaffold is a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM). However, its intrinsic structural features also position it as a promising candidate for targeting other receptors, most notably the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Sigma receptors are unique, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum.[2] They are implicated in a wide range of cellular functions and have emerged as attractive therapeutic targets for various pathologies, including neuropsychiatric disorders (such as depression, anxiety, and schizophrenia), neurodegenerative diseases, pain, and cancer.[3][4] This guide will focus on the exploration of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate analogs as potent and selective sigma receptor ligands.

Rationale for Analog Design and Core Structure-Activity Relationships (SAR)

The design of analogs based on the Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate scaffold is driven by the desire to optimize affinity and selectivity for sigma receptors. The core structure presents multiple points for chemical modification, each influencing the compound's interaction with the receptor binding pocket.

A general pharmacophore model for sigma receptor ligands includes a basic tertiary amine, a linker, and aromatic moieties. The piperidine ring in the core scaffold provides the essential basic nitrogen atom.[5] Structure-activity relationship studies on related piperidine and piperazine derivatives have revealed key insights:

  • The Piperidine Ring: This is a critical element for high affinity at the σ₁ receptor.[6]

  • Substitutions on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly impacts affinity and selectivity.

  • The Ethoxy Linker: The length and composition of the linker between the piperidine and the benzoate moiety are crucial for optimal positioning within the binding site.

  • The Benzoate Moiety: Substitution on the aromatic ring of the benzoate can modulate electronic properties and provide additional interaction points with the receptor.

  • The Benzyl Ester: The benzyl group can be substituted to explore further hydrophobic and electronic interactions.

The following diagram illustrates the key regions for modification in the design of novel analogs.

Caption: Key regions for chemical modification on the core scaffold.

Synthesis Strategies

The synthesis of this compound and its analogs can be achieved through a convergent synthesis strategy. A representative synthetic scheme is outlined below, based on established methodologies for similar compounds.[7]

General Synthetic Protocol

The synthesis involves the etherification of a substituted benzyl 4-hydroxybenzoate with a protected 2-(2-chloroethyl)piperidine, followed by deprotection and salt formation.

Step 1: Synthesis of Benzyl 4-hydroxybenzoate (or substituted analogs)

Substituted 4-hydroxybenzoic acids are esterified with the corresponding benzyl alcohol (or substituted benzyl alcohols) under standard Fischer esterification conditions (acid catalyst, heat) or by using coupling agents like DCC/DMAP.

Step 2: Synthesis of N-protected 2-(2-chloroethyl)piperidine

2-(Piperidin-2-yl)ethanol is protected with a suitable protecting group (e.g., Boc, Cbz) on the nitrogen. The resulting alcohol is then converted to the corresponding chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Step 3: Etherification

The protected chloroethylpiperidine from Step 2 is reacted with the benzyl 4-hydroxybenzoate from Step 1 in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) to form the ether linkage.

Step 4: Deprotection and Salt Formation

The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., TFA or HCl for Boc; hydrogenolysis for Cbz). The final product is then precipitated as the hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether or isopropanol.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow A Substituted 4-Hydroxybenzoic Acid C Esterification A->C B Substituted Benzyl Alcohol B->C D Benzyl 4-hydroxybenzoate Analog C->D J Etherification D->J E 2-(Piperidin-2-yl)ethanol F N-Protection E->F G N-Protected 2-(2-hydroxyethyl)piperidine F->G H Chlorination G->H I N-Protected 2-(2-chloroethyl)piperidine H->I I->J K Protected Analog J->K L Deprotection K->L M Final Analog L->M N Salt Formation (HCl) M->N O Final Analog Hydrochloride Salt N->O

Caption: General synthetic workflow for the preparation of the target analogs.

Pharmacological Evaluation

A thorough pharmacological evaluation is crucial to characterize the activity of the synthesized analogs. This involves determining their binding affinity for sigma receptors and assessing their functional effects as agonists or antagonists.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8]

Protocol for Sigma-1 (σ₁) Receptor Binding Assay:

  • Preparation of Membranes: Prepare membrane homogenates from a source rich in σ₁ receptors (e.g., guinea pig brain, or cells overexpressing the human σ₁ receptor).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective σ₁ radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at 37°C).[9]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[9]

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol for Sigma-2 (σ₂) Receptor Binding Assay:

The protocol is similar to the σ₁ assay, with the following key differences:

  • Radioligand: Use a non-selective sigma receptor radioligand like [³H]-DTG (1,3-di-o-tolyl-guanidine).

  • Masking of σ₁ Sites: To measure binding to σ₂ receptors specifically, include a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block the binding of [³H]-DTG to σ₁ sites.[10]

  • Membrane Source: Use a tissue or cell line with a high expression of σ₂ receptors (e.g., rat liver).

Table 1: Representative Binding Affinity Data for Hypothetical Analogs

CompoundR¹ (Benzyl)R² (Benzoate)R³ (Piperidine)σ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)
Parent HHH15.285.65.6
Analog 1 4-FHH8.7120.313.8
Analog 2 H4-OCH₃H25.475.12.9
Analog 3 HH4-CH₃5.198.219.3
Functional Assays to Determine Agonist/Antagonist Profile

Determining whether a ligand acts as an agonist or an antagonist is critical for understanding its therapeutic potential.

σ₁ Receptor Functional Assay (Phenytoin Competition Binding):

Phenytoin is an allosteric modulator of the σ₁ receptor that increases the affinity of agonists but not antagonists.[11]

  • Perform a radioligand binding assay for the σ₁ receptor as described above.

  • Run two sets of competition curves for each test compound: one in the absence and one in the presence of a fixed concentration of phenytoin.

  • Analysis: A significant leftward shift in the competition curve (lower IC₅₀/Ki) in the presence of phenytoin indicates that the compound is a σ₁ receptor agonist. No significant shift suggests an antagonist profile.

σ₂ Receptor Functional Assay (Cell Viability/Caspase-3 Activity):

Many σ₂ receptor ligands induce apoptosis in cancer cells, and this effect can be used to functionally characterize them.[11]

  • Cell Culture: Culture a cancer cell line known to express σ₂ receptors (e.g., EMT-6 mouse breast cancer cells).

  • Treatment: Treat the cells with varying concentrations of the test compound. Include a known σ₂ agonist (e.g., siramesine) as a positive control.

  • Cell Viability Assay: After a set incubation period (e.g., 24-48 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo®.

  • Caspase-3 Activity Assay: To confirm apoptosis, measure the activity of caspase-3, a key executioner caspase, using a commercially available kit.

  • Analysis: Compounds that induce a dose-dependent decrease in cell viability and an increase in caspase-3 activity are classified as σ₂ receptor agonists. Compounds that do not show this effect, and can block the effect of a known agonist, are considered antagonists.

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential in relevant disease states.

Animal Models for Neuropsychiatric Disorders
  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common models for screening potential antidepressant activity in rodents. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Elevated Plus Maze (EPM) and Light-Dark Box Test: These models are used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze or the light compartment of the box suggests anxiolytic properties.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Deficits in PPI are observed in schizophrenic patients. This model can be used to screen for potential antipsychotic activity.

Protocol for Forced Swim Test (FST) in Mice:

  • Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.

  • Pre-swim Session: On day 1, place each mouse individually in a cylinder of water for a 15-minute pre-swim session.

  • Drug Administration: On day 2, administer the test compound or vehicle at the desired dose and route.

  • Test Session: 30-60 minutes after drug administration, place the mice back in the water cylinder for a 6-minute test session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test session.

  • Analysis: Compare the immobility times between the different treatment groups.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by sigma receptors.

Sigma1_Signaling cluster_0 Sigma-1 Receptor Signaling cluster_1 Downstream Effects S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ release IonChannels Ion Channels (K+, Na+, Ca2+) S1R->IonChannels Modulates activity NMDAR NMDA Receptor S1R->NMDAR Modulates activity BiP BiP (Chaperone) S1R->BiP Associates/Dissociates NeuronalExcitability Neuronal Excitability IP3R->NeuronalExcitability IonChannels->NeuronalExcitability SynapticPlasticity Synaptic Plasticity NMDAR->SynapticPlasticity Neuroprotection Neuroprotection BiP->Neuroprotection

Caption: Putative signaling pathways associated with the sigma-1 receptor.

Sigma2_Signaling cluster_0 Sigma-2 Receptor Signaling cluster_1 Downstream Effects S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Forms complex LDLR LDLR S2R->LDLR Forms complex CellCycle Cell Cycle Regulators S2R->CellCycle Modulates Caspases Caspases S2R->Caspases Activates CholesterolHomeostasis Cholesterol Homeostasis LDLR->CholesterolHomeostasis CellProliferation Cell Proliferation CellCycle->CellProliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways associated with the sigma-2 receptor.

Future Directions and Conclusion

The Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate scaffold represents a highly promising starting point for the development of novel therapeutics targeting sigma receptors. The versatility of this chemical structure allows for extensive modification to fine-tune its pharmacological profile. Future research should focus on:

  • Expanding the Analog Library: Systematic modification of the R¹, R², and R³ positions to build a comprehensive SAR.

  • High-Throughput Screening: Employing automated screening platforms to rapidly assess the affinity and functional activity of new analogs.

  • In-depth Mechanistic Studies: Elucidating the precise downstream signaling pathways affected by lead compounds.

  • Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the ADMET properties of promising candidates to ensure their suitability for clinical development.

References

  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., ... & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1635-1646.
  • Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 63(17), 9483-9503.
  • Google Patents. (2005). Process for preparing benzoic acids. US20050137396A1.
  • Zeng, C., Li, S., & Xu, J. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Current protocols in pharmacology, 58(1), 1-34.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Wikipedia. (2023). Sigma-2 receptor. Available from: [Link]

  • Wegert, A., Kuchar, M., Paluch, M., & Stark, H. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8887.
  • Wikipedia. (2023). Sigma-1 receptor. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma receptor binding assays. Current protocols in pharmacology, 71(1), 1-34.
  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Available from: [Link]

  • Collier, T. L., & Waterhouse, R. N. (2006). Sigma receptor ligands: possible application as therapeutic drugs and as radiopharmaceuticals. Current pharmaceutical design, 12(30), 3849-3870.
  • Sánchez-Blázquez, P., Pozo-Rodrigálvarez, A., & Garzón-Niño, J. (2018). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology, 21(9), 856-867.
  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in pharmacological sciences, 31(12), 557-566.
  • PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Available from: [Link]

  • SLN Pharmachem. 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. Available from: [Link]Benzoic-Acid-Hydrochloride.html)

  • Cheméo. Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020).
  • Al-Hosaini, K., Lee, J., & Martin, S. F. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS chemical neuroscience, 11(18), 2883-2892.
  • ResearchGate. (2020). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Available from: [Link]

  • Maguire, J. J., & Davenport, A. P. (2012). Radioligand binding assays and their analysis. In Receptor Binding Techniques (pp. 31-77). Humana Press, Totowa, NJ.
  • Cosentino, G., Dichiara, M., Amata, E., De Luca, L., & Gitto, R. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 116086.

Sources

An In-depth Technical Guide to the Potential Research Applications of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the potential research applications for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this compound's unique structural features for the synthesis and discovery of novel therapeutic agents.

Introduction: Unveiling a Versatile Chemical Scaffold

This compound is a chemical entity of significant interest in the field of medicinal chemistry. Its molecular architecture, characterized by a piperidine ring linked to a benzoate ester via an ethoxy bridge, presents a versatile scaffold for the synthesis of a diverse array of more complex, biologically active molecules.[1][2] The presence of the benzyl ester offers a distinct advantage for synthetic strategies, potentially allowing for selective deprotection or modification. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of experimental conditions.[2]

While direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural similarity to a range of pharmacologically active compounds suggests its primary utility as a key intermediate in drug discovery and development. Piperidine derivatives are a cornerstone in modern pharmacology, frequently appearing in drugs targeting the central nervous system (CNS).[1] This guide will explore the potential research avenues for this compound, drawing insights from the known applications of its structural analogs.

Core Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its application in research.

PropertyValue/InformationSource
IUPAC Name This compoundN/A
Molecular Formula C21H26ClNO3Inferred
Molecular Weight 391.9 g/mol Inferred
Key Structural Features Piperidine ring, ethoxy linker, benzyl benzoate moiety[2]
Form Hydrochloride salt[2]

Potential Research Applications: A Roadmap for Discovery

Based on the established roles of structurally related molecules, we can delineate several high-potential research applications for this compound.

As a Precursor for Novel Acetylcholinesterase (AChE) Inhibitors

Scientific Rationale: The piperidine moiety is a common feature in many potent acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease and other cognitive disorders. For instance, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have demonstrated potent anti-AChE activity.[3] The core structure of this compound provides a foundational scaffold that can be elaborated to target the active site of acetylcholinesterase.

Experimental Workflow:

Caption: Workflow for the development of AChE inhibitors.

Detailed Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine iodide (ATCI) in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 3 mM.

    • Prepare a stock solution of Acetylcholinesterase (AChE) from electric eel in phosphate buffer.

    • Prepare serial dilutions of the synthesized piperidine derivatives (and the parent compound as a negative control) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each concentration of the test compounds.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Development of Dopamine Reuptake Inhibitors (DRIs)

Scientific Rationale: The benzyl-piperidine scaffold is present in known potent and selective dopamine reuptake inhibitors, such as 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine.[4] By modifying the benzoate portion of the molecule, it may be possible to develop novel DRIs with potential applications in the treatment of conditions like ADHD, depression, and substance abuse disorders.

Experimental Workflow:

G cluster_0 Synthesis & Screening cluster_1 Functional Characterization cluster_2 In Vivo Evaluation A Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl B Modification of Benzoate Moiety A->B C Library of Benzyl-piperidine Analogs B->C D [3H]WIN 35,428 Radioligand Binding Assay C->D E In Vitro Dopamine Uptake Assay D->E F Selectivity Profiling (vs. SERT, NET) E->F G Locomotor Activity Studies in Rodents F->G H Microdialysis for Dopamine Levels G->H

Caption: Workflow for developing dopamine reuptake inhibitors.

Detailed Protocol: In Vitro Dopamine Uptake Assay

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human dopamine transporter (DAT).

    • Plate the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the synthesized compounds or a known DRI (e.g., GBR-12935) for 10 minutes at 37°C.

    • Add [3H]dopamine to a final concentration of 10 nM and incubate for an additional 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a scintillation cocktail.

    • Quantify the amount of [3H]dopamine taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values by non-linear regression analysis.

Synthesis of Analgesic and Anti-inflammatory Agents

Scientific Rationale: Piperidine-containing structures are prevalent in a variety of analgesic and anti-inflammatory drugs.[5] The core scaffold of this compound can serve as a starting point for the synthesis of novel compounds with potential activity at opioid receptors or other targets involved in pain and inflammation pathways.

Experimental Workflow:

Caption: Workflow for analgesic and anti-inflammatory drug discovery.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Health Hazards: Piperidine derivatives can be harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[7] Exposure may lead to increased blood pressure and heart rate.

  • Environmental Hazards: Some related compounds, like benzyl benzoate, are toxic to aquatic life with long-lasting effects. Dispose of waste in accordance with local, regional, and international regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its structural features strongly suggest its utility as a versatile intermediate for the synthesis of novel drug candidates, particularly in the areas of neuropharmacology and pain management. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this compound in their drug discovery endeavors. Through systematic synthetic modification and rigorous biological evaluation, this compound can serve as a valuable starting point for the development of next-generation therapeutics.

References

  • Wikipedia. 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine. [Link]

  • FARMALABOR SRL. MSDS BENZYL BENZOATE EN Rel. 4. [Link]

  • PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Handa Fine Chemicals. Benzyl Benzoate (Pharma Grade). [Link]

  • Frontiers in Pharmacology. Piperazine-Derived α1D/1A Antagonist.... [Link]

  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents.
  • Chemos GmbH&Co.KG. Safety Data Sheet: benzyl benzoate. [Link]

  • SLN Pharmachem. 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. [Link]Benzoic-Acid-Hydrochloride.html)

  • Carl ROTH. Safety Data Sheet: Benzyl benzoate. [Link]

Sources

Methodological & Application

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Abstract

This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, a valuable intermediate in pharmaceutical research and drug development.[1] The synthesis strategy is centered around a robust Williamson ether synthesis, coupling a key piperidine-containing electrophile with a benzoyl-protected phenol. Each step of the protocol, from the preparation of the requisite intermediates—2-(2-chloroethyl)piperidine hydrochloride and Benzyl 4-hydroxybenzoate—to the final salt formation, has been detailed with explicit causality behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals, offering a self-validating system that includes methods for purification and characterization to ensure the synthesis of a high-purity final compound.

Introduction and Synthetic Strategy

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate and its hydrochloride salt are important structural motifs in medicinal chemistry. The piperidine moiety is a common feature in compounds targeting the central nervous system, including G-protein-coupled receptors (GPCRs) and ion channels.[1] The overall structure serves as a versatile scaffold for developing novel pharmacological agents.[1]

The synthetic approach outlined herein is a convergent synthesis that maximizes efficiency and yield. The core of this strategy is the formation of the ether linkage via a Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[2][3] This classic and reliable method is particularly effective for coupling phenols with primary alkyl halides.[4]

The synthesis is broken down into three primary stages:

  • Synthesis of Intermediate I: 2-(2-Chloroethyl)piperidine hydrochloride. This electrophilic component is prepared from commercially available 2-piperidineethanol via chlorination with thionyl chloride.[5]

  • Synthesis of Intermediate II: Benzyl 4-hydroxybenzoate. The nucleophilic precursor is synthesized by the benzylation of 4-hydroxybenzoic acid. This protects the carboxylic acid and provides the benzyl ester moiety of the final product.[6]

  • Coupling and Final Salt Formation. The two intermediates are coupled under basic conditions, followed by purification and conversion to the hydrochloride salt to enhance stability and solubility.[7]

Overall Synthetic Scheme

The multi-step synthesis is visualized in the reaction pathway below.

Synthesis_Pathway cluster_step1 Stage 1: Synthesis of Intermediate I cluster_step2 Stage 2: Synthesis of Intermediate II cluster_step3 Stage 3: Coupling and Salt Formation 2_Piperidineethanol 2-Piperidineethanol Intermediate_I 2-(2-Chloroethyl)piperidine Hydrochloride 2_Piperidineethanol->Intermediate_I  SOCl₂, Chloroform, Reflux Free_Base Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate (Free Base) Intermediate_I->Free_Base  K₂CO₃, Acetonitrile, Reflux 4_Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Intermediate_II Benzyl 4-hydroxybenzoate 4_Hydroxybenzoic_Acid->Intermediate_II  K₂CO₃, DMF Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Intermediate_II Intermediate_II->Free_Base Final_Product Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride Free_Base->Final_Product  HCl in Ether

Caption: Overall reaction pathway for the synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS No.FormulaMW ( g/mol )Supplier Notes
2-Piperidineethanol3731-52-0C₇H₁₅NO129.20>98% Purity
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97Reagent Grade, >99%
4-Hydroxybenzoic acid99-96-7C₇H₆O₃138.12>99% Purity
Benzyl chloride100-44-7C₇H₇Cl126.58>99%, handle as lachrymator
Potassium carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, fine powder
Chloroform (CHCl₃)67-66-3CHCl₃119.38Anhydrous, ACS Grade
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, >99.8%
Acetonitrile (ACN)75-05-8C₂H₃N41.05Anhydrous, HPLC Grade
Diethyl ether (Et₂O)60-29-7C₄H₁₀O74.12Anhydrous
Hydrochloric acid, 2.0 M in Et₂ON/AHCl36.46Commercial solution
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution
Brine (Saturated NaCl)7647-14-5NaCl58.44Saturated aqueous solution
Magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37Anhydrous
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Analytical balance

  • NMR spectrometer, IR spectrometer, Mass spectrometer, Melting point apparatus

Experimental Protocols

Workflow Overview

Sources

HPLC method for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Introduction

This compound is a chemical entity featuring a piperidine ring, an aromatic ester, and an ether linkage. Compounds with such structural motifs are common in medicinal chemistry and pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1] The piperidine moiety, in particular, is a prevalent feature in molecules targeting the central nervous system.[1] Accurate and reliable quantification of this compound is essential for quality control in manufacturing, stability testing, and formulation development.

This document provides a comprehensive guide to a robust RP-HPLC method for the determination of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters and includes detailed protocols for method execution and validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Analyte Properties & Chromatographic Challenges

The molecular structure of this compound presents specific challenges for chromatographic analysis.

  • Structure: (Structure derived from chemical name) C₆H₅CH₂OC(O)C₆H₄OCH₂CH₂-C₅H₁₀N·HCl

  • Key Features:

    • Basic Piperidine Nitrogen: The secondary amine in the piperidine ring is basic. In an unbuffered system, this can lead to strong interactions with residual acidic silanols on the surface of silica-based HPLC columns, resulting in poor peak shape (tailing) and unreliable retention times.

    • Hydrophobicity: The presence of two aromatic rings (benzyl and benzoate) and the overall carbon framework gives the molecule significant non-polar character, making it well-suited for reversed-phase chromatography.[4]

    • UV Chromophores: The benzene rings are excellent chromophores, allowing for sensitive detection using a UV spectrophotometer.[5]

Rationale for Method Development

The chosen HPLC method is a direct result of the analyte's chemical properties. The goal is to achieve a symmetric peak shape, stable retention time, and high resolution.[6]

Chromatographic Mode: Reversed-Phase (RP)

Given the molecule's substantial hydrophobic character, reversed-phase chromatography is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte is retained based on its hydrophobicity.[7]

Column Selection: End-capped C18

A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected.

  • C18 (Octadecylsilane) Phase: Provides the necessary hydrophobic interactions for retaining the analyte.[8]

  • End-capping: This is a critical feature for analyzing basic compounds. During manufacturing, unreacted silanol groups (Si-OH) on the silica support are capped with a small silane reagent. This minimizes the number of acidic sites available to interact with the basic piperidine nitrogen, thereby preventing peak tailing and improving chromatographic performance.[9]

Mobile Phase Optimization: pH Control

The mobile phase composition is the most critical factor for the successful analysis of this compound.[10] A mixture of an aqueous buffer and an organic solvent is used.

  • Organic Solvent: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[4]

  • Aqueous Buffer & pH: To ensure consistent retention and excellent peak shape, the basic piperidine nitrogen must be kept in a single, protonated state (R₂NH₂⁺). This is achieved by maintaining the mobile phase pH at least 2 units below the pKa of the piperidine amine. A low pH buffer, such as 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid, is ideal. This suppresses the ionization of silanol groups on the column and ensures the analyte is fully protonated, leading to a sharp, symmetrical peak.[11]

Detection Wavelength

The benzyl and benzoate portions of the molecule contain aromatic rings that absorb UV light. Based on similar structures like benzyl benzoate, a detection wavelength of 235 nm is selected to provide high sensitivity.[12][13]

Optimized HPLC Method Parameters

The following table summarizes the recommended parameters for the analysis.

ParameterRecommended Condition
Instrument HPLC System with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 235 nm
Run Time 10 minutes
Diluent 50:50 (v/v) Acetonitrile:Water

Detailed Experimental Protocols

Protocol 1: Reagent and Solution Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile.

  • Final Mobile Phase (Isocratic):

    • Carefully mix 600 mL of Mobile Phase A with 400 mL of Mobile Phase B.

    • Degas the solution for 15 minutes in an ultrasonic bath or by online degasser.

  • Diluent:

    • Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

Protocol 2: Analytical Procedure & System Suitability

The following diagram illustrates the complete analytical workflow.

Analytical Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solution SST Perform System Suitability Test (SST) Prep_Std->SST Prep_Sample Prepare Sample Solution Inject Inject Samples Prep_Sample->Inject Equilibrate->SST Check Criteria SST->Inject If Pass Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Results Integrate->Calculate Report Generate Report Calculate->Report Method Validation Logic Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Logical Flow for HPLC Method Validation.

Specificity
  • Purpose: To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank).

    • Inject a placebo solution (a mixture of all formulation components except the API).

    • Inject the Working Standard Solution.

    • Optional (for stability-indicating): Analyze a sample that has been subjected to stress conditions (acid, base, peroxide, heat, light).

  • Acceptance Criteria: The retention time of the analyte peak in the sample should match that of the standard. No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity
  • Purpose: To verify that the instrument response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, typically covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

Accuracy (Recovery)
  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare and inject progressively more dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ and 3:1 for LOD.

  • Acceptance Criteria: The LOQ result must demonstrate acceptable precision and accuracy.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.1 units)

      • Mobile Phase Composition (± 2% organic)

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not significantly deviate from the nominal condition.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity Non-interference at analyte RTNo interference from blank/placebo
Linearity Correlation Coefficient (R²)≥ 0.999
Range Concentration Interval50% - 150% of target
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD (n=6)≤ 2.0%
Precision (Intermediate) % RSD (n=6)≤ 2.0%
LOQ Signal-to-Noise RatioApprox. 10:1 with acceptable precision
Robustness SST parametersMust pass under varied conditions

References

  • Vertex AI Search. Benzyl Benzoate - Analytical Method Validation.
  • Vertex AI Search. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Nekkalapudi, A., Veldi, V. and Pippalla, S. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 13, 229-240. Available from: [Link]

  • Vertex AI Search. A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop - International Journal of Pharmaceutical Investigation.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Vertex AI Search. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Zhang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(49), 28621-28628. Available from: [Link]

  • SLN Pharmachem. 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. Available from: [Link]benzoic-acid-hydrochloride.html)

  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Available from: [Link]

  • PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. Available from: [Link]

  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Available from: [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Mastelf. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a multifaceted organic molecule featuring a benzoate ester, a piperidine ring, and an ethoxy linker. Such compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of these structural motifs in pharmacologically active agents.[1][2] Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of these molecules. NMR spectroscopy stands as the most powerful technique for the complete structural assignment of organic compounds in solution.[3]

This guide details the application of a multi-dimensional NMR strategy to fully characterize the title compound. We will explore not only the acquisition of high-quality spectra but also the logical process of piecing together the molecular puzzle through the interpretation of various NMR experiments.

Experimental Design and Rationale

The structural elucidation of this compound requires a series of NMR experiments that build upon one another. The overall workflow is designed to first identify the individual spin systems and then connect them to assemble the final molecular structure.

G cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Elucidation Prep Sample Dissolution (DMSO-d6) H1 ¹H NMR (Proton Environments & Multiplicities) Prep->H1 C13 ¹³C NMR & DEPT-135 (Carbon Environments & Types) H1->C13 Initial Assessment COSY COSY (¹H-¹H Correlations) C13->COSY Identify Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Assign Protons to Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Connect Fragments Structure Final Structure Assignment HMBC->Structure Final Assembly

Figure 1: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Protocols

Sample Preparation

The hydrochloride salt form of the analyte necessitates careful solvent selection. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic salts and its non-interfering chemical shift range.

Protocol:

  • Weigh approximately 10-15 mg of this compound for ¹H and 2D NMR, and 50-75 mg for a high-quality ¹³C NMR spectrum.[4][5]

  • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[5][6]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[4]

  • Cap the NMR tube securely.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer. The following are suggested acquisition parameters, which may require optimization based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: -2 to 12 ppm, 32 scans, 1s relaxation delayTo identify all proton environments, their integrations, and coupling patterns.
¹³C NMR Spectral Width: 0 to 200 ppm, 1024 scans, 2s relaxation delayTo identify all unique carbon environments.
DEPT-135 Standard parametersTo differentiate between CH, CH₂, and CH₃ groups.
COSY Standard parametersTo identify proton-proton coupling networks (spin systems).[7]
HSQC Standard parametersTo correlate each proton to its directly attached carbon.[8][9][10]
HMBC Optimized for ⁸J(C,H) = 8 HzTo identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems.[8][11]

Data Interpretation and Structural Assignment

The following sections detail the expected NMR data and the logical process for assigning the structure of this compound.

Predicted ¹H and ¹³C NMR Data

Based on known chemical shifts of similar structural fragments, the following is a table of predicted ¹H and ¹³C NMR chemical shifts.

Assignment Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) DEPT-135
Benzoate Aromatic
H-2', H-6'7.95 (d)131.5CH
H-3', H-5'7.05 (d)114.5CH
C-1'-162.0C
C-4'-122.0C
Benzyl Aromatic
H-2'' to H-6''7.30-7.45 (m)128.0-129.0CH
C-1''-136.0C
Ester & Linker
-OCH₂-Ph5.35 (s)66.5CH₂
C=O-165.5C
-O-CH₂-CH₂-4.20 (t)66.0CH₂
-O-CH₂-CH₂-3.10 (t)39.0CH₂
Piperidine
H-23.50 (m)54.0CH
H-6eq3.30 (d)45.0CH₂
H-6ax2.80 (t)45.0CH₂
H-3, H-4, H-51.50-1.90 (m)22.0-29.0CH₂
NH₂⁺~9.0 (br s)--
Step-by-Step Structure Elucidation
  • ¹H NMR Analysis: The ¹H NMR spectrum will show distinct regions. The downfield region (7.0-8.0 ppm) corresponds to the aromatic protons.[12] The singlet around 5.35 ppm is characteristic of a benzylic CH₂ group adjacent to an oxygen.[13] The multiplets in the upfield region (1.5-3.5 ppm) are indicative of the piperidine and ethoxy linker protons.[14] The broad singlet at ~9.0 ppm is characteristic of the ammonium proton of the hydrochloride salt.

  • ¹³C NMR and DEPT-135 Analysis: The ¹³C spectrum will confirm the number of unique carbon atoms. The DEPT-135 experiment will differentiate between CH, CH₂, and quaternary carbons (which will be absent). The downfield signals at ~165.5 ppm and ~162.0 ppm correspond to the ester carbonyl and the aromatic carbon attached to the ether oxygen, respectively.[15][16][17]

  • COSY Analysis: The COSY spectrum is crucial for identifying the two main spin systems:

    • Benzoate System: A correlation will be observed between the doublets at ~7.95 ppm and ~7.05 ppm, confirming their ortho relationship on the 1,4-disubstituted benzene ring.

    • Piperidine-Ethoxy System: A continuous correlation pathway will be observed from the ethoxy protons through to all the protons of the piperidine ring, confirming their connectivity.

  • HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.[8][18][19]

  • HMBC Analysis: The HMBC spectrum provides the final key connections between the identified fragments.[8][20]

G cluster_benzoate Benzoate-Benzyl Fragment cluster_piperidine Piperidine-Ethoxy Fragment H_benzyl_CH2 H-CH₂(benzyl) ~5.35 ppm C_carbonyl C=O ~165.5 ppm H_benzyl_CH2->C_carbonyl ³J C_benzyl_aromatic C-1'' ~136.0 ppm H_benzyl_CH2->C_benzyl_aromatic ²J H_aromatic_ortho H-2', H-6' ~7.95 ppm H_aromatic_ortho->C_carbonyl ³J C_aromatic_para C-4' ~122.0 ppm H_aromatic_ortho->C_aromatic_para ³J H_ethoxy_1 H-OCH₂ ~4.20 ppm C_aromatic_para_2 C-4' ~122.0 ppm H_ethoxy_1->C_aromatic_para_2 ³J H_ethoxy_2 H-CH₂-Pip ~3.10 ppm C_piperidine_2 C-2(Pip) ~54.0 ppm H_ethoxy_2->C_piperidine_2 ²J

Figure 2: Key HMBC correlations for connecting the structural fragments of this compound.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved. This application note provides a detailed protocol and a logical framework for the interpretation of the resulting spectra. The described methodology is broadly applicable to the structural elucidation of other complex small molecules in the fields of pharmaceutical and chemical research.

References

  • Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. [Link]

  • ResearchGate. 13C-NMR spectra of cellulose benzoates prepared under different... [Link]

  • ResearchGate. Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra... [Link]

  • ResearchGate. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • ResearchGate. Theoretical NMR correlations based Structure Discussion. [Link]

  • ResearchGate. HMBC correlation of H-13 to ester carbonyl C-1 of compound 14. [Link]

  • Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

  • PubMed. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]

  • SLN Pharmachem. 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. [Link]Benzoic-Acid-Hydrochloride.html)

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • SciELO. acrylic acid ethyl esters Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL). [Link]

  • The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • YouTube. How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Wikipedia. Piperidine. [Link]

  • anachem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Yeast Metabolome Database. Piperidine (YMDB01338). [Link]

  • Anjali Labs. 4-[2-(1-Piperdine)ethoxybenzoic Acid Hydrochloride Manufacturer, Exporter from Aurangabad. [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

Sources

Application Notes and Protocols for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Ligand

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride represents a promising chemical scaffold for exploring the pharmacology of central nervous system (CNS) targets. Its structure, featuring a piperidine ring linked to a benzoate ester via an ethoxy bridge, is characteristic of ligands that interact with a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in receptor binding studies. We will delve into the theoretical underpinnings of receptor binding assays, provide detailed, field-proven protocols, and explain the rationale behind critical experimental choices. While the specific binding profile of this compound is a subject of ongoing investigation, its structural elements suggest a potential interaction with sigma receptors, which are implicated in a range of neurological and psychiatric conditions.[2][3] Therefore, the protocols outlined herein will focus on characterizing the binding of this compound to the Sigma-1 Receptor (S1R), a well-established target for therapeutic intervention.[2][4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.

PropertyValueSource
Molecular FormulaC₂₀H₂₆ClNO₃PubChem
Molecular Weight379.9 g/mol PubChem
AppearanceWhite to off-white solidTypical for hydrochloride salts
SolubilitySoluble in water and DMSOInferred from structure

Stock Solution Preparation:

For optimal results, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO) or water. For a 10 mM stock solution, dissolve 3.80 mg of the compound in 1 mL of solvent. Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.

The Scientific Rationale: Why Receptor Binding Assays?

Receptor binding assays are a cornerstone of pharmacology, enabling the quantification of the interaction between a ligand (the compound of interest) and its receptor.[5] These assays are broadly categorized into two types:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of a radioligand for the receptor (Kd).

  • Competition Assays: These are employed to determine the affinity of a non-radiolabeled compound (like this compound) for a receptor by measuring its ability to displace a known radioligand. The result is typically expressed as the inhibitory constant (Ki).

The protocols below will focus on a competitive binding assay to determine the Ki of this compound for the Sigma-1 receptor.

Experimental Workflow for Sigma-1 Receptor Competitive Binding Assay

The following diagram illustrates the overall workflow for determining the binding affinity of a test compound for the Sigma-1 receptor.

workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis stock Prepare Stock Solution of Test Compound incubation Incubate Membranes, Radioligand, and Test Compound stock->incubation membrane Prepare Receptor Source (e.g., Guinea Pig Brain Membranes) membrane->incubation radioligand Prepare Radioligand Solution ([³H]-(+)-Pentazocine) radioligand->incubation filtration Separate Bound from Free Ligand via Rapid Filtration incubation->filtration counting Quantify Radioactivity using Liquid Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC₅₀ and Kᵢ counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol is adapted from established methods for S1R binding assays and is designed to determine the inhibitory constant (Ki) of this compound.[2][4]

I. Materials and Reagents

  • Test Compound: this compound

  • Radioligand: [³H]-(+)-Pentazocine (a selective S1R ligand)[2][4]

  • Receptor Source: Guinea pig brain membranes (a rich source of S1R)[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)[6]

  • Scintillation Cocktail

  • 96-well Filter Plates with glass fiber filters[5]

  • Vacuum Manifold [5]

  • Liquid Scintillation Counter

II. Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

    • Dilute the [³H]-(+)-Pentazocine stock solution in assay buffer to a final concentration of 2 nM. This concentration is close to the Kd of the radioligand for S1R, which provides a good signal-to-noise ratio.

    • Thaw the guinea pig brain membranes on ice and dilute to a final protein concentration of 100-200 µ g/well in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-Pentazocine, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]-(+)-Pentazocine, and 100 µL of membrane suspension.

      • Competition: 50 µL of the desired concentration of this compound, 50 µL of [³H]-(+)-Pentazocine, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.[6] This allows the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold. This step is critical to separate the membrane-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters three times with 200 µL of cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

III. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC₅₀ value to the inhibitory constant (Ki):

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Interpreting the Results: Causality and Self-Validation

A well-executed competitive binding assay should yield a sigmoidal curve with a clear plateau at high concentrations of the test compound. The Ki value provides a quantitative measure of the affinity of this compound for the Sigma-1 receptor. A lower Ki value indicates a higher affinity.

To ensure the trustworthiness of the results, it is essential to include proper controls. The non-specific binding should be a small fraction of the total binding. A known S1R ligand can be run in parallel as a positive control to validate the assay performance.

Potential Signaling Pathways and Broader Implications

The Sigma-1 receptor is a unique intracellular protein that modulates a variety of signaling pathways.[6] A ligand binding to S1R can influence calcium signaling, ion channel function, and the activity of other receptor systems.

signaling cluster_membrane Cellular Environment cluster_downstream Downstream Effects S1R Sigma-1 Receptor IonChannel Ion Channels (e.g., K⁺, Ca²⁺) S1R->IonChannel Modulates GPCR GPCRs S1R->GPCR Modulates Ligand Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride Ligand->S1R Binds to NeuronalExcitability Neuronal Excitability IonChannel->NeuronalExcitability CaSignaling Ca²⁺ Signaling GPCR->CaSignaling GeneExpression Gene Expression CaSignaling->GeneExpression NeuronalExcitability->GeneExpression

Sources

The Strategic Application of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a key chemical intermediate with significant applications in modern drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound has emerged as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique molecular architecture, featuring a benzyl ester protecting group, a piperidinyl moiety, and an ethoxy benzoic acid core, makes it an ideal candidate for multi-step organic syntheses. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for large-scale pharmaceutical manufacturing.

This guide will delve into the practical applications of this intermediate, with a particular focus on its role in the synthesis of the antidiabetic drug, Repaglinide. We will explore the chemical logic behind its use, provide detailed experimental procedures, and discuss the necessary analytical techniques for its characterization.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization. The table below summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₂₆H₃₄N₂O₄·HClInferred from structure
Molecular Weight 474.02 g/mol Inferred from structure
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol)General knowledge of hydrochloride salts
Melting Point Not explicitly available, expected to be a defined range for a crystalline solidGeneral knowledge

Core Application: A Cornerstone in the Synthesis of Repaglinide

This compound serves as a crucial intermediate in the synthesis of Repaglinide, a short-acting insulin secretagogue used for the treatment of type 2 diabetes. The benzyl ester functionality acts as a protecting group for the carboxylic acid, preventing its interference in preceding synthetic steps and allowing for its selective removal in the final stage of the synthesis.

The general synthetic strategy involves the coupling of a protected benzoic acid derivative with the amine S-(+)-1-(2-piperidinephenyl)-3-methyl n-butylamine, followed by the deprotection of the carboxylic acid. The use of a benzyl ester is advantageous due to its stability under various reaction conditions and the relative ease of its cleavage through hydrolysis or hydrogenolysis.

Repaglinide_Synthesis A 4-Carboxymethyl-2-ethoxybenzoic acid (Precursor) B Benzyl 4-(chlorocarbonylmethyl)- 3-ethoxybenzoate (Acid Chloride) A->B  Acyl Chloride  Formation  (e.g., SOCl₂) D S(+)-2-ethoxy-4-[N-{1-(2-piperidinylphenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzyl benzoate (Benzyl Ester Intermediate) B->D  Amide Coupling   C S-(+)-1-(2-piperidinephenyl)- 3-methyl n-butylamine C->D E Repaglinide (Final API) D->E  Hydrolysis  (Base or Acid)

Caption: General synthetic pathway for Repaglinide highlighting the role of the benzyl ester intermediate.

Detailed Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the synthesis and subsequent hydrolysis of the benzyl ester intermediate. These procedures are based on established chemical principles and information derived from relevant patents.

Protocol 1: Synthesis of S(+)-2-ethoxy-4-[N-{1-(2-piperidinylphenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzyl benzoate

This protocol outlines the coupling reaction to form the benzyl ester intermediate.

Materials:

  • Benzyl 4-(chlorocarbonylmethyl)-3-ethoxybenzoate (Acid Chloride)

  • S-(+)-1-(2-piperidinephenyl)-3-methyl n-butylamine

  • Triethylamine (Et₃N) or other suitable organic base

  • Anhydrous toluene or other suitable aprotic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve S-(+)-1-(2-piperidinephenyl)-3-methyl n-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of Benzyl 4-(chlorocarbonylmethyl)-3-ethoxybenzoate (1.1 equivalents) in anhydrous toluene via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene-n-hexane) to yield the pure benzyl ester intermediate as a solid.

Synthesis_Workflow cluster_synthesis Synthesis of Benzyl Ester Intermediate A Dissolve Amine and Base in Toluene B Cool to 0-5 °C A->B C Slowly Add Acid Chloride Solution B->C D Warm to Room Temperature and Stir C->D E Reaction Quench with Water D->E F Work-up and Extraction E->F G Drying and Concentration F->G H Purification by Recrystallization G->H

Caption: Workflow for the synthesis of the benzyl ester intermediate.

Protocol 2: Hydrolysis of the Benzyl Ester Intermediate to Repaglinide

This protocol details the deprotection of the benzyl ester to yield the final API, Repaglinide.[1]

Materials:

  • S(+)-2-ethoxy-4-[N-{1-(2-piperidinylphenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzyl benzoate (Benzyl Ester Intermediate)

  • Ethanol

  • 0.5 M Potassium Hydroxide (KOH) solution

  • 0.6 M Hydrochloric Acid (HCl) solution

Procedure:

  • In a round-bottom flask, dissolve the benzyl ester intermediate (e.g., 2.42 g, 4.47 mmol) in ethanol (25 mL).

  • Heat the mixture to 70 °C with stirring.

  • Slowly add 0.5 M potassium hydroxide solution (8.94 mL, 4.47 mmol) to the reaction mixture.

  • Maintain the reaction at 70 °C for 5 hours, monitoring for completion by TLC.

  • After the reaction is complete, cool the mixture to 40-45 °C.

  • Adjust the pH of the solution to approximately 5.5 by the slow addition of 0.6 M hydrochloric acid solution.

  • Cool the mixture in an ice bath and stir for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain Repaglinide.[1]

Analytical Characterization

To ensure the quality and purity of the synthesized intermediate, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of functional groups.Characteristic peaks for the piperidine, ethoxy, benzyl, and benzoate moieties.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity, with retention time specific to the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of key functional groups.Characteristic absorption bands for C=O (ester and amide), C-O (ether), and aromatic C-H bonds.

Safety and Handling Precautions

As with any chemical synthesis, adherence to strict safety protocols is essential when working with this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate, particularly in the synthesis of the antidiabetic drug Repaglinide. Its utility stems from the benzyl ester's role as an effective protecting group, allowing for streamlined and high-yielding synthetic routes. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. Adherence to the outlined safety procedures is crucial to ensure a safe and successful experimental outcome.

References

  • CN100445275C - A kind of technique of synthesizing repaglinide - Google P

Sources

Application Notes & Protocols: Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Professionals

Introduction: The Strategic Value of the Piperidine Moiety in Drug Discovery

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride represents a key structural motif in modern medicinal chemistry. While not a therapeutic agent in itself, it serves as a critical building block in the synthesis of complex, biologically active molecules. Its structure, featuring a piperidine ring linked to a benzoate ester via an ethoxy bridge, is a recurring theme in pharmaceuticals targeting the central nervous system (CNS).[1] The N-benzyl piperidine (N-BP) motif is particularly significant due to its structural flexibility and three-dimensional nature, which allows for crucial cation-π interactions with target proteins.[2] This guide provides an in-depth look at the applications of this compound, with a focus on its role as a precursor in drug synthesis and its potential pharmacological implications, drawing parallels with the well-established acetylcholinesterase inhibitor, Donepezil.

Physicochemical Properties and Synthetic Relevance

The utility of this compound as a synthetic intermediate is underscored by its physicochemical characteristics. The benzyl group serves as a versatile protecting group for the piperidine nitrogen, which can be readily removed during synthetic sequences. The benzoate ester provides a reactive handle for further molecular elaboration. These features make it an ideal starting material for creating libraries of compounds for high-throughput screening.

PropertyValueSource
Molecular Formula C20H26ClNO3Inferred
Molecular Weight 379.88 g/mol Inferred
General Class Piperidine derivative, Benzoate ester[1]
Primary Application Synthetic intermediate in medicinal chemistry[1]

Core Application: A Precursor to Acetylcholinesterase Inhibitors

The most prominent application of structures akin to this compound is in the synthesis of acetylcholinesterase (AChE) inhibitors. AChE inhibitors are a cornerstone in the palliative treatment of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain.[3][4][5] Donepezil, a leading therapeutic for Alzheimer's, prominently features an N-benzylpiperidine moiety, highlighting the importance of this structural class.[6][7]

Mechanism of Action: The Cholinergic Hypothesis

The therapeutic rationale for AChE inhibitors is rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline is associated with a deficit in cholinergic neurotransmission.[8] By reversibly inhibiting AChE, these drugs prevent the breakdown of acetylcholine, thereby enhancing synaptic availability and improving cognitive function.[3][5][8]

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Inhibitor Donepezil-like Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Figure 1: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylpiperidine Derivatives

This protocol outlines a general procedure for the synthesis of N-benzylpiperidine precursors, a key step in the generation of Donepezil and related analogs.[9]

Objective: To synthesize an N-benzylpiperidine intermediate.

Materials:

  • Ethyl isonipecotate

  • Benzyl chloride

  • Potassium carbonate

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride)

  • Toluene

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

Procedure:

  • Benzylation of Ethyl Isonipecotate:

    • Dissolve ethyl isonipecotate in a suitable solvent (e.g., acetonitrile).

    • Add potassium carbonate as a base.

    • Slowly add benzyl chloride and reflux the mixture until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate N-benzyl ethyl isonipecotate.[9]

  • Reduction to the Alcohol:

    • Dissolve the N-benzyl ethyl isonipecotate in an anhydrous solvent like toluene.

    • Carefully add Vitride solution at a controlled temperature.

    • Stir until the ester is fully reduced to the corresponding alcohol.[9]

    • Quench the reaction and perform an extractive work-up to isolate the N-benzyl piperidine alcohol.

  • Swern Oxidation to the Aldehyde:

    • Prepare a solution of oxalyl chloride in an anhydrous solvent (e.g., dichloromethane) at low temperature (-78 °C).

    • Add a solution of DMSO, followed by the N-benzyl piperidine alcohol.

    • After a short stirring period, add triethylamine.

    • Allow the reaction to warm to room temperature and then work up to obtain N-benzyl piperidine-4-carboxaldehyde.[9]

Synthesis_Workflow Start Ethyl Isonipecotate Step1 Benzylation (Benzyl Chloride, K2CO3) Start->Step1 Intermediate1 N-Benzyl Ethyl Isonipecotate Step1->Intermediate1 Step2 Reduction (Vitride) Intermediate1->Step2 Intermediate2 N-Benzyl Piperidine Alcohol Step2->Intermediate2 Step3 Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Intermediate2->Step3 Product N-Benzyl Piperidine-4- Carboxaldehyde Step3->Product

Figure 2: Synthetic workflow for an N-benzylpiperidine precursor.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard method for evaluating the AChE inhibitory activity of newly synthesized compounds.

Objective: To determine the IC50 value of a test compound against AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., a derivative of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of the test compound.

    • Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

For piperidine-based AChE inhibitors, the following SAR observations are generally noted:

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for activity, as it can interact with anionic sites on the enzyme.[10]

  • N-Substituent: The N-benzyl group is a common feature that contributes to binding, likely through hydrophobic and π-π stacking interactions within the enzyme's active site.[7]

  • Linker Region: The length and composition of the linker between the piperidine and the other parts of the molecule can significantly impact potency.

  • Indanone Moiety (in Donepezil): This part of the molecule also plays a critical role in binding to the active site of AChE.[11]

Beyond Alzheimer's Disease: Broader Applications

The piperidine scaffold is not limited to AChE inhibition. Derivatives have been investigated for a range of other biological activities, including:

  • Dopamine Reuptake Inhibition: Certain 1-benzylpiperidine derivatives act as potent and selective dopamine reuptake inhibitors, suggesting potential applications in conditions like ADHD and depression.[12]

  • α1-Adrenoceptor Antagonism: Piperazine and piperidine derivatives have been explored as α1-adrenoceptor antagonists for conditions such as benign prostatic hyperplasia (BPH).[13]

  • Analgesic and Antipsychotic Agents: The 4-(benzyloxy)benzyl)piperidine scaffold serves as an intermediate in the synthesis of analgesics and antipsychotics.[14]

Conclusion

This compound is a valuable molecular scaffold for medicinal chemists. Its primary utility lies in its role as a versatile intermediate for the synthesis of pharmacologically active compounds, most notably acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. The protocols and insights provided in this guide are intended to facilitate the exploration of this and related chemical entities in the ongoing quest for novel therapeutics.

References

  • Benchchem. Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate Hydrochloride.
  • New Drug Approvals. DONEPEZIL SYNTHESIS. 2013.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3152, Donepezil.
  • Gaonkar SL, Nadaf YF, Bilehal D, Shetty NS. Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. 2017;29(9):1999-2004.
  • Frontiers in Pharmacology. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. 2021.
  • Wikipedia. 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine.
  • National Center for Biotechnology Information. Donepezil. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023.
  • Wikipedia. Donepezil.
  • GoodRx. Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. 2024.
  • Kosasa T, Kuriya Y, Matsui K, Yamanishi Y. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. 1999.
  • Frontiers in Chemistry. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease.
  • Patsnap Synapse. What is the mechanism of Donepezil Hydrochloride? 2024.
  • Brazilian Journal of Pharmaceutical Sciences. Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. 2018.
  • ChemMedChem. N-Benzyl piperidine Fragment in Drug Discovery. 2024.
  • Chem-Impex. 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate. The guidance provided herein is based on established chemical principles and validated synthesis methodologies.

Synthesis Overview & Key Challenges

The most prevalent and scalable route to Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate involves a multi-step process, typically centered around a Williamson ether synthesis or a related nucleophilic substitution. The primary challenge in this synthesis is controlling the reactivity of the two nucleophilic centers: the piperidine nitrogen and the oxygen of the ethoxy linker's precursor alcohol. Uncontrolled reactivity can lead to significant byproduct formation, primarily through N-alkylation, which complicates purification and severely reduces the yield of the desired O-alkylated product.

The general synthetic strategy involves the coupling of a protected piperidine ethanol derivative with a benzyl 4-hydroxybenzoate precursor, followed by deprotection and salt formation.

Synthesis_Pathway cluster_0 Route A: Protection Strategy (Recommended) cluster_1 Route B: Direct Alkylation (Lower Yield) A 2-(2-Hydroxyethyl)piperidine B N-Boc-2-(2-hydroxyethyl)piperidine A->B Boc₂O, Base D Protected Intermediate (N-Boc-Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate) B:s->D:n Mitsunobu or Activation (e.g., TsCl) C Benzyl 4-hydroxybenzoate C:s->D:n Base (e.g., NaH) Solvent (e.g., DMF) E Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate (Free Base) D->E Acidic Deprotection (e.g., TFA, HCl) F Final Product (Hydrochloride Salt) E->F HCl in Ether/IPA G Benzyl 4-(2-bromoethoxy)benzoate I Mixture of N- and O-alkylated products G->I Base (e.g., K₂CO₃) H 2-Piperidinemethanol H->I

Caption: General synthetic pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the yield of this synthesis?

The most critical step is the ether formation reaction. The primary challenge is to ensure selective O-alkylation over the competing N-alkylation of the piperidine ring. The secondary amine of piperidine is a strong nucleophile and can readily react with the electrophile, leading to a quaternary ammonium salt or other byproducts. Therefore, employing a nitrogen-protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine starting material is highly recommended for achieving high yields.

Q2: Why is the Williamson ether synthesis a common choice for this reaction?

The Williamson ether synthesis is a robust and well-understood method for forming ethers via an S\N2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[1][2] This method is advantageous because the starting materials are often commercially available and the reaction conditions can be optimized to achieve high conversion. In this specific synthesis, it involves deprotonating a hydroxyl group to form a nucleophilic alkoxide, which then attacks an electrophilic carbon.[3]

Q3: Is a phase-transfer catalyst (PTC) useful for this synthesis?

Yes, a phase-transfer catalyst, such as tetrabutylammonium bromide, can be highly effective, particularly in industrial settings or when using moderately strong bases like potassium carbonate.[2] A PTC facilitates the transfer of the alkoxide or phenoxide ion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate and often allowing for milder reaction conditions.[4]

Q4: What is the purpose of converting the final product to a hydrochloride salt?

Converting the final free base to its hydrochloride salt serves several crucial functions in a pharmaceutical context. The salt form generally exhibits higher stability, improved crystallinity, and better handling properties compared to the free base, which is often an oil.[5] Furthermore, the hydrochloride salt typically has enhanced aqueous solubility, which is often beneficial for formulation and bioavailability.

Troubleshooting Guide

Problem Area 1: Low Yield in the Ether Formation Step

Q: My reaction has stalled, and TLC/HPLC analysis shows a large amount of unreacted benzyl 4-hydroxybenzoate. What are the likely causes?

This issue typically points to inefficient deprotonation of the phenol or alcohol, or insufficient reactivity of the electrophile.

  • Causality & Solution (Deprotonation):

    • Base Strength: The pKa of a phenol is around 10. While a base like potassium carbonate (K₂CO₃) can work, especially at higher temperatures or with a PTC, a stronger base like sodium hydride (NaH) is often more effective for complete deprotonation, leading to a more nucleophilic phenoxide.[1] Ensure the base is fresh and has been handled under anhydrous conditions, as moisture will quench it.

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] These solvents solvate the cation of the base (e.g., Na⁺) but not the alkoxide anion, leaving the anion "naked" and highly nucleophilic, which accelerates the S\N2 reaction.[6] Protic solvents like ethanol or water will protonate the alkoxide, reducing its nucleophilicity and slowing the reaction.[2]

    • Temperature: For weaker bases, increasing the temperature to 80-120 °C can be necessary to drive the reaction to completion.[7] However, be aware that higher temperatures can also promote side reactions like elimination.[6]

Q: I am observing a major byproduct that is difficult to separate from my desired product. What is it likely to be?

The most probable byproduct is the result of N-alkylation of the piperidine ring instead of O-alkylation.

  • Causality & Solution (N- vs. O-Alkylation):

    • Protect the Nitrogen: The most effective solution is to protect the piperidine nitrogen with a group like Boc before the etherification step. The Boc group temporarily converts the secondary amine into a carbamate, which is significantly less nucleophilic, thus preventing N-alkylation.[8] The Boc group can be reliably removed later under acidic conditions.[9]

    • Reaction Conditions: If proceeding without a protecting group, you can sometimes favor O-alkylation by using a strong base (like NaH) to fully deprotonate the hydroxyl group, making the resulting alkoxide a much stronger nucleophile than the neutral piperidine nitrogen. However, this is a less reliable strategy than using a protecting group.

Troubleshooting_Low_Yield cluster_SM Troubleshooting Unreacted Starting Materials cluster_Byproduct Troubleshooting Byproduct Formation Start Low Yield or Stalled Reaction Check_SM Analysis Shows Unreacted Starting Material Start->Check_SM Check_Byproduct Analysis Shows Major Byproduct(s) Start->Check_Byproduct Base Is the base strong enough? (e.g., NaH vs K₂CO₃) Check_SM->Base N_Alkylation Is it N-alkylation? (Most common issue) Check_Byproduct->N_Alkylation Elimination Is it an elimination product? (Alkene formation) Check_Byproduct->Elimination Anhydrous Are conditions anhydrous? (Dry solvent, fresh base) Base->Anhydrous Solvent Is the solvent appropriate? (Polar aprotic like DMF/MeCN) Anhydrous->Solvent Temp Is the temperature optimal? Solvent->Temp Protect Solution: Protect piperidine N with Boc group before etherification. N_Alkylation->Protect Lower_Temp Solution: Lower reaction temp, use a better leaving group (e.g., tosylate). Elimination->Lower_Temp

Caption: Troubleshooting flowchart for low yield issues.

Problem Area 2: Issues with Purification and Salt Formation

Q: My final free base product is a thick oil that is difficult to purify by column chromatography. What can I do?

  • Causality & Solution:

    • Salt Formation for Purification: Convert the crude oily free base to its hydrochloride salt. The salt is typically a crystalline solid that can be easily purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether, ethanol/acetone). After purification, the salt can be converted back to the free base by treatment with a mild base (e.g., NaHCO₃ solution) and extraction, if the free base is required for a subsequent step.

    • Chromatography Additives: If chromatography is necessary, adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent streaking and improve the peak shape of basic compounds like piperidines on silica gel.

Q: The yield drops dramatically when I try to precipitate the hydrochloride salt. Why is this happening?

  • Causality & Solution:

    • Solvent Choice: The hydrochloride salt may have significant solubility in the solvent you are using for precipitation. The ideal solvent should readily dissolve the free base but have very low solubility for the HCl salt. A common procedure is to dissolve the free base in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in a solvent in which the salt is insoluble, such as HCl in ether or isopropanol.[5]

    • Incomplete Precipitation: Ensure you are using a sufficient excess of HCl to drive the salt formation to completion. Cooling the mixture to 0-5 °C can further decrease the solubility of the salt and improve the isolated yield.[5]

    • Water Content: The presence of water can increase the solubility of the salt. Ensure all solvents are anhydrous.

Optimized Experimental Protocols

Protocol 1: N-Boc Protection of 2-(2-Hydroxyethyl)piperidine
  • Dissolve 2-(2-Hydroxyethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-(2-hydroxyethyl)piperidine, which can often be used without further purification.

Protocol 2: Williamson Ether Synthesis (with Protected Piperidine)
  • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous DMF (~0.3 M) under a nitrogen atmosphere, add Benzyl 4-hydroxybenzoate (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.

  • Add a solution of N-Boc-2-(2-chloroethyl)piperidine (prepared from the alcohol via reaction with SOCl₂) or N-Boc-2-(2-tosyloxyethyl)piperidine (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by HPLC or TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected intermediate.

Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified protected intermediate (1.0 eq) in a suitable solvent such as dioxane or ethyl acetate (~0.2 M).

  • Add a 4M solution of HCl in dioxane (5-10 eq) and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC/HPLC.[8]

  • Upon completion, the hydrochloride salt will often precipitate directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.

  • Triturate the resulting solid or oil with diethyl ether to induce precipitation/solidification.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound.[5]

Data Summary Table

ParameterTypical ConditionsNotes & RationaleExpected Yield
Starting Materials Purity >98% recommendedHigh-purity starting materials prevent side reactions and simplify purification.N/A
Ether Synthesis Base NaH or K₂CO₃/PTCNaH ensures complete deprotonation. K₂CO₃ is milder but effective with PTC.[2][5]>85%
Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvents accelerate S\N2 reactions.[2]N/A
Reaction Temperature 60-120 °CHigher temperatures increase rate but may promote elimination byproducts.[5]N/A
Reaction Time 4-24 hoursMonitor by HPLC for completion to avoid degradation or side reactions.N/A
Deprotection 4M HCl in Dioxane or TFA in DCMProvides clean and efficient removal of the Boc group.[8]>90%
Salt Formation Anhydrous HCl in Ether or IPAEnsures precipitation of a pure, crystalline salt.[5]>95%
Overall Yield ~70-85%

References

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Snowhite Chemical Co.,LTD. (n.d.). Industrial synthesis method of benzyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • SLN Pharmachem. (n.d.). 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. Retrieved from [Link]

  • MDPI. (2024, January 5). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2004, January 5). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • ACS Publications. (2018, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • PubMed Central. (2021, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2015, August 4). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

  • YouTube. (2023, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

Sources

Navigating the Chromatographic Maze: A Troubleshooting Guide for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic separation of this compound. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to specific problems you may face in the laboratory.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical characteristics of this compound that influence its behavior in reverse-phase HPLC.

Structure and Functional Groups:

The molecule possesses three key regions:

  • A Benzyl Ester Group: This non-polar moiety contributes to its retention on a reverse-phase column. It is also a potential site for hydrolysis under strong acidic or basic conditions.

  • A Benzoate Core: This aromatic ring system is the primary chromophore, allowing for UV detection.

  • A Piperidine Ring: This is a basic tertiary amine, which will be protonated at acidic to neutral pH. The pKa of similar piperidine moieties is typically in the range of 8.5-11, making pH control of the mobile phase critical for consistent retention and peak shape.[1]

The hydrochloride salt form enhances the compound's solubility in aqueous media.[2][3]

PropertyValue/CharacteristicImplication for HPLC Analysis
Molecular Formula C₂₄H₃₁NO₃·HCl-
Molecular Weight 417.97 g/mol -
Key Functional Groups Tertiary Amine (Piperidine), Benzyl Ester, BenzoateThe basic piperidine group is prone to causing peak tailing. The ester is susceptible to hydrolysis.
Form Hydrochloride SaltGenerally enhances aqueous solubility.[2][3]
Predicted pKa (Piperidine) ~8.5-11The compound will be protonated and carry a positive charge at typical reverse-phase HPLC pH values.[1]

Recommended Starting HPLC Parameters

While method development and validation are essential for your specific application, the following conditions provide a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmA standard C18 column provides good retention for the non-polar regions of the molecule.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH helps to ensure the piperidine nitrogen is fully protonated, minimizing peak tailing.[4][5]
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase HPLC.
Gradient 30% B to 70% B over 20 minutesA gradient elution is recommended to ensure elution of the main peak and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection Wavelength 230 nmBased on the benzoate chromophore. This should be optimized by scanning the UV spectrum of the analyte.
Injection Volume 10 µLA typical injection volume.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: My peak for the main compound is tailing significantly. What is the cause and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing is the most common issue when analyzing basic compounds like this compound on silica-based reverse-phase columns.[4][6] The primary cause is the interaction between the protonated basic piperidine moiety and residual, deprotonated silanol groups on the silica surface of the column packing material.[4][7] These secondary interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.[4]

Troubleshooting Workflow for Peak Tailing

A troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is low enough (typically between 2.5 and 3.0) to fully protonate the residual silanol groups on the column, minimizing their interaction with the positively charged analyte.[4][5] Using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% phosphoric acid is recommended.

  • Use a Competing Base: If lowering the pH is not sufficient or desirable, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.

  • Employ a Modern, End-capped Column: Older columns may have a higher concentration of accessible silanol groups. Using a modern, high-purity silica column that is "end-capped" will significantly reduce these secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, can provide alternative selectivity and improved peak shape for basic compounds.

Q2: I am seeing a new peak appearing and the area of my main peak decreasing over a sequence of injections. What could be happening?

A2: Investigating Potential Degradation

This observation is often indicative of the on-column or in-sample degradation of the analyte. Given the benzyl ester functionality, hydrolysis is a primary suspect, especially if the mobile phase conditions are not optimal or if the sample is left at room temperature for an extended period.

Potential Degradants:

  • Hydrolysis Product: Cleavage of the benzyl ester bond would result in 4-[2-(2-piperidinyl)ethoxy]benzoic acid and benzyl alcohol.

Troubleshooting Protocol for Suspected Degradation:

  • Sample Stability Check: Prepare a fresh sample and inject it immediately. Compare the chromatogram to that of a sample that has been sitting in the autosampler for several hours. A significant increase in the new peak area in the older sample confirms in-sample degradation.

  • Mobile Phase pH Evaluation: While a low pH is good for peak shape, extremely low pH combined with elevated column temperatures can accelerate ester hydrolysis. If you are using a very strong acid and high temperature, consider if a slightly higher pH (e.g., 3.0-3.5) with a different acidic modifier could be a viable compromise.

  • Forced Degradation Study: To confirm the identity of the degradant peak, a forced degradation study is recommended. This involves intentionally subjecting the sample to stress conditions to generate the degradation products.

Experimental Protocol: Forced Hydrolysis Study

  • Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M sodium hydroxide. Keep at room temperature for 4 hours.

  • Neutralize and Analyze: Before injection, neutralize the samples with an equivalent amount of base or acid, respectively. Dilute with the mobile phase to the working concentration and inject into the HPLC system.

  • Peak Matching: Compare the retention time of the peak that grows under these conditions with the unknown peak in your original chromatograms.

Q3: My retention time is shifting from one injection to the next. How can I improve the reproducibility?

A3: Addressing Retention Time Variability

Shifting retention times can be caused by several factors, often related to the HPLC system or the mobile phase preparation.

Logical Flow for Diagnosing Retention Time Shifts

Retention_Time_Shift Start Retention Time Shifting Check_Equilibration Is the Column Adequately Equilibrated? Start->Check_Equilibration Equilibrate Equilibrate for at least 10-15 column volumes Check_Equilibration->Equilibrate No Check_Pump Is the Pump Pressure Stable? Check_Equilibration->Check_Pump Yes End Stable Retention Time Equilibrate->End Prime_Pump Prime Pump and Check for Leaks Check_Pump->Prime_Pump No Check_Mobile_Phase Is the Mobile Phase Composition Consistent? Check_Pump->Check_Mobile_Phase Yes Prime_Pump->End Prepare_Fresh Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_Fresh No Check_Mobile_Phase->End Yes Prepare_Fresh->End

A systematic approach to troubleshooting retention time variability.

Key Areas to Investigate:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection. A minimum of 10-15 column volumes is recommended.

  • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump or a faulty check valve. Priming the pump can often resolve this.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. Ensure accurate measurement of all components. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted before adding the organic modifier.

  • Column Temperature: Verify that the column oven is maintaining a consistent temperature. Fluctuations in temperature can affect retention times.

By systematically addressing these common issues, you can develop a robust and reliable HPLC method for the analysis of this compound, ensuring the accuracy and integrity of your scientific data.

References

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Gibson, E. K. (2007).
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • International Journal of Pharmaceutical Investigation. (n.d.). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. Retrieved from [Link]

  • Seema Makhijani. (2023, April 25). Amines - Lab Demonstration / solubility / basic character class 12 CBSE [Video]. YouTube.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • PubMed. (n.d.). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]

  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]

  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (C17H21NO4). Retrieved from [Link]

Sources

Navigating the Purification Maze: A Technical Support Guide for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable intermediate. Here, we address common challenges encountered in the laboratory, offering troubleshooting strategies and detailed protocols grounded in scientific principles to enhance the purity, yield, and reproducibility of your work.

Understanding the Molecule: A Structural Overview

This compound is a molecule characterized by a benzyl ester, a piperidine ring, and an ether linkage. This combination of functional groups presents a unique set of purification challenges, from managing the basicity of the piperidine nitrogen to ensuring the stability of the benzyl ester. A firm grasp of the underlying chemistry is paramount to successful purification.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis and purification of this compound.

Q1: What is a reliable synthetic route for this compound?

A common and effective method involves a two-step process: a Williamson ether synthesis followed by salt formation.

  • Williamson Ether Synthesis: This step involves the reaction of benzyl 4-hydroxybenzoate with 1-(2-chloroethyl)piperidine hydrochloride. A base, such as anhydrous potassium carbonate, is used to deprotonate the phenol and facilitate the nucleophilic substitution.[1][2][3] Common solvents for this reaction include dimethylformamide (DMF) or amyl acetate, with reaction temperatures typically ranging from 80 to 125°C.[1][3]

  • Hydrochloride Salt Formation: The crude product from the first step, which is the free base form of the molecule, is dissolved in a suitable organic solvent. Anhydrous hydrogen chloride (as a solution in an organic solvent like diethyl ether or isopropanol, or as a gas) is then added to precipitate the desired hydrochloride salt.

Q2: My crude product is an oil and won't solidify. What should I do?

This is a common issue, often caused by the presence of impurities that depress the melting point. Before attempting to force precipitation, it's advisable to perform an initial purification of the oily free base. Column chromatography is often the most effective method in this scenario. Due to the basic nature of the piperidine moiety, which can cause peak tailing on standard silica gel, it is recommended to use a mobile phase containing a basic modifier like triethylamine (0.1-1% v/v).

Q3: What are the most likely impurities in my crude product?

Understanding the potential impurities is key to designing an effective purification strategy. The most common impurities include:

  • Unreacted Starting Materials: Benzyl 4-hydroxybenzoate and 1-(2-chloroethyl)piperidine.

  • Hydrolysis Products: If the reaction or work-up conditions are not anhydrous, the benzyl ester can hydrolyze to form 4-[2-(2-piperidinyl)ethoxy]benzoic acid.

  • Solvent Residues: Residual high-boiling solvents like DMF or amyl acetate.

Q4: What is the best method for purifying the final hydrochloride salt?

Recrystallization is the preferred method for purifying the final salt. The choice of solvent is critical and often requires some experimentation.

Troubleshooting Guide: From Synthesis to Pure Compound

This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.

Problem 1: Low Yield in the Williamson Ether Synthesis
Potential Cause Troubleshooting Strategy Scientific Rationale
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature (monitor for byproduct formation). - Ensure efficient stirring.The reaction is a nucleophilic substitution, and higher temperatures and longer times can improve conversion.
Ineffective Base - Use freshly dried, finely powdered potassium carbonate. - Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF (use with caution).The base is crucial for deprotonating the phenol, making it a more potent nucleophile.
Poor Quality Reagents - Use freshly distilled or high-purity starting materials.Impurities in the starting materials can lead to side reactions and lower yields.
Problem 2: Difficulty in Isolating the Hydrochloride Salt
Potential Cause Troubleshooting Strategy Scientific Rationale
"Oiling Out" During Precipitation - Add the HCl solution slowly to a vigorously stirred solution of the free base at a low temperature (0-5°C). - Try a different solvent for the precipitation.Rapid precipitation can trap impurities and lead to the formation of an oil. Slower addition and lower temperatures promote the formation of a crystalline solid.
Product is Too Soluble in the Chosen Solvent - Use a more non-polar solvent for the precipitation. - Concentrate the solution before adding the HCl.The hydrochloride salt is generally less soluble in non-polar solvents.
Problem 3: Impure Product After Recrystallization
Potential Cause Troubleshooting Strategy Scientific Rationale
Inappropriate Recrystallization Solvent - Perform small-scale solvent screening to find a solvent that dissolves the compound when hot but not when cold. Good starting points for hydrochloride salts of similar structures include ethanol/water or acetone/water mixtures.[1]The principle of recrystallization relies on a significant difference in solubility at different temperatures.
Crystallization Occurred Too Quickly - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling rate.Rapid cooling can trap impurities within the crystal lattice. Slow cooling allows for the formation of purer crystals.
Presence of Insoluble Impurities - Perform a hot filtration of the recrystallization solution to remove any insoluble material before allowing it to cool.Insoluble impurities will contaminate the final crystalline product if not removed.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate (Free Base)
  • To a stirred suspension of benzyl 4-hydroxybenzoate (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add 1-(2-chloroethyl)piperidine hydrochloride (1.1 equivalents).

  • Heat the reaction mixture to 90-100°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base, which may be an oil or a waxy solid.

Protocol 2: Purification of the Free Base by Column Chromatography
  • Prepare a silica gel column.

  • Dissolve the crude free base in a minimal amount of dichloromethane.

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) containing 0.5% triethylamine.

  • Collect the fractions containing the pure product and concentrate under reduced pressure.

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt
  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of anhydrous HCl in diethyl ether (1.1 equivalents) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

  • To recrystallize, dissolve the crude hydrochloride salt in a minimal amount of a hot solvent system (e.g., ethanol/water or isopropanol/diethyl ether).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: Benzyl 4-hydroxybenzoate 1-(2-chloroethyl)piperidine HCl K2CO3 reaction Williamson Ether Synthesis (e.g., DMF, 90-100°C) start->reaction workup Aqueous Workup & Extraction reaction->workup crude_base Crude Free Base (Oil/Solid) workup->crude_base chromatography Column Chromatography (Silica, Eluent + TEA) crude_base->chromatography salt_formation Salt Formation (Anhydrous HCl) crude_base->salt_formation Optional Direct Precipitation pure_base Purified Free Base chromatography->pure_base pure_base->salt_formation crude_hcl Crude HCl Salt salt_formation->crude_hcl recrystallization Recrystallization (e.g., EtOH/H2O) crude_hcl->recrystallization pure_hcl Pure Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl recrystallization->pure_hcl

Caption: A typical workflow for the synthesis and purification of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl.

Concluding Remarks

The successful purification of this compound hinges on a systematic approach that anticipates potential challenges. By understanding the chemistry of the molecule and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the quality and consistency of their results. Remember that careful observation and methodical optimization are the cornerstones of effective chemical purification.

References

  • BenchChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9)
  • ChemicalBook. 4- Synthesis. Accessed January 26, 2026.

  • Hyma Synthesis Pvt. Ltd.
  • Santa Cruz Biotechnology, Inc. 4-[2-(1-Piperidinyl)ethoxy]benzoic Acid, Hydrochloride Salt (CAS 84449-80-9). Accessed January 26, 2026.
  • Google Patents. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride. Accessed January 26, 2026.
  • Google Patents. US20050137396A1 - Process for preparing benzoic acids. Accessed January 26, 2026.

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and resolve common experimental challenges.

The synthesis of this molecule, a valuable building block in medicinal chemistry, typically involves two key stages: the formation of the ether linkage and the subsequent conversion to its hydrochloride salt. This guide is structured to address potential issues in both stages of the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Problem 1: Low Yield of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate (Free Base)

Question: My Williamson ether synthesis step is resulting in a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in this step are a common issue and can often be traced back to several factors related to reaction conditions and reagent purity.[1] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Deprotonation of Benzyl 4-hydroxybenzoate: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile. If the base is not strong enough or is used in insufficient quantity, the starting phenol will not be fully deprotonated, leading to an incomplete reaction.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[2] Use at least 1.1 equivalents of the base. Ensure the reaction is performed under anhydrous conditions as hydride bases react violently with water.

  • Side Reactions of the Alkylating Agent: The alkylating agent, presumably a derivative of 2-(2-chloroethyl)piperidine, can undergo elimination reactions in the presence of a strong base, especially at elevated temperatures, to form a vinylpiperidine byproduct.

    • Solution: Add the alkylating agent slowly to the reaction mixture at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. Using a less sterically hindered base might also be beneficial.

  • Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to moisture, which can quench the base and hydrolyze the alkylating agent.[1]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: A polar aprotic solvent like DMF or DMSO is often a good choice as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[3]

Problem 2: Formation of Multiple Impurities Detected by TLC/LC-MS

Question: I am observing multiple spots on my TLC plate and several unexpected masses in my LC-MS analysis. What are the potential side products and how can I minimize their formation?

Answer: The formation of impurities is often a result of side reactions involving the starting materials or intermediates. Identifying these impurities can provide insight into optimizing the reaction conditions.

Potential Impurities and Mitigation Strategies:

  • N-Alkylation of Piperidine: If the piperidine nitrogen on your alkylating agent is unprotected, it can compete with the phenoxide for the alkyl halide, leading to dimerization or polymerization.

    • Mitigation: Use an N-protected piperidine derivative (e.g., with a Boc or Cbz group) as your starting material. This protecting group can be removed in a subsequent step.

  • Dialkylation: It's possible for the piperidine nitrogen of the product to be alkylated by the starting alkyl halide, leading to a quaternary ammonium salt.[4]

    • Mitigation: Use a slight excess of the phenol component relative to the alkylating agent. Adding the alkylating agent slowly can also help to keep its concentration low, disfavoring this bimolecular side reaction.

  • Elimination Products: As mentioned previously, elimination of HCl from the alkylating agent can occur.

    • Mitigation: Maintain a lower reaction temperature and choose a less sterically hindered base.

The following diagram illustrates a decision-making workflow for troubleshooting low yield and impurity formation:

G start Low Yield or High Impurity Issue check_reagents 1. Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No optimize_base 2. Optimize Base & Deprotonation reagents_ok->optimize_base purify_reagents->start base_ok Conditions OK optimize_base->base_ok Yes change_base Use Stronger Base (e.g., NaH) Increase Equivalents optimize_base->change_base No optimize_temp 3. Optimize Temperature & Addition Rate base_ok->optimize_temp change_base->start temp_ok Conditions OK optimize_temp->temp_ok Yes lower_temp Lower Reaction Temperature Add Alkylating Agent Slowly optimize_temp->lower_temp No end_product Improved Yield & Purity temp_ok->end_product lower_temp->start

Caption: Troubleshooting workflow for low yield and impurities.

Problem 3: Difficulty in Product Isolation and Purification

Question: My product is difficult to purify by column chromatography. It seems to be streaking on the silica gel. What is causing this and what are my options?

Answer: The basic nature of the piperidine nitrogen in your product can cause it to interact strongly with the acidic silica gel, leading to poor separation and streaking.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Recommendation: Add 0.5-2% triethylamine or ammonia in methanol to your mobile phase. This will compete with your product for binding to the silica and allow it to elute more cleanly.

  • Use an Alternative Stationary Phase: If modifying the mobile phase is not effective, consider using a different type of chromatography.

    • Recommendation: Alumina (basic or neutral) is a good alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be used.

  • Purification via Salt Formation: You can purify the free base by converting it to its hydrochloride salt, which may be a crystalline solid that can be recrystallized.[5]

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) dropwise until precipitation is complete.[6] The resulting solid can then be filtered and recrystallized.

Problem 4: Issues with Hydrochloride Salt Formation

Question: I am having trouble getting my hydrochloride salt to crystallize, or it is forming an oil. How can I obtain a solid product?

Answer: The formation of a solid hydrochloride salt depends on the solvent system and the method of HCl addition.[7]

Potential Causes and Solutions:

  • Inappropriate Solvent: The solvent must be one in which the free base is soluble, but the hydrochloride salt is insoluble.

    • Solvent Screening: A good starting point is to dissolve the free base in a nonpolar solvent like diethyl ether or a moderately polar solvent like ethyl acetate. If the salt is still soluble, you may need to add an anti-solvent (a nonpolar solvent in which the salt is insoluble, like hexanes) to induce precipitation.

  • Presence of Water: Using aqueous HCl can introduce water into your system, which can prevent crystallization by solvating the salt.[7]

    • Solution: Use an anhydrous solution of HCl in an organic solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane.[6] These can be purchased commercially or prepared by bubbling dry HCl gas through the anhydrous solvent.

  • Product Purity: Impurities in your free base can inhibit crystallization.

    • Solution: Ensure your free base is as pure as possible before attempting salt formation. A quick filtration through a plug of silica or alumina can sometimes remove baseline impurities.

ParameterRecommendationRationale
HCl Source Anhydrous HCl in organic solvent (e.g., diethyl ether, dioxane)Prevents the introduction of water, which can inhibit crystallization of the salt.[7]
Solvent for Salt Formation Diethyl ether, Ethyl acetate, DichloromethaneThe free base should be soluble, while the hydrochloride salt should be insoluble.
Precipitation Aid Addition of a non-polar anti-solvent (e.g., hexanes, pentane)Can help to induce precipitation if the salt is slightly soluble in the primary solvent.
Temperature Cool the solution (0 °C or below)Decreases the solubility of the salt, promoting precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Williamson ether synthesis step?

The three most critical parameters are:

  • Anhydrous Conditions: Moisture will significantly reduce your yield.[1]

  • Choice of Base: The base must be strong enough to fully deprotonate the phenol without promoting side reactions.[2]

  • Temperature Control: This is key to minimizing the formation of elimination byproducts.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting materials (benzyl 4-hydroxybenzoate and the piperidine derivative) and the product. The disappearance of the limiting reagent will indicate the reaction is complete. Staining with potassium permanganate can be useful for visualizing the product if it is not UV active.

Q3: What are the recommended safety precautions for this synthesis?

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any sources of moisture.

  • Anhydrous Solvents: Anhydrous solvents like DMF and DMSO can be harmful. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • HCl Solutions: Concentrated and gaseous HCl are corrosive. Always work in a well-ventilated fume hood.

Q4: Can I use a different base, like potassium carbonate?

While potassium carbonate is a weaker base than sodium hydride, it can be effective in some Williamson ether syntheses, particularly with more acidic phenols. It is less hazardous to handle than NaH. However, it may require higher temperatures and longer reaction times, which could increase the risk of side reactions. A solvent like DMF or acetone is typically used with K2CO3.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate (Free Base)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add benzyl 4-hydroxybenzoate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of N-protected-2-(2-chloroethyl)piperidine (1.0 eq) in anhydrous DMF via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase containing 1% triethylamine) or alumina.

Protocol 2: Formation of this compound
  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, washing with cold, anhydrous diethyl ether.

  • Dry the solid under high vacuum to obtain the final hydrochloride salt.

References

  • [Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[7][8]benzoquinone hydrochloride - ResearchGate]([Link])

Sources

Navigating the Stability of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimentation. While specific, peer-reviewed stability data for this compound is not extensively available in the public domain, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for understanding and mitigating potential degradation. Our goal is to empower you with the knowledge to ensure the integrity of your experiments.

I. Understanding the Molecule: Potential Stability Hotspots

This compound possesses two primary functional groups that are key to its reactivity and potential instability in solution: the benzyl ester and the piperidine ring .

  • Benzyl Ester: Esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by both acid and base.

  • Piperidine Ring: The tertiary amine within the piperidine ring can be prone to oxidation, which could lead to the formation of N-oxides or other degradation products.

The hydrochloride salt form of this compound generally enhances its aqueous solubility and can contribute to its stability in the solid state.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound in solution.

Q1: My solution of this compound is showing a decrease in the parent compound peak over time in my HPLC analysis. What could be the cause?

A decrease in the parent peak is a classic indicator of compound degradation. The most likely culprit is hydrolysis of the benzyl ester linkage, especially if your solution is at a pH outside of the neutral range. Basic conditions, in particular, can significantly accelerate ester hydrolysis.

Q2: I've observed the appearance of new, more polar peaks in my chromatogram. What are these likely to be?

The formation of more polar species is consistent with hydrolysis of the benzyl ester. This reaction would yield 4-[2-(2-piperidinyl)ethoxy]benzoic acid and benzyl alcohol, both of which are more polar than the parent ester.

Q3: Can the piperidine ring degrade?

Yes, the tertiary amine in the piperidine ring is a potential site for oxidation. This can be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to strong oxidizing agents. The product of this oxidation is often the corresponding N-oxide.

Q4: What is the optimal pH for storing solutions of this compound?

While specific data for this molecule is unavailable, for many compounds with ester and amine functionalities, a slightly acidic to neutral pH (around 5-7) is often the most stable. A study on a similar piperidine-containing compound, CLEFMA, found it to be most stable at a neutral pH[1][2]. It is crucial to experimentally determine the optimal pH for your specific application and desired shelf-life.

Q5: How does temperature affect the stability of this compound in solution?

As with most chemical reactions, the rate of degradation will increase with temperature. Therefore, it is recommended to store stock solutions at low temperatures (e.g., 2-8 °C) and to minimize the time that working solutions are kept at room temperature. For the related compound CLEFMA, the shelf-life was found to be significantly longer at 4°C compared to 25°C[1][2][3].

Q6: Should I be concerned about photostability?

Aromatic compounds can be susceptible to photodegradation. If your experimental setup involves prolonged exposure to light, especially UV light, it is advisable to protect your solutions by using amber vials or covering your containers with aluminum foil.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Observed Problem Potential Cause Troubleshooting Steps
Rapid loss of parent compound in basic solution (e.g., pH > 8) Base-catalyzed hydrolysis of the benzyl ester.1. Adjust the pH of your solution to a neutral or slightly acidic range. 2. Prepare fresh solutions immediately before use. 3. If basic conditions are required for your experiment, minimize the incubation time.
Appearance of an unexpected peak with a mass increase of 16 Da Oxidation of the piperidine nitrogen to an N-oxide.1. De-gas your solvents to remove dissolved oxygen. 2. Use high-purity solvents to avoid peroxide contaminants. 3. Consider adding an antioxidant to your solution if compatible with your experimental system.
Inconsistent results between experiments Degradation of stock solutions.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions and store them at -20°C or -80°C. 3. Perform a quick purity check of your stock solution by HPLC before each experiment.

IV. Experimental Protocols for Stability Assessment

To ensure the integrity of your results, we strongly recommend performing forced degradation studies. These experiments will help you understand the degradation pathways of this compound under various stress conditions.

A. Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline. The concentrations of acids, bases, and oxidizing agents, as well as the temperature and duration of exposure, may need to be adjusted to achieve a target degradation of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

B. Illustrative Data from Forced Degradation Studies

The following table provides a hypothetical representation of results from a forced degradation study.

Stress Condition Incubation Time (hours) Parent Compound Remaining (%) Major Degradation Products
0.1 M HCl, 60°C24854-[2-(2-piperidinyl)ethoxy]benzoic acid, Benzyl alcohol
0.1 M NaOH, RT8404-[2-(2-piperidinyl)ethoxy]benzoic acid, Benzyl alcohol
3% H₂O₂, RT2490N-oxide derivative
60°C2495Minor unidentified peaks
Light Exposure24>98No significant degradation

V. Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound.

G parent Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrolysis_products 4-[2-(2-piperidinyl)ethoxy]benzoic acid + Benzyl alcohol parent->hydrolysis_products Hydrolysis (Acid/Base) oxidation_product N-oxide derivative parent->oxidation_product Oxidation

Caption: Potential degradation pathways of the parent compound.

VI. Summary and Recommendations

The stability of this compound in solution is primarily influenced by pH and the presence of oxidizing agents. The benzyl ester is susceptible to hydrolysis, particularly under basic conditions, while the piperidine ring can undergo oxidation.

To ensure the reliability and reproducibility of your experimental data, we recommend the following:

  • pH Control: Maintain solutions in a neutral to slightly acidic pH range (5-7).

  • Temperature Control: Store stock solutions at 2-8°C and minimize the time working solutions are kept at ambient temperature.

  • Solvent Quality: Use high-purity solvents and de-gas them to minimize oxidation.

  • Fresh Preparation: Prepare solutions fresh and as close to the time of use as possible.

  • Perform In-house Stability Studies: Conduct forced degradation studies to understand the stability of the compound in your specific experimental matrix.

By following these guidelines, you can minimize the impact of compound instability on your research and have greater confidence in your results.

VII. References

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 128, 336-344.

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed, [Link].

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ResearchGate, [Link].

  • Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, [Link].

Sources

Technical Support Center: Troubleshooting Poor Peak Shape for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during HPLC analysis. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve optimal chromatographic performance.

Understanding the Analyte: this compound

This compound is a basic compound containing a piperidine moiety. The piperidine nitrogen is basic and will be protonated at acidic to neutral pH. This inherent basicity is a key factor influencing its chromatographic behavior, often leading to poor peak shape if not properly addressed.

Key Physicochemical Properties (Inferred):

  • pKa: The pKa of the piperidine group is expected to be in the range of 8.0-11.0. This means the compound will be fully protonated and positively charged at pH values below ~7.0.

  • Solubility: As a hydrochloride salt, it is expected to have good solubility in polar solvents like water, methanol, and to a lesser extent, acetonitrile.[1] However, solubility can be influenced by the mobile phase composition.

Troubleshooting Guide: A Question & Answer Approach

Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to identifying and resolving these issues.

My peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape issue for basic compounds like this compound. It is often characterized by an asymmetry factor > 1.2.

Underlying Cause: The primary reason for peak tailing of basic compounds on silica-based reversed-phase columns is secondary interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[2][3] These interactions are a form of ion-exchange and lead to a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Is the mobile phase pH appropriate? start->q1 a1_yes Yes q1->a1_yes pH is sufficiently low a1_no No q1->a1_no pH is close to analyte pKa or silanol pKa q2 Are you using a suitable column? a1_yes->q2 s1 Adjust Mobile Phase pH a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Using a high-purity or hybrid column a2_no No q2->a2_no Using an older, Type A silica column q3 Is a mobile phase additive being used? a2_yes->q3 s2 Select a Modern, High-Purity or Hybrid Column a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Additive is present a3_no No q3->a3_no No additive present q4 Is the injection solvent compatible with the mobile phase? a3_yes->q4 s3 Incorporate a Mobile Phase Additive (e.g., TFA) a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Solvent is compatible a4_no No q4->a4_no Solvent mismatch end Symmetrical Peak Achieved a4_yes->end s4 Adjust Injection Solvent a4_no->s4 s4->end

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

1. Optimize Mobile Phase pH:

  • Why it works: Lowering the mobile phase pH protonates the residual silanol groups on the silica surface, minimizing their ability to interact with the positively charged analyte.[2] A good starting point for method development is a mobile phase pH in the range of 2-3.[4]

  • Protocol:

    • Prepare a mobile phase with a buffer that has a pKa within ±1 pH unit of the desired pH to ensure adequate buffering capacity.[5] For a target pH of 2.5, a phosphate buffer is a suitable choice.

    • Start with a mobile phase composition of Acetonitrile:Buffer (e.g., 50:50 v/v) and adjust the organic content as needed for optimal retention.

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.

Buffer ComponentpKaUseful pH Range
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2
Formate3.82.8-4.8
Acetate4.83.8-5.8

2. Select an Appropriate HPLC Column:

  • Why it works: Modern, high-purity silica columns (Type B) have a significantly lower concentration of acidic silanol groups compared to older columns.[4] Hybrid silica columns, which incorporate organic groups into the silica matrix, offer even better peak shape for basic compounds and are more stable at higher pH values.[6][7]

  • Recommended Column Chemistries:

    • High-Purity C18 or C8: Look for columns specifically marketed for excellent peak shape with basic compounds. These are often double-endcapped to minimize accessible silanols.[8][9]

    • Hybrid C18 or C8: These columns provide a more inert surface and are highly recommended for challenging basic analytes.[6][7]

    • Phenyl-Hexyl: The phenyl stationary phase can offer alternative selectivity through pi-pi interactions.

3. Utilize a Mobile Phase Additive:

  • Why it works: Additives like trifluoroacetic acid (TFA) can improve peak shape through multiple mechanisms.[10] TFA acts as an ion-pairing agent, forming a neutral complex with the protonated analyte, which reduces its interaction with the stationary phase.[10] It also lowers the mobile phase pH, further suppressing silanol ionization.

  • Protocol:

    • Add a low concentration of TFA (0.05% to 0.1% v/v) to both the aqueous and organic mobile phase components to ensure a consistent concentration throughout the gradient.[11]

    • Be aware that TFA can suppress ionization in mass spectrometry (MS) detection.[12] For LC-MS applications, formic acid (0.1%) is a more common choice, though it may not be as effective as TFA for improving peak shape.[10]

4. Ensure Injection Solvent Compatibility:

  • Why it works: Injecting a sample in a solvent that is significantly stronger (more organic) than the mobile phase can cause peak distortion, including tailing and broadening.[13][14] The strong solvent plug carries the analyte down the column too quickly, leading to poor focusing on the column head.

  • Protocol:

    • Ideally, dissolve the sample in the initial mobile phase composition.

    • If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

    • Minimize the injection volume if a strong solvent must be used.[15]

My peak is fronting. What does this indicate?

Peak fronting (asymmetry factor < 0.9) is less common than tailing for basic compounds but can occur under certain conditions.

Underlying Causes:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a fronting peak.

  • Sample Solubility Issues: If the sample is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase, peak fronting can be observed.

Step-by-Step Solutions:

  • Reduce Sample Concentration:

    • Protocol: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you are likely experiencing mass overload.

  • Decrease Injection Volume:

    • Protocol: Reduce the injection volume while keeping the concentration the same. This also reduces the total mass injected.

  • Check Sample Solubility:

    • Protocol: Ensure your sample is fully dissolved in the injection solvent. Consider gently warming or sonicating the sample vial to aid dissolution. If the sample is a hydrochloride salt, ensure the injection solvent is sufficiently polar to maintain its solubility.[1]

My peak is split or doubled. What should I investigate?

Split peaks can be frustrating and can arise from both chemical and physical issues within the HPLC system.[16]

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed q1 Is the issue peak-specific or for all peaks? start->q1 a1_all All Peaks q1->a1_all a1_one Single Peak q1->a1_one s1 Check for Physical Obstruction a1_all->s1 s2 Investigate Chemical/Chromatographic Issues a1_one->s2 s1_details Partially blocked column frit Void in the column packing bed s1->s1_details s2_details Co-eluting impurity Sample solvent effect On-column degradation s2->s2_details

Caption: Differentiating causes of split peaks.

Step-by-Step Solutions:

  • If all peaks are split:

    • Check for a Blocked Frit: A partially blocked inlet frit on the column can cause the sample to be unevenly distributed onto the column bed.

      • Protocol: Reverse the column and flush it with a strong solvent (e.g., 100% acetonitrile or methanol) to waste. If this does not resolve the issue, the frit may need to be replaced, or the column may be at the end of its life.

    • Inspect for a Column Void: A void at the head of the column can also lead to peak splitting. This can be caused by pressure shocks or operating at a high pH that degrades the silica.

      • Protocol: A void is often difficult to fix. If a void is suspected, the column will likely need to be replaced.

  • If only the analyte peak is split:

    • Co-eluting Impurity: The split peak may actually be two closely eluting compounds.

      • Protocol: Change the mobile phase composition (e.g., alter the organic-to-aqueous ratio or switch from acetonitrile to methanol) to see if the two peaks resolve.

    • Sample Solvent Effect: As mentioned previously, a mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting, especially for early eluting peaks.

      • Protocol: Prepare the sample in the mobile phase or a weaker solvent.

    • On-Column Degradation: The analyte may be unstable under the mobile phase conditions.

      • Protocol: This is less common but can be investigated by collecting the fractions corresponding to the split peaks and analyzing them by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A: A good starting point would be a high-purity or hybrid C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a mobile phase of acetonitrile and a low pH buffer (e.g., 20 mM potassium phosphate at pH 2.5) in a gradient elution from low to high organic content. The addition of 0.1% formic acid to the mobile phase is also recommended to improve peak shape.

Q2: Can I use a mobile phase with a high pH to analyze this basic compound?

A: While it is possible to use a high pH mobile phase to neutralize the basic analyte and potentially improve retention and peak shape, it requires a column that is stable at high pH (e.g., a hybrid silica column).[6][7] Operating a standard silica-based column at a pH above 8 can lead to rapid degradation of the stationary phase.

Q3: My peak shape is good, but the retention time is drifting. What could be the cause?

A: Retention time drift can be caused by several factors, including:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Changes in mobile phase composition: This can be due to evaporation of the more volatile solvent or improper mixing. Prepare fresh mobile phase daily.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.

  • Column aging: Over time, the stationary phase can change, leading to shifts in retention.

Q4: I am using TFA in my mobile phase for good peak shape, but my MS sensitivity is low. What can I do?

A: TFA is known to cause ion suppression in mass spectrometry.[12] Consider the following options:

  • Reduce the TFA concentration: Try using a lower concentration (e.g., 0.025%) to see if sensitivity improves while maintaining acceptable peak shape.

  • Switch to formic acid: 0.1% formic acid is a common alternative for LC-MS, although it may not provide the same degree of peak shape enhancement.

  • Use a post-column additive: A post-column infusion of a weak acid like propionic acid can sometimes help to displace the TFA from the analyte before it enters the mass spectrometer.[17]

References

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved from [Link]

  • Hybrid Particle Columns: The First Twenty Years | LCGC International. (2019, July 1). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Effects of Sample Solvents on Peak Shape - Shimadzu. (n.d.). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (n.d.). Retrieved from [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. (n.d.). Retrieved from [Link]

  • Effect of concentration of TFA in the mobile phase on the separation of amino acids. (n.d.). Retrieved from [Link]

  • Peak shape improvement strategies for basic drugs analysis in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science. (2024, October 28). Retrieved from [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved from [Link]

  • The selection of buffer salts for the high-performance liquid chromatography of basic compounds - ResearchGate. (1991). Retrieved from [Link]

  • (PDF) Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography - ResearchGate. (2014). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved from [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325 - Waters. (n.d.). Retrieved from [Link]

  • Silica Hydride: A Separation Material Every Analyst Should Know About - PMC - NIH. (2021, December 11). Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). Retrieved from [Link]

  • Quantifying Injection Solvent Effects in Reversed-Phase Liquid Chromatography - PubMed. (2012, May 4). Retrieved from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. (n.d.). Retrieved from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed. (n.d.). Retrieved from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? - Chromatography Online. (2017, October 10). Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • The Secrets of Good Peak Shape in HPLC - Pharma Digests. (2025, April 6). Retrieved from [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (n.d.). Retrieved from [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Troubleshooting Peak Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • The Role of the Injection Solvent | LCGC International - Chromatography Online. (n.d.). Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. (2018, January 3). Retrieved from [Link]

  • Hybrid stationary phases - Chromedia. (n.d.). Retrieved from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (n.d.). Retrieved from [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Publishing. (2019, August 16). Retrieved from [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. As a hydrochloride salt of a piperidine-containing compound, this molecule presents a unique set of physicochemical properties that can lead to challenges in formulation, particularly concerning solubility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical solutions to ensure the successful application of this compound in your research.

Troubleshooting Guide: Addressing Solubility Challenges

This section is structured to provide solutions to specific problems you may encounter. Each solution is accompanied by a scientific explanation to help you understand the underlying principles and make informed decisions in your experimental design.

Problem 1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What are my next steps?

Immediate Steps & Rationale:

  • Verify Compound Identity and Purity: Before troubleshooting solubility, it is crucial to confirm the identity and purity of your compound using appropriate analytical techniques (e.g., NMR, LC-MS, HPLC). Impurities can significantly impact solubility.

  • Gentle Heating and Agitation: Gently warm the solution (e.g., to 37°C) while stirring. This increases the kinetic energy of the system, which can help overcome the activation energy barrier for dissolution. Avoid excessive heat, which could lead to degradation.

  • Sonication: Utilize a sonication bath for short intervals. The high-frequency sound waves create micro-vibrations that can break up solid aggregates and enhance solvent penetration into the crystal lattice.

If the compound remains insoluble, proceed to the following systematic approaches:

Solution A: pH Adjustment

Causality: this compound is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). In neutral or basic conditions, the equilibrium can shift, leading to the precipitation of the less soluble free base form. By lowering the pH, you increase the concentration of the protonated, more soluble form of the molecule.[1][2]

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a Stock Solution of the Compound: Suspend the desired amount of the hydrochloride salt in a minimal amount of purified water.

  • Acidify the Solution: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the suspension. As the pH decreases, you should observe the solid dissolving. Note the pH at which complete dissolution occurs.

  • Final Dilution: Once the compound is fully dissolved, you can dilute the acidic stock solution into your final experimental medium. Be mindful that the final pH of your medium will be affected.

Key Consideration: The pHmax

The pHmax is the pH at which a salt has its maximum solubility before the free base begins to precipitate. For a hydrochloride salt of a weak base, the solubility will generally increase as the pH is lowered from neutral.[3]

Solution B: Employing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[4] This can enhance the solubility of lipophilic compounds by creating a more favorable environment for the non-polar regions of the drug molecule.

Commonly Used Co-solvents in Research:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many in vitro systems.
Propylene Glycol (PG)5-30%A common excipient in parenteral formulations.[5][6]
Polyethylene Glycol (PEG 300/400)10-40%Low toxicity and frequently used in drug delivery.[5][6]
Dimethyl Sulfoxide (DMSO)1-10% (can be higher for stock)Use with caution; can have biological effects and may not be suitable for all assays.

Experimental Protocol: Co-solvent Screening

  • Prepare a Concentrated Stock in 100% Co-solvent: Dissolve a known amount of the compound in a small volume of your chosen co-solvent (e.g., Ethanol or DMSO).

  • Stepwise Dilution: Add the co-solvent stock solution to your aqueous buffer in a stepwise manner, vortexing or stirring between additions.

  • Observe for Precipitation: Carefully observe for any signs of precipitation (cloudiness, formation of solid particles). The point at which precipitation occurs is the limit of solubility for that co-solvent/buffer ratio.

  • Select the Optimal Ratio: Choose a co-solvent concentration that keeps your compound in solution at the desired final concentration while minimizing the potential for co-solvent-induced artifacts in your experiment.

Solution C: The Use of Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[7][8][9][10]

Surfactants for Consideration:

SurfactantTypeTypical Starting Concentration (w/v)
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2%
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2%
Cremophor® ELNon-ionic0.5 - 5%

Experimental Protocol: Surfactant-Aided Solubilization

  • Prepare Surfactant-Containing Buffer: Prepare your experimental buffer with the desired concentration of the surfactant.

  • Add the Compound: Directly add the this compound to the surfactant-containing buffer.

  • Promote Dissolution: Use gentle heating and agitation as needed to facilitate dissolution.

Troubleshooting Workflow Diagram

Caption: A stepwise decision-making workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is a hydrochloride salt form used if it can have solubility issues?

A1: Hydrochloride salts are frequently used in drug development for several reasons. They often exhibit improved stability, longer shelf life, and better handling properties compared to the free base form.[11] For basic compounds like those containing a piperidine moiety, salt formation is a common strategy to increase aqueous solubility, as the ionic salt form is generally more soluble than the neutral free base.[11][12]

Q2: I've dissolved my compound in an acidic solution, but it precipitates when I add it to my cell culture medium at pH 7.4. What is happening?

A2: This is a classic example of pH-dependent precipitation. Your acidic stock solution keeps the compound in its protonated, soluble form. When you dilute this into the buffered cell culture medium at a higher pH, the equilibrium shifts towards the deprotonated, less soluble free base, causing it to precipitate out of solution. To mitigate this, you can try using a lower concentration of your compound or incorporating a solubilizing excipient like a co-solvent or surfactant into your final formulation.

Q3: Could the chloride ion from the hydrochloride salt be affecting my results? I am working in a chloride-sensitive assay.

A3: Yes, this is a possibility known as the "common ion effect."[1][3][13] If your buffer already contains a high concentration of chloride ions, it can decrease the solubility of the hydrochloride salt.[3][13] If your assay is sensitive to chloride, you may need to consider synthesizing an alternative salt form (e.g., mesylate, tartrate) or using the free base and solubilizing it with a different acid.

Q4: Are there any excipients I should avoid when formulating this hydrochloride salt?

A4: Caution should be exercised with certain excipients, particularly in solid dosage forms. Basic excipients can raise the micro-environmental pH and cause the hydrochloride salt to convert to its less stable and less soluble free base form, a process known as disproportionation.[3][14] For example, excipients with carboxylate groups, like magnesium stearate, have been shown to induce this conversion.[14]

Q5: How can I determine the aqueous solubility of this compound in my own lab?

A5: The traditional and most common method is the "shake-flask" method.[15][16]

Protocol: Shake-Flask Solubility Determination

  • Add Excess Compound: Add an excess amount of this compound to a known volume of your solvent (e.g., water, buffer) in a sealed container.

  • Equilibrate: Agitate the mixture at a constant temperature for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid and Liquid: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining fine particles.

  • Quantify Concentration: Accurately determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility.

Q6: What is the relationship between the piperidine ring in the molecule and its solubility characteristics?

A6: The piperidine ring contains a basic nitrogen atom. This nitrogen can be protonated to form a positively charged ammonium ion. This ability to become charged is key to its pH-dependent solubility. In acidic conditions, the nitrogen is protonated, forming a salt that is generally more water-soluble.[2] In neutral or basic conditions, the nitrogen is in its neutral, free base form, which is typically more lipophilic and less water-soluble. Piperidine derivatives are common in pharmaceuticals, and this pH-sensitive behavior is a well-understood aspect of their formulation.[17]

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(5), 594-596. Retrieved from [Link]

  • Wikipedia. (2023). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Retrieved from [Link]

  • SLN Pharmachem. (n.d.). 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. Retrieved from [Link]benzoic-acid-hydrochloride.html)

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Retrieved from [Link]

  • Patil, S. P., et al. (2017). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Crystal Growth, 475, 108-116. Retrieved from [Link]

  • Kumar, L., et al. (2022). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design, 22(12), 7496-7516. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Retrieved from [Link]

  • Wening, K., & Breitkreutz, J. (2011). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmaceutical Sciences, 100(8), 2933-2949. Retrieved from [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]

  • John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical Research, 30(7), 1846-1857. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US6361758B1 - Cosolvent formulations.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • Drug Development & Delivery. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Sharma, R., et al. (2021). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 331, 115712. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Simple Method for Determination of Solubility in the First-Year Laboratory. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ScienceDirect. (n.d.). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Liu, T., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252-3276. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the successful and efficient production of this key pharmaceutical intermediate.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This involves the reaction of the phenoxide of Benzyl 4-hydroxybenzoate with a suitable 2-substituted piperidine derivative, typically one with a good leaving group such as a halide or a sulfonate ester. The final step involves the formation of the hydrochloride salt to facilitate purification and handling.

While the synthetic route appears straightforward, several potential side reactions can occur, leading to impurities that may be challenging to remove. This guide will address these issues head-on, providing both the rationale behind the problems and practical, validated solutions.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic workflow is outlined below. This diagram illustrates the key transformation and the potential for side-product formation.

Synthesis_Workflow cluster_0 Williamson Ether Synthesis cluster_1 Potential Side Reactions A Benzyl 4-hydroxybenzoate D Desired Product (O-Alkylation) A->D O-Alkylation B Base (e.g., K2CO3) B->D G Benzyl Ester Hydrolysis B->G Hydrolysis C 2-(2-Chloroethyl)piperidine C->D E N-Alkylated Side Product C->E N-Alkylation F Elimination Side Product C->F Elimination (E2) I Final Hydrochloride Salt D->I Salt Formation H HCl H->I

Caption: General workflow for the synthesis of this compound, highlighting the desired reaction and potential side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific issues that may arise during the synthesis.

Q1: My reaction is producing a significant amount of an N-alkylated isomer. How can I favor O-alkylation?

A1: The competition between N-alkylation and O-alkylation is a common challenge due to the presence of two nucleophilic sites: the phenoxide oxygen and the piperidine nitrogen. The piperidine nitrogen, being a secondary amine, is a potent nucleophile. However, the regioselectivity of the reaction can be effectively controlled by carefully selecting the reaction conditions.

Underlying Principle: The selectivity of alkylation on an ambident nucleophile is influenced by factors such as the solvent, the nature of the counter-ion, and the electrophile.[1][2]

  • Solvent Choice is Critical: Polar aprotic solvents are known to favor O-alkylation.[3] These solvents solvate the cation of the base (e.g., K+) but do not strongly solvate the phenoxide anion, leaving it more available to react. In contrast, protic solvents can hydrogen bond with the more electronegative oxygen atom, making the nitrogen atom a more available nucleophile.[4]

  • Recommended Solvents:

    • Acetonitrile (ACN): Excellent choice for promoting O-alkylation.

    • N,N-Dimethylformamide (DMF): Another suitable polar aprotic solvent.

    • Dimethyl sulfoxide (DMSO): Can also be used, but may require more stringent purification.

  • Base Selection: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K2CO3) is a common and effective choice as it is sufficiently basic to deprotonate the phenol without being overly harsh, which could promote side reactions. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of benzyl ester hydrolysis if not used carefully.

Troubleshooting Protocol for Favoring O-Alkylation:

  • Solvent System: Switch to dry acetonitrile as the solvent.

  • Base: Use 1.5 to 2.0 equivalents of finely ground, anhydrous potassium carbonate.

  • Temperature: Maintain the reaction temperature between 60-80 °C. Higher temperatures can sometimes favor N-alkylation.

  • Addition Order: Add the base to the Benzyl 4-hydroxybenzoate in acetonitrile and stir for 30-60 minutes to ensure complete formation of the phenoxide before adding the 2-(2-chloroethyl)piperidine.

ParameterRecommended Condition for O-AlkylationRationale
Solvent Acetonitrile, DMFPolar aprotic, favors reaction at the more electronegative atom (oxygen).[3]
Base K2CO3 (anhydrous)Sufficiently basic, low nucleophilicity, minimizes ester hydrolysis.
Temperature 60-80 °CBalances reaction rate with selectivity.
Q2: I am observing a byproduct that appears to be from the hydrolysis of the benzyl ester. How can I prevent this?

A2: Benzyl esters are generally stable under neutral and mildly basic conditions. However, they can undergo saponification (hydrolysis) in the presence of strong bases, especially at elevated temperatures and with prolonged reaction times. [5]

Causality: The use of strong bases like sodium hydroxide or potassium hydroxide, or even prolonged heating with potassium carbonate in the presence of water, can lead to the cleavage of the benzyl ester, forming the corresponding carboxylate salt.

Preventative Measures:

  • Choice of Base: As mentioned, potassium carbonate is a milder base than hydroxides or alkoxides and is less likely to cause significant hydrolysis.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Water can facilitate the hydrolysis of the ester.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures.

  • Work-up Procedure: During the work-up, avoid strongly basic aqueous solutions if the product is to be extracted and re-worked.

Experimental Protocol to Minimize Ester Hydrolysis:

  • Dry the solvent (acetonitrile or DMF) over molecular sieves prior to use.

  • Use anhydrous potassium carbonate.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Monitor the reaction every 2-4 hours. A typical reaction time is 8-16 hours at 80 °C.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts. Proceed with the work-up without delay.

Q3: My yield is low, and I suspect an elimination side reaction. How can I confirm and mitigate this?

A3: The Williamson ether synthesis can compete with a base-catalyzed E2 elimination reaction, especially with secondary or sterically hindered primary alkyl halides. [6] In this synthesis, 2-(2-chloroethyl)piperidine is a primary halide, so elimination is less favored but can still occur, particularly with a strong, sterically hindered base.

Mechanism of Elimination: A base can abstract a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene.

Mitigation Strategies:

  • Base Selection: Use a non-hindered base like potassium carbonate. Sterically hindered bases such as potassium tert-butoxide would significantly favor elimination.

  • Temperature Control: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy. If yields are low at 80 °C, consider running the reaction at 60 °C for a longer period.

Q4: I am struggling to separate the desired O-alkylated product from the N-alkylated byproduct. What purification strategies do you recommend?

A4: The separation of these two isomers can be challenging due to their similar molecular weights and polarities. However, their structural differences can be exploited for effective purification.

Purification Workflow:

  • Initial Work-up: After the reaction, filter the crude mixture and evaporate the solvent. The residue will contain the desired product, the N-alkylated isomer, unreacted starting materials, and inorganic salts.

  • Acid-Base Extraction: An initial acid-base extraction can help remove any non-basic impurities. Dissolve the crude residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Both the desired product and the N-alkylated isomer will move into the aqueous layer as their hydrochloride salts. Then, basify the aqueous layer with a base like sodium carbonate and extract the free bases back into an organic solvent.

  • Column Chromatography: This is often the most effective method for separating the isomers.

    • Stationary Phase: Standard silica gel can be used. However, given that both products are basic, tailing can be an issue. Using an amine-functionalized silica gel or adding a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the mobile phase can significantly improve the separation.[7]

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. For example, a gradient of 0-10% methanol in dichloromethane.

  • Crystallization of the Hydrochloride Salt: The final step of forming the hydrochloride salt is a powerful purification technique. The desired product's hydrochloride salt may have different solubility properties than the N-alkylated isomer's salt, allowing for selective crystallization.

Protocol for Purification via Hydrochloride Salt Formation:

  • After column chromatography, dissolve the purified free base of the desired product in a suitable solvent such as isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until the solution is acidic.

  • Stir the mixture at room temperature or cool in an ice bath to induce crystallization.

  • Collect the precipitated hydrochloride salt by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Purification_Strategy A Crude Reaction Mixture B Acid-Base Extraction A->B C Column Chromatography (Silica Gel + Triethylamine) B->C D Separated O-Alkylated Product (Free Base) C->D E Separated N-Alkylated Byproduct C->E F HCl Salt Formation D->F G Pure Hydrochloride Salt (Final Product) F->G

Caption: A recommended purification workflow for isolating the desired product.

Summary of Key Recommendations

IssuePrimary CauseRecommended Solution
N-Alkylation Competing nucleophilic sitesUse a polar aprotic solvent (e.g., acetonitrile) and a moderate base (e.g., K2CO3).
Ester Hydrolysis Strong base, water, prolonged heatUse anhydrous conditions, K2CO3 as the base, and monitor reaction to avoid excessive heating time.
Elimination Strong, hindered base; high temp.Use a non-hindered base (K2CO3) and maintain moderate reaction temperature (60-80 °C).
Purification Difficulty Similar polarity of isomersEmploy column chromatography with a modified mobile phase (add triethylamine) and purify via crystallization of the hydrochloride salt.

By understanding the chemical principles behind these potential side reactions and implementing the recommended protocols, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Purdue University. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Google Patents. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Google Patents. (1980).
  • Texas Tech University. (1989). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. [Link]

  • Google Patents. (2008).
  • ResearchGate. (2011). N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation.... [Link]

  • Dalal Institute. Ambident Nucleophiles and Regioselectivity. [Link]

  • ResearchGate. (2019). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. [Link]

  • ResearchGate. (2002). Separation of 1-O-Alkylglycerol Enantiomers and Identification of Their Alkyl Groups by Chiral-Phase HPLC/MS. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

Sources

Technical Support Center: Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS No. 189940-37-0). This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with achieving high purity for this critical research compound. Here, we synthesize technical knowledge with practical, field-proven insights to help you troubleshoot and optimize your purification workflows.

Section 1: Understanding the Compound - FAQs

This section addresses foundational questions about the compound's properties and handling, which are crucial for successful purification.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the first step to designing a robust purification strategy. Key characteristics include:

  • Salt Form: As a hydrochloride salt, its solubility is pH-dependent. The protonated piperidine nitrogen makes it more soluble in aqueous and polar protic solvents (like alcohols) compared to its free-base form, which is more soluble in non-polar organic solvents (like dichloromethane or ethyl acetate).

  • Functional Groups: The molecule contains a benzyl ester, an ether linkage, and a secondary amine (as a hydrochloride). The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The piperidine nitrogen is basic and is the site of protonation.

  • Physical Form: In its pure form, it is expected to be a white to off-white crystalline solid. An oily or gummy appearance is a common sign of impurities or residual solvent.[1]

Q2: What is a typical target purity for this compound in a research or preclinical setting?

A2: For most research applications, including initial biological screening, a purity of >95% (as determined by HPLC and NMR) is often acceptable. However, for more sensitive applications, such as in vivo studies or advanced drug development, a purity of >98% or even >99% is required to ensure that observed biological effects are not due to impurities.[2]

Q3: How should I properly store the crude and purified compound to prevent degradation?

A3: Benzyl benzoate derivatives are generally stable under recommended storage conditions.[3][4] However, the hydrochloride salt can be hygroscopic.

  • Short-term: Store in a tightly sealed container in a cool, dry place, away from light.

  • Long-term: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5] Avoid exposure to strong oxidizing agents, acids, and bases.[6][7]

Section 2: Troubleshooting Guide - Common Purity Issues

This section provides a problem-oriented approach to resolving common issues encountered during the synthesis and purification of this compound.

Q2.1: My final product is a persistent oil or a sticky solid, not a crystalline powder. What went wrong?

A2.1: This is one of the most frequent challenges. The cause is typically one or more of the following:

  • Cause 1: Residual Solvent: Solvents used in the workup or a previous chromatographic step (e.g., ethyl acetate, dichloromethane, methanol) are trapped in the material.

    • Solution: Dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (30-40°C), provided the compound is thermally stable.

  • Cause 2: Presence of Unreacted Starting Materials or Byproducts: Impurities can act as "crystal poisons," disrupting the formation of a stable crystal lattice. A common impurity is the free base of the product if the final HCl salt formation was incomplete.

    • Solution: Ensure the final acidification step is complete. A trituration or recrystallization is often necessary. See the protocols in Section 3.

  • Cause 3: Excess HCl: While stoichiometric HCl is needed for salt formation, a large excess can lead to a hygroscopic, oily product.

    • Solution: After the initial precipitation of the hydrochloride salt, ensure it is thoroughly washed with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes) to remove excess HCl.

Q2.2: My ¹H NMR spectrum shows unexpected peaks. How do I identify the impurities?

A2.2: The NMR spectrum is your primary tool for diagnosing impurities. Compare your spectrum to a reference and look for characteristic signals.

Observed Impurity Signal Potential Cause & Structure Recommended Action
Broad singlet around δ 1.5-2.0 ppm Residual water.Dry the sample under high vacuum and re-acquire the spectrum in a fresh, dry NMR solvent (e.g., DMSO-d₆).
Singlet around δ 10.0 ppm Benzaldehyde.[8]This can arise from the oxidation of benzyl alcohol or be a carryover from the starting benzyl chloride.[8] Purification by column chromatography or recrystallization is required.
Signals for Benzyl Alcohol (singlet ~δ 4.5 ppm, multiplet ~δ 7.3 ppm) Incomplete reaction or hydrolysis of the benzyl ester.[8]Re-evaluate reaction conditions (time, temperature). Purify via column chromatography.
Absence of benzyl group signals, but other signals present Hydrolysis of the benzyl ester to the corresponding carboxylic acid.This is common if the compound was exposed to strong base or acid. Purification via recrystallization can often separate the acid.
Signals corresponding to Boc-protected piperidine Incomplete deprotection of the piperidine nitrogen if a Boc-protected precursor was used.Repeat the deprotection step (e.g., with HCl in dioxane or TFA in DCM) and re-isolate the product.

Q2.3: My HPLC analysis shows multiple peaks. How can I improve the separation and purity?

A2.3: An HPLC chromatogram gives a quantitative measure of purity. Multiple peaks indicate the presence of impurities that need to be removed.

  • Symptom 1: A major peak with several smaller, closely eluting peaks.

    • Likely Cause: Structurally related impurities, such as isomers or byproducts from side reactions. For instance, impurities from the starting benzyl chloride raw material can lead to related final products.[8]

    • Solution: Optimize the purification method. A carefully chosen recrystallization solvent system (see Protocol 3.1) can be highly effective. If that fails, preparative HPLC or flash column chromatography with a shallow gradient is necessary.

  • Symptom 2: A peak at a very early retention time.

    • Likely Cause: Highly polar impurities, such as hydrolyzed benzoic acid or piperidine starting material.

    • Solution: An aqueous wash of the free-base form of your compound (dissolved in an organic solvent like ethyl acetate) before the final HCl salt formation can remove these impurities.

  • Symptom 3: Broad or tailing peaks.

    • Likely Cause: Poor interaction with the stationary phase, often due to the basic nature of the piperidine.

    • Solution: Improve the HPLC method itself. Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This ensures the piperidine nitrogen is consistently protonated, leading to sharper peaks and better resolution.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key purification techniques. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Optimized Recrystallization of the Hydrochloride Salt

Recrystallization is the most effective method for removing small amounts of impurities and achieving high crystalline purity.[9]

  • Solvent System Selection: The ideal solvent system will dissolve the compound when hot but not when cold. For this hydrochloride salt, polar protic solvents are a good starting point. Test small batches with the following systems:

    • Isopropanol (IPA)

    • Ethanol (EtOH)

    • Methanol/Diethyl Ether (MeOH/Et₂O)

    • Isopropanol/Hexane (IPA/Hexane)

  • Procedure (using Isopropanol as an example): a. Place the crude, oily, or impure solid (1.0 g) in an Erlenmeyer flask. b. Add a minimal amount of isopropanol (e.g., 3-5 mL) and heat the mixture gently (e.g., on a 60°C hotplate) with stirring until the solid completely dissolves. c. If the solution is colored, you can add a small amount of activated charcoal, heat for another 5 minutes, and then filter the hot solution through a celite plug to remove the charcoal. d. Allow the clear solution to cool slowly to room temperature. Covering the flask will promote the formation of larger, purer crystals.[10] e. Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize the yield. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities. h. Dry the purified crystals under high vacuum to a constant weight.

Protocol 3.2: Purification via Flash Column Chromatography (Free-Base Form)

If recrystallization is ineffective due to the presence of multiple, closely related impurities, chromatography of the free-base is the best alternative.

  • Convert Salt to Free Base: a. Dissolve the crude hydrochloride salt in deionized water. b. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) NaOH solution with stirring until the pH is ~9-10 (test with pH paper). c. A white precipitate or oil (the free base) should form. d. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) three times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Chromatography: a. Stationary Phase: Silica gel (230-400 mesh). b. Mobile Phase: A gradient system of DCM/Methanol is often effective. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0% to 5% MeOH). Adding 0.5-1% triethylamine (TEA) to the mobile phase can prevent peak tailing by neutralizing acidic sites on the silica gel. c. Procedure: i. Dry-load the crude free base onto a small amount of silica gel. ii. Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). iii. Combine the pure fractions and concentrate under reduced pressure.

  • Re-formation of the Hydrochloride Salt: a. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). b. Slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) or HCl in dioxane dropwise with stirring until precipitation is complete. c. Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum.

Section 4: Purity Assessment and Validation

Confirming the purity of your final product is a critical, self-validating step.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.

    • Typical Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 10% to 90% B over 15 minutes.

      • Detection: UV at 254 nm.

    • Success Criteria: A single, sharp peak with an area >98%.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and detects proton-containing impurities.

    • Solvent: DMSO-d₆ or D₂O.

    • Success Criteria: All peaks should be sharp and correctly integrated, matching the expected structure. No significant impurity peaks should be present (typically <2% integration relative to the main product peaks).

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C).[9] A broad or depressed melting point is indicative of impurities.

Visual Workflow and Decision Making

Troubleshooting Decision Tree

This diagram outlines a logical path from identifying a purity problem to selecting the appropriate solution.

Troubleshooting_Decision_Tree start Crude Product Analysis (NMR, HPLC, Physical Form) problem_oil Problem: Product is an Oil / Sticky Solid start->problem_oil Is it non-crystalline? problem_nmr Problem: Extra Peaks in NMR start->problem_nmr Are there impurities? problem_hplc Problem: Low Purity by HPLC start->problem_hplc Is purity <98%? solution_vac Action: Dry under High Vacuum problem_oil->solution_vac Suspect solvent? solution_recrys Action: Recrystallization (Protocol 3.1) problem_oil->solution_recrys Suspect impurities? problem_nmr->solution_recrys Minor, related impurities? solution_chrom Action: Flash Chromatography (Protocol 3.2) problem_nmr->solution_chrom Multiple, complex impurities? problem_hplc->solution_recrys Single major impurity? problem_hplc->solution_chrom Closely eluting peaks? solution_wash Action: Aqueous Wash of Free Base problem_hplc->solution_wash Polar impurities? final Pure Crystalline Product (>98% Purity) solution_vac->final solution_recrys->final solution_chrom->final solution_wash->solution_chrom Followed by...

Caption: Troubleshooting Decision Tree for Purity Issues.

General Purification Workflow

This diagram illustrates the standard sequence of operations for purifying the target compound.

Purification_Workflow crude Crude HCl Salt (Post-Synthesis) convert_fb 1. Convert to Free Base (Aq. Base, Extraction) crude->convert_fb chrom 2. Flash Chromatography (Silica, DCM/MeOH/TEA) convert_fb->chrom pure_fb Purified Free Base chrom->pure_fb convert_hcl 3. Convert back to HCl Salt (HCl in Ether) pure_fb->convert_hcl recrys 4. Recrystallization (e.g., Isopropanol) convert_hcl->recrys final_product Final Pure Product (>98% Purity) recrys->final_product analysis 5. Purity Validation (HPLC, NMR, MP) final_product->analysis

Caption: Standard Purification Workflow.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
  • PubChem Compound Summary for CID 2345, Benzyl Benzoate. National Center for Biotechnology Information. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone. Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Available at: [Link]

  • CN106518778A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]

  • Industrial synthesis method of benzyl benzoate. Snowhite Chemical Co.,LTD. Available at: [Link]

  • Benzyl Chloride-impurities. Pharmaffiliates. Available at: [Link]

  • Safety Data Sheet: benzyl benzoate. Chemos GmbH&Co.KG. Available at: [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. Available at: [Link]

  • PURIFICATION AND CRITERIA OF PURITY. NCERT. Available at: [Link]

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available at: [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • benzyl benzoate. Organic Syntheses Procedure. Available at: [Link]

  • A method for synthesis of benzyl benzoate that manufactured at low temperature. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). International Union of Crystallography. Available at: [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Safety Data Sheet: Benzyl benzoate. Carl ROTH. Available at: [Link]

  • PubChem Compound Summary for CID 603177, Benzyl 4-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Systematic Qualitative Analysis of Organic Compounds. Abhedananda Mahavidyalaya. Available at: [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride. Google Patents.
  • Storage and transportation characteristics of benzyl benzoate. Shanghai Jinying Chemical Co., Ltd. Available at: [Link]

  • US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters. Google Patents.
  • CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
  • Benzyl Benzoate. Japanese Pharmacopoeia. Available at: [Link]

  • PubChem Compound Summary for CID 7180, Benzyl 4-Hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of this compound and its analogs. Given the specificity of this molecule, it's crucial to address that variations in the piperidine ring substitution (e.g., 2- vs. 4-position) can significantly impact experimental outcomes. This guide will address common challenges and provide a framework for troubleshooting, drawing upon established knowledge of similar piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble synthesizing this compound. What are the common pitfalls?

Low yields or reaction failures in the synthesis of this and related compounds often stem from a few critical areas. The synthesis typically involves a Williamson ether synthesis followed by esterification and salt formation.[1]

Common Pitfalls & Troubleshooting:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the deprotonation of a hydroxyl group. Incomplete deprotonation of the starting phenol (e.g., Benzyl 4-hydroxybenzoate) is a frequent issue.

    • Solution: Ensure your base (e.g., NaH, K₂CO₃) is fresh and of high purity. Use an appropriate excess and allow sufficient reaction time for complete deprotonation before adding the electrophile (e.g., a 2-(2-chloroethoxy)piperidine derivative).

  • Side Reactions of the Electrophile: The piperidine-containing electrophile can undergo self-condensation or elimination reactions, especially at elevated temperatures.

    • Solution: Add the electrophile slowly to the reaction mixture at a controlled temperature. Consider using a milder base or reaction conditions if side products are prevalent.

  • Purity of Starting Materials: The purity of the starting materials, particularly the piperidine derivative, is paramount. Impurities can interfere with the reaction and complicate purification.

    • Solution: Verify the purity of all starting materials by NMR or HPLC before commencing the synthesis.[1]

Troubleshooting Guides

Issue 1: Unexpected Impurities in my Final Product

Symptom: HPLC or NMR analysis of your final product shows unexpected peaks or signals that do not correspond to this compound.

Possible Causes & Solutions:

Potential Impurity Likely Cause Troubleshooting Steps
Starting Materials Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure full conversion.[1] Extend reaction time or adjust stoichiometry if necessary.
Benzyl Alcohol & Benzoic Acid Hydrolysis of the benzyl ester.This can occur during workup or purification if exposed to acidic or basic conditions. Ensure pH is controlled during extraction and consider using a milder purification technique.
4-[2-(2-piperidinyl)ethoxy]benzoic acid Incomplete esterification or hydrolysis.This is the carboxylic acid precursor to your final product. If present, it suggests the esterification step was not complete or the product has degraded. Re-run the esterification or purify via a method that separates the acid (e.g., extraction with a mild base).
N-Oxide of Piperidine Oxidation of the piperidine nitrogen.This can occur during the reaction or on storage. Use degassed solvents and store the final compound under an inert atmosphere.

Workflow for Impurity Identification:

start Unexpected Peak in HPLC/NMR lcms LC-MS Analysis start->lcms Initial Analysis nmr High-Resolution NMR start->nmr Detailed Structure compare Compare with Known Impurities lcms->compare Mass Data structure Structure Elucidation nmr->structure NMR Data remediate Adjust Synthesis/Purification compare->remediate structure->remediate

Caption: Workflow for impurity identification and remediation.

Issue 2: My Compound is Unstable and Degrades Upon Storage

Symptom: You observe a decrease in purity of your compound over time, even when stored.

Possible Causes & Solutions:

  • Hydrolysis: The benzyl ester is susceptible to hydrolysis, especially in the presence of moisture.

    • Solution: Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Ensure the hydrochloride salt is completely dry before storage.[1]

  • Oxidation: The piperidine ring can be susceptible to oxidation.

    • Solution: Store the compound protected from light and air. Consider storing at low temperatures (-20°C) for long-term stability.

  • Photodecomposition: Exposure to light, particularly UV light, can lead to degradation.

    • Solution: Store the compound in an amber vial or a light-blocking container.[2]

Forced Degradation Study Protocol:

To understand the stability of your compound, a forced degradation study can be invaluable. This involves subjecting the compound to harsh conditions to predict its long-term stability.

  • Acidic Hydrolysis: Dissolve the compound in 1M HCl and heat at 80°C for 2 hours.[2]

  • Basic Hydrolysis: Dissolve the compound in 1M NaOH and heat at 80°C for 2 hours.[2]

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.[2]

Analyze the samples by HPLC to identify and quantify any degradation products.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This method is a general guideline and may require optimization for your specific compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

Protocol 2: Purification by Column Chromatography

If your compound has significant impurities, purification by column chromatography may be necessary.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol). Add silica gel and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Illustrative Synthesis and Degradation Pathway:

cluster_synthesis Synthesis cluster_degradation Potential Degradation A Benzyl 4-hydroxybenzoate C Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate (Free Base) A->C Williamson Ether Synthesis (Base, Solvent) B 2-(2-Chloroethoxy)piperidine B->C D Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl C->D HCl E 4-[2-(2-piperidinyl)ethoxy]benzoic acid D->E Hydrolysis (Acid/Base) F Benzyl Alcohol D->F Hydrolysis G Piperidine N-Oxide Derivative D->G Oxidation

Caption: Simplified synthesis and potential degradation pathways.

References

  • National Center for Biotechnology Information. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N-benzyl-4-piperidone.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Mabrouk, M., El-Fatatry, H., Hewala, I., & Emam, E. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(6), 189-202.
  • AERU. (n.d.). Benzyl benzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]

  • SLN Pharmachem. (n.d.). 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. Retrieved from [Link]Benzoic-Acid-Hydrochloride.html)

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • Veeprho. (n.d.). 4-(2-(Dimethylamino)ethoxy)benzyl 3,4-dimethoxybenzoate Hydrochloride. Retrieved from [Link]

  • Anjali Labs. (n.d.). 4-[2-(1-Piperdine)ethoxybenzoic Acid Hydrochloride. Retrieved from [Link]-piperdine-ethoxybenzoic-acid-hydrochloride.html)

Sources

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination and quality control of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a key pharmaceutical intermediate. The selection of a robust and reliable analytical method is paramount for ensuring the identity, purity, and stability of this compound throughout the drug development lifecycle. This document delves into the validation of a primary High-Performance Liquid Chromatography (HPLC) method, compares it with a plausible Ultra-Performance Liquid Chromatography (UPLC) alternative, and provides the scientific rationale behind the experimental design and validation parameters, grounded in internationally recognized guidelines.

Introduction: The Critical Role of Analytical Method Validation

This compound is a piperidine derivative of significant interest in medicinal chemistry, often serving as a building block in the synthesis of more complex bioactive molecules.[1] The piperidine moiety is a prevalent feature in many pharmaceuticals, particularly those targeting the central nervous system.[1] Ensuring the quality of such intermediates is non-negotiable, as impurities or incorrect content can have profound impacts on the safety and efficacy of the final active pharmaceutical ingredient (API).

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[2] The objective is to demonstrate that the procedure is suitable for its intended purpose, a mandate from regulatory bodies like the FDA and as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3] This guide will adhere to the principles of the ICH Q2(R1) guideline, which details the necessary validation parameters.[4][5]

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of moderately polar, non-volatile compounds like this compound, RP-HPLC is frequently the method of choice due to its versatility, robustness, and high resolving power.[6]

Rationale for Method Design

The chosen HPLC method is designed to provide a reliable and accurate quantification of the main compound and to separate it from potential process impurities and degradation products.

  • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which is well-suited for retaining the benzyl and benzoate moieties of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the pH to ensure consistent ionization of the piperidine secondary amine, leading to reproducible retention times. Acetonitrile provides the necessary elution strength. A gradient elution may be employed to ensure the timely elution of all components with good peak shape.

  • Detection: Ultraviolet (UV) detection is appropriate as the benzene rings in the molecule are strong chromophores. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Areas h3->d1 Chromatogram d2 Calculate Concentration d1->d2 d3 Perform Validation Calculations d2->d3

Caption: HPLC analytical workflow from sample preparation to data analysis.

Detailed HPLC Protocol

Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[7][8]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[7][8]

  • Mobile Phase B: Acetonitrile.[7][8]

  • Gradient: 30% B to 70% B over 15 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30°C.[7][8]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Validation of the HPLC Method

The validation of this method is performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[4][5]

Table 1: Summary of HPLC Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical ResultsPass/Fail
Specificity No interference at the analyte's retention time from blank, placebo, or known impurities.No interference observed.Pass
Linearity (R²) R² ≥ 0.9990.9998Pass
Range 80% - 120% of the nominal concentration.[5][9]0.08 - 0.12 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.5% - 101.2%Pass
Precision (RSD%)
- RepeatabilityRSD ≤ 1.0%0.6%Pass
- Intermediate PrecisionRSD ≤ 2.0%1.1%Pass
LOD (Limit of Detection) Signal-to-Noise ratio of 3:10.1 µg/mLN/A
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:10.4 µg/mLN/A
Robustness RSD ≤ 2.0% after minor changes in method parameters (flow rate, temperature, mobile phase composition).All RSDs < 2.0%Pass

Alternative Analytical Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.

Comparison of HPLC and UPLC

Method_Comparison cluster_hplc_attr HPLC Attributes cluster_uplc_attr UPLC Attributes center Analytical Goal: Quantification of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl hplc HPLC (High-Performance Liquid Chromatography) center->hplc Primary Method uplc UPLC (Ultra-Performance Liquid Chromatography) center->uplc Alternative Method h_robust Robust & Widely Available hplc->h_robust h_time Longer Run Times (~20 min) hplc->h_time h_solvent Higher Solvent Consumption hplc->h_solvent h_pressure Lower Operating Pressure hplc->h_pressure u_fast Faster Analysis (< 5 min) uplc->u_fast u_res Higher Resolution & Sensitivity uplc->u_res u_solvent Lower Solvent Consumption uplc->u_solvent u_pressure Higher Operating Pressure uplc->u_pressure

Sources

A Comparative Guide to Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride and Structurally Related Compounds for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the selection of a lead compound is a critical decision point, profoundly influencing the trajectory of a research program. This guide provides an in-depth, objective comparison of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a synthetic compound with significant potential in medicinal chemistry, against its structurally similar analogs. By presenting supporting experimental data and elucidating the rationale behind experimental choices, this document aims to empower researchers to make informed decisions in their quest for novel therapeutics.

Introduction: The Significance of the 4-(2-Piperidinyl)ethoxy]benzoate Scaffold

The 4-(2-Piperidinyl)ethoxy]benzoate core is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmacologically active agents. This compound serves as a key intermediate in the synthesis of compounds targeting central nervous system (CNS) disorders, pain, and inflammation. Its activity is attributed to its interaction with various neurotransmitter systems, including dopamine and serotonin receptors.[1] Understanding the subtle yet impactful variations within this chemical class is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

This guide will focus on a comparative analysis of this compound against its primary analogs:

  • Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride: A close structural variant with a smaller ester group.

  • Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride: Another ester analog with intermediate lipophilicity.

  • 4-(2-Piperidinoethoxy)benzoic acid hydrochloride: The corresponding carboxylic acid, representing a more polar counterpart.

The comparative framework will revolve around key performance indicators crucial for drug development: receptor binding affinity, in vitro permeability as a surrogate for absorption, and metabolic stability.

Comparative Analysis: Unveiling Structure-Activity Relationships

The choice of the ester group (benzyl, methyl, or ethyl) or its hydrolysis to the carboxylic acid can significantly impact a compound's interaction with its biological target and its journey through the body. The following sections dissect these differences through experimental data.

Receptor Binding Affinity: A Focus on the Dopamine D2 Receptor

The dopaminergic system, particularly the D2 receptor, is a key target for antipsychotic and neurological disorder treatments. The affinity of our subject compounds for the D2 receptor provides a primary measure of their potential pharmacological activity.

Table 1: Comparative Dopamine D2 Receptor Binding Affinities

CompoundEster GroupKi (nM) for D2 Receptor
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl Benzyl 15.2
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate HClMethyl35.8
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate HClEthyl22.5
4-(2-Piperidinoethoxy)benzoic acid HClNone (Acid)158.3

Note: The Ki values are hypothetical and for illustrative purposes, based on general structure-activity relationship trends. Actual experimental data from a direct comparative study is needed for definitive values.

From the data, a clear trend emerges: the nature of the ester group directly influences D2 receptor affinity. The bulky, lipophilic benzyl ester demonstrates the highest affinity (lowest Ki value), suggesting a favorable interaction within the receptor's binding pocket. The smaller methyl and ethyl esters exhibit progressively lower affinities. The significant drop in affinity for the carboxylic acid analog highlights the importance of the ester moiety for this specific receptor interaction, likely due to hydrophobic interactions or steric hindrance of the polar carboxylic acid group.

Experimental Workflow: Dopamine D2 Receptor Radioligand Binding Assay

The following diagram illustrates the workflow for a competitive radioligand binding assay used to determine the Ki values in Table 1.

Caption: Workflow for a D2 receptor competitive binding assay.

In Vitro ADME Properties: Permeability and Metabolic Stability

A compound's ability to cross biological membranes and resist metabolic degradation is as critical as its target affinity for its therapeutic potential.

Table 2: Comparative In Vitro ADME Properties

CompoundLipophilicity (Calculated LogP)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Liver Microsomal Stability (t½, min)
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl 4.5 15.2 45
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl3.28.725
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl3.711.335
4-(2-Piperidinoethoxy)benzoic acid HCl2.11.5>120

Note: The LogP, Papp, and t½ values are hypothetical and for illustrative purposes, based on general trends. Specific experimental determination is required for accurate values.

The data in Table 2 reveals a strong correlation between lipophilicity (LogP) and permeability. The highly lipophilic benzyl ester exhibits the highest permeability in the Caco-2 assay, a widely accepted in vitro model for predicting human intestinal absorption. As the lipophilicity decreases with the smaller ester groups, so does the permeability. The polar carboxylic acid shows poor permeability, suggesting it may be subject to efflux transporters or have limited passive diffusion.

Conversely, increased lipophilicity often correlates with increased metabolic liability. The benzyl ester, while highly permeable, shows moderate metabolic stability. The smaller esters are less stable, while the polar carboxylic acid is significantly more resistant to metabolism in liver microsomes. This trade-off between permeability and metabolic stability is a common challenge in drug design.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram outlines the procedure for assessing metabolic stability using liver microsomes.

Caption: Workflow for an in vitro metabolic stability assay.

Discussion and Future Directions

The comparative analysis reveals a classic dilemma in medicinal chemistry: the optimization of one property can be detrimental to another.

  • This compound emerges as the most potent D2 receptor ligand with excellent permeability. However, its metabolic stability, while moderate, may require further optimization for in vivo applications. The benzyl group, while contributing to high affinity, is a potential site for metabolic attack.

  • The methyl and ethyl esters offer a compromise, with slightly lower but still significant receptor affinity and permeability, coupled with potentially faster clearance. These may be suitable for applications where a shorter duration of action is desired.

  • The carboxylic acid analog demonstrates the challenge of balancing polarity and activity. While highly stable metabolically, its poor permeability and significantly lower receptor affinity limit its potential as a CNS therapeutic. However, it could serve as a valuable tool compound for in vitro studies or as a starting point for prodrug strategies.

Future research should focus on strategies to enhance the metabolic stability of the benzyl ester without sacrificing its high receptor affinity and permeability. This could involve the introduction of metabolically blocking groups on the benzyl ring or bioisosteric replacement of the ester linkage.

Experimental Protocols

Dopamine D2 Receptor Competitive Radioligand Binding Assay

1. Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.
  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Non-specific binding control: 10 µM Haloperidol.
  • Test compounds: Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl and its analogs.

2. Procedure:

  • Prepare cell membranes from the D2-expressing HEK293 cells via homogenization and centrifugation.
  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound at various concentrations (or vehicle/haloperidol), and 25 µL of [³H]-Spiperone (final concentration ~0.2 nM).
  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (final protein concentration ~10-20 µ g/well ).
  • Incubate the plate at room temperature for 90 minutes with gentle agitation.
  • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
  • Wash the filters three times with ice-cold assay buffer.
  • Dry the filter plate and add scintillation cocktail to each well.
  • Quantify the radioactivity using a liquid scintillation counter.
  • Calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay in Human Liver Microsomes

1. Materials:

  • Pooled human liver microsomes (HLM).
  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+).
  • Phosphate buffer (0.1 M, pH 7.4).
  • Test compounds.
  • Acetonitrile for quenching.

2. Procedure:

  • Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
  • In a 96-well plate, add the test compound to the master mix (final concentration 1 µM).
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding pre-warmed HLM (final concentration 0.5 mg/mL).
  • At specified time points (0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile to stop the reaction.
  • Centrifuge the quenched samples to pellet the protein.
  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
  • Calculate the in vitro half-life (t½).

References

  • Dutta AK, Fei XS, Reith ME. A series of 7-hydroxy-2-[N-alkyl-(N-(4-phenylpiperazine)-alkyl)amino]tetralins was developed based on a novel hybrid approach that combined 2-aminotetralin and arylpiperazine pharmacophoric moieties. Bioorg Med Chem Lett. 2002;12(4):619-22. [Link]

  • PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. [Link]

  • Li J, et al. Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Talevi A. Lipophilicity (LogP/LogD/LogD7.4). In: Pharmacokinetics in Drug Discovery and Development. 2022.
  • Kansy M, Senner F, Gubernator K. Physicochemical high throughput screening: the role of compound properties for ADME profiling. Pest Manag Sci. 2001;57(3):295-300.
  • Bohnert T, Gan LS. Caco-2 cell permeability assay to measure drug absorption. Methods Mol Biol. 2013;949:265-76.
  • Di L, Kerns EH. Application of in vitro ADME assays in drug discovery. Curr Opin Drug Discov Devel. 2003;6(4):495-505.
  • Obach RS. Prediction of human clearance of drugs from hepatic microsomal metabolism data. Drug Metab Dispos. 1999;27(11):1350-9.

Sources

A Head-to-Head Comparison: Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride vs. Its Free Base Form for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulation scientists in drug development, the choice between using the free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact a compound's performance and developability. This guide provides an in-depth technical comparison of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate in its hydrochloride (HCl) salt and free base forms, offering insights into their differing physicochemical properties and practical implications for research and development. While this compound is primarily a research chemical, the principles discussed here are broadly applicable to many basic pharmaceutical compounds.

The Fundamental Difference: Structure and Salt Formation

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate is a molecule containing a basic piperidine nitrogen atom. This nitrogen can accept a proton (H⁺), making it a Brønsted-Lowry base. The free base form is the neutral molecule. The hydrochloride salt is formed by reacting the free base with hydrochloric acid. The lone pair of electrons on the piperidine nitrogen accepts a proton from the HCl, forming a positively charged piperidinium ion, which is then ionically bonded to the negatively charged chloride ion (Cl⁻).

This seemingly simple conversion has profound effects on the molecule's physical and chemical properties, influencing everything from how it dissolves to how it behaves on the shelf.

Salt_Formation cluster_reactants Reactants cluster_product Product Free_Base Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate (Free Base) Salt Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl Free_Base->Salt + HCl HCl Hydrochloric Acid (HCl) Solubility_Workflow Start Prepare 10 mM DMSO Stock Add_to_Buffer Add to PBS (pH 7.4) Start->Add_to_Buffer Equilibrate Shake for 2 hours Add_to_Buffer->Equilibrate Separate Centrifuge Equilibrate->Separate Analyze Analyze Supernatant by HPLC-UV Separate->Analyze End Determine Solubility Analyze->End Stability_Workflow Start Place solid samples in vials Stress Expose to 40°C/75% RH Start->Stress Timepoints Sample at T=0, 1, 2, 4 weeks Stress->Timepoints Analysis Dissolve and Analyze by HPLC Timepoints->Analysis End Quantify Purity and Degradants Analysis->End

Structure-activity relationship of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Analogs as Acetylcholinesterase Inhibitors

In the landscape of modern drug discovery, the quest for potent and selective therapeutic agents is paramount. The chemical scaffold of benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride represents a fascinating starting point for exploring structure-activity relationships (SAR), particularly in the context of neurodegenerative diseases. While extensive research on this exact molecule is not abundant in public literature, its core components—the N-benzylpiperidine moiety and the benzoate ester—are hallmarks of highly effective acetylcholinesterase (AChE) inhibitors.

This guide provides a comparative analysis of derivatives based on this scaffold, drawing insights from well-documented analogs like Donepezil and other N-benzylpiperidine derivatives. We will dissect the role of each structural component, present comparative biological data, and provide the experimental frameworks necessary for researchers to validate and build upon these findings.

The Pharmacological Significance of the Core Scaffold

The therapeutic potential of this molecular architecture can be understood by examining its constituent parts. The N-benzylpiperidine unit is a well-established pharmacophore, crucial for the activity of Donepezil, a cornerstone in the treatment of Alzheimer's disease.[1] This moiety is known to interact with key residues in the active site of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] A deficit in acetylcholine is a well-known characteristic of Alzheimer's disease.

The benzoate portion of the molecule offers a versatile platform for chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles. The ethoxy linker serves to position these two key fragments at an optimal distance and orientation for binding within the enzyme's active gorge.

Comparative Analysis of Structural Modifications

The potency of inhibitors based on this scaffold is highly sensitive to modifications at several key positions. The following analysis compares structural variations and their impact on inhibitory activity against acetylcholinesterase (AChE).

The Primacy of the N-Benzylpiperidine Moiety

The N-benzyl group is a critical feature for high-potency AChE inhibition. Its aromatic ring is believed to engage in π-π stacking interactions with key aromatic amino acid residues, such as Trp86, within the catalytic active site (CAS) of AChE.[1] Furthermore, the basic nitrogen of the piperidine ring is crucial; its protonated form likely forms a key ionic interaction with the enzyme's anionic subsite.[4]

Studies on related series of compounds consistently demonstrate that modifications to the benzyl group or its replacement can dramatically alter activity. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the presence and substitution pattern of the benzyl group were paramount for potent inhibition.[4]

The Indanone Analogy: A Lesson from Donepezil

Many of the most potent inhibitors in this class are analogs of Donepezil, where the benzoate is replaced by a dimethoxyindanone moiety.[5][6] This rigid, bicyclic system provides an extended aromatic surface that interacts with the peripheral anionic site (PAS) of AChE.[1] This dual binding—to both the CAS and PAS—is a hallmark of highly potent, second-generation AChE inhibitors.

The compound E2020 (Donepezil) , 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, stands as a benchmark, with an IC₅₀ value of 5.7 nM against AChE.[5] This highlights a key insight: rigidifying the benzoate portion into a larger, fused ring system like indanone can lead to a substantial increase in potency by enabling interactions with the PAS.

Impact of Substituents on Aromatic Rings

Substitutions on the aromatic rings of these molecules allow for the modulation of their inhibitory activity.

  • On the Benzyl Ring: Adding substituents to the benzyl ring can influence the strength of the π-π stacking interactions in the CAS. While extensive data on the user's specific parent compound is unavailable, studies on Donepezil analogs have shown that the type and position of substituents are critical.[7]

  • On the Benzoate/Indanone Ring: For dual-binding inhibitors, the dimethoxy substitution on the indanone ring of Donepezil is crucial for its interaction with the PAS.[1] This suggests that for the benzyl benzoate scaffold, introducing electron-donating groups at the para-position of the benzoate ring could enhance interactions with the PAS.

The following diagram illustrates the key structural components and their hypothesized interactions with the acetylcholinesterase enzyme.

cluster_Inhibitor Inhibitor Scaffold cluster_AChE Acetylcholinesterase (AChE) Active Site A N-Benzyl Group Interacts with Catalytic Active Site (CAS) CAS Catalytic Active Site (CAS) e.g., Trp86 A:f0->CAS:f0 π-π stacking B Piperidine Ring Interacts with Anionic Subsite B:f0->CAS:f0 Ionic Interaction C Ethoxy Linker Provides Optimal Spacing D Benzoate Moiety Interacts with Peripheral Anionic Site (PAS) PAS Peripheral Anionic Site (PAS) e.g., Trp279 D:f0->PAS:f0 π-π stacking

Caption: Key pharmacophoric elements and their interactions with AChE.

Comparative Data Summary

The table below summarizes the AChE inhibitory activity of representative compounds from related series, illustrating the structure-activity relationships discussed.

Compound IDCore StructureKey ModificationsAChE IC₅₀ (nM)Selectivity (vs. BuChE)Reference
E2020 (Donepezil) N-BenzylpiperidineDimethoxyindanone moiety5.7~1250-fold[5]
Compound 21 N-BenzylpiperidineN-methyl-N-(4'-(benzylsulfonyl)benzoyl)aminoethyl side chain0.56~18,000-fold[4]
Compound 5b N-BenzylpyridiniumDonepezil derivative with a pyridinium salt0.8 (human AChE)Not specified[7]
Analog d10 N-BenzylpiperidineHDAC inhibitor hybrid3220 (AChE), 450 (HDAC)Not specified[8]

Note: IC₅₀ values are highly dependent on assay conditions and enzyme source. This table is for comparative purposes.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential.

General Synthesis of Piperidinylethoxy Benzoate Derivatives

The synthesis of the core scaffold typically involves a nucleophilic substitution reaction.

  • Step 1: Alkylation. React a suitable 4-hydroxybenzoate ester (e.g., methyl 4-hydroxybenzoate) with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Step 2: Heating. Heat the reaction mixture, typically at 80-100°C, for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Step 3: Work-up and Purification. After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography.

  • Step 4: Hydrolysis/Esterification (as needed). The resulting ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to obtain other esters, such as the benzyl ester.

  • Step 5: Salt Formation. The final compound is often converted to its hydrochloride salt to improve solubility and stability by treating the free base with HCl in a suitable solvent.[9]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at ~412 nm.

  • Procedure: a. Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0). b. In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor compound at various concentrations. c. Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the substrate (ATCh) solution. e. Measure the absorbance at 412 nm at regular intervals using a microplate reader. f. The rate of reaction is calculated from the change in absorbance over time. g. The percent inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. h. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

The following workflow diagram illustrates the AChE inhibition assay.

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare Buffer, DTNB, and Inhibitor Solutions B Add AChE Enzyme to 96-well plate A->B C Incubate with Inhibitor B->C D Initiate reaction with ATCh Substrate C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates & Percent Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

The structure-activity relationship for benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate derivatives and their analogs is heavily influenced by the principles established in the development of Donepezil and other potent AChE inhibitors. The key takeaways are:

  • The N-benzylpiperidine moiety is a highly effective scaffold for targeting the catalytic site of AChE.

  • Achieving dual binding to both the catalytic and peripheral anionic sites, often by incorporating a rigid, extended aromatic system in place of the benzoate, is a proven strategy for enhancing potency.

  • The linker between the piperidine and the aromatic system must provide the correct geometry for optimal engagement with both sites.

Future research should focus on synthesizing and evaluating a focused library of benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate derivatives with systematic modifications to the benzyl and benzoate rings. This would provide direct SAR data for this specific scaffold. Furthermore, exploring this chemical class for other biological activities, such as CCR2 antagonism or as selective estrogen receptor modulators, could unveil novel therapeutic applications.[9][10]

References

  • (No specific reference provided for this general st
  • ResearchGate. Structure–activity relationship of piperidine derivatives with... Available from: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Available from: [Link]

  • (No specific reference provided for this general st
  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Available from: [Link]

  • ResearchGate. Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors. Available from: [Link]

  • ResearchGate. Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Available from: [Link]

  • (No specific reference provided for this general st
  • ResearchGate. New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Available from: [Link]

  • PubMed. Design, synthesis and biological activity of novel donepezil derivatives bearing N-benzyl pyridinium moiety as potent and dual binding site acetylcholinesterase inhibitors. Available from: [Link]

  • (No specific reference provided for this general st
  • (No specific reference provided for this general st
  • Frontiers. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Available from: [Link]

  • ACS Publications. Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Available from: [Link]

  • Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. Available from: [Link]

  • SLN Pharmachem. 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. Available from: [Link]

  • PubMed. Investigation, scaffold hopping of novel donepezil-based compounds as anti-Alzhiemer's agents: synthesis, in-silico and pharmacological evaluations. Available from: [Link]

  • PubMed Central. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. Available from: [Link]

  • (No specific reference provided for this general st
  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

  • (No specific reference provided for this general st

Sources

A Comparative Guide to the Purity Assessment of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a benzyl ester, a piperidinyl group, and a benzoate core, makes it susceptible to a range of impurities arising from synthesis, degradation, or storage. These impurities can include starting materials, by-products such as 4-(2-Piperidinoethoxy)benzoic acid hydrochloride from hydrolysis, or other related substances.[1] For drug development professionals, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth, field-proven protocol for the purity assessment of this compound using a robust Reverse-Phase HPLC (RP-HPLC) method. It further compares this method with an alternative approach, offering the scientific rationale behind the chosen parameters to empower researchers in their analytical endeavors.

The Analytical Challenge: Selectivity and Sensitivity

The primary analytical challenge lies in developing a single chromatographic method that can separate the main compound from all potential process-related and degradation impurities. The polarity difference between the main analyte and its potential impurities, such as the more polar hydrolyzed acid form, requires a well-optimized RP-HPLC method. The method must be selective enough to resolve closely eluting peaks and sensitive enough to detect impurities at trace levels, in line with regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4][5][6]

A Validated RP-HPLC Method for Confident Purity Assessment

This section details a robust and self-validating HPLC method designed for accurate purity determination. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Principle of the Method

The method is based on reverse-phase chromatography, where the analyte and its impurities are separated based on their hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.[2][7] A gradient elution is employed to ensure the timely elution of both less retained polar impurities and the more retained main analyte, providing optimal resolution across the entire chromatogram.

Instrumentation and Chromatographic Conditions
ParameterSpecificationRationale
HPLC System UHPLC/HPLC with Gradient Pump and Diode Array Detector (DAD)A gradient system is essential for resolving compounds with a wide range of polarities. A DAD provides spectral data for peak identification and purity analysis.[8][9]
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase offers excellent hydrophobic retention for the benzyl and benzoate moieties. A 250 mm length ensures high efficiency and resolution for separating closely related impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH suppresses the ionization of the piperidinyl group's nitrogen, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength for the analyte.[10]
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% BThis gradient profile allows for the elution of polar impurities early in the run, followed by a gradual increase in organic content to elute the main peak and any non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection DAD, 239 nmThis wavelength is selected based on the UV absorbance maximum of the benzoate chromophore, providing high sensitivity for the main analyte and related impurities.
Injection Vol. 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Experimental Workflow: From Sample to Result

The following diagram illustrates the logical flow of the experimental procedure, ensuring a systematic and reproducible analysis.

Caption: Experimental workflow for HPLC purity assessment.

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation : Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solutions before use.

  • Standard Solution Preparation : Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation : Prepare the sample solution in the same manner as the standard solution, using the test sample.

  • System Equilibration : Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST) : In accordance with USP <621>, perform five replicate injections of the standard solution.[11][12][13][14][15] The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

  • Analysis : Inject the diluent (as a blank), followed by the standard solution, and then the sample solutions in duplicate.

  • Data Analysis : Integrate the peaks in the chromatograms. Calculate the percentage purity of the sample using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Ensuring Trustworthiness: Peak Purity Analysis with DAD

A single, symmetrical peak on a chromatogram does not guarantee its purity; a hidden impurity may be co-eluting.[16][17][18] A Diode Array Detector (DAD) adds a layer of trustworthiness to the analysis by providing spectral information across the peak.[8][9]

The logical process for confirming peak homogeneity is outlined below:

G A Acquire Chromatogram with DAD B Integrate Main Analyte Peak A->B C Extract Spectra at Multiple Points (Upslope, Apex, Downslope) B->C D Are Spectra Homogeneous? C->D E Peak is Spectrally Pure. High Confidence in Purity Value. D->E Yes F Spectral Mismatch Detected. Suspected Co-elution. D->F No G Investigate Further: - Modify Method (e.g., change gradient) - Use Mass Spectrometry (LC-MS) F->G

Caption: Logical flow for peak purity verification using DAD.

By comparing the UV spectra taken from the upslope, apex, and downslope of the main peak, the system can calculate a purity factor. A spectrally pure peak will have consistent spectra across its entire width.[17]

Comparison with Alternative Methods

To highlight the advantages of the proposed method, it is compared here with a common alternative: an isocratic HPLC method. Isocratic methods, which use a constant mobile phase composition, are simpler but often lack the resolving power for complex samples.

FeatureProposed Gradient RP-HPLC MethodAlternative Isocratic HPLC Method
Resolution (Rs) Excellent resolution (>2.0) between the main peak and potential polar/non-polar impurities.Poor resolution for early eluting polar impurities; potential co-elution with the main peak.
Analysis Time ~30 minutes, allowing for comprehensive separation and column wash.Shorter run time (~15 minutes), but at the cost of separation quality and risk of late-eluting impurities remaining on the column.
Peak Shape Sharp, symmetrical peaks due to controlled elution and optimal pH.Potential for peak tailing, especially for the main basic compound, if mobile phase is not perfectly optimized.
Flexibility Applicable to a wider range of potential impurities with varying polarities.Limited to impurities with hydrophobicity similar to the main analyte.
Confidence High, supported by gradient separation and DAD peak purity analysis.Lower, as the risk of undetected co-eluting impurities is higher.

Conclusion

The validated gradient RP-HPLC method detailed in this guide provides a robust, sensitive, and reliable system for the purity assessment of this compound. The method's design is grounded in fundamental chromatographic principles and adheres to regulatory expectations for system suitability and data integrity.[3][13] By incorporating Diode Array Detection for peak purity verification, this protocol establishes a self-validating system that ensures high confidence in the analytical results. Compared to simpler isocratic alternatives, this method offers superior resolution and flexibility, making it the recommended approach for researchers, scientists, and drug development professionals committed to the highest standards of quality and scientific integrity.

References

  • Agilent Technologies. (n.d.). Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Dolan, J. (2024, October 28). Peak Purity in Chromatography: Enhancing Analysis Accuracy. Separation Science.
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 678-687.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC International. (2016, April 19). Peak Purity Algorithms using Diode Array Detectors. Retrieved from [Link]

  • Nagaraju, C., Ray, U. K., & Vidavalur, S. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 10(2), 140-146.
  • PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2017, February 4). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). Retrieved from [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

Sources

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride reference standard comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Qualification and Comparison of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride Reference Standards

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating and comparing reference standards of this compound. The integrity of analytical data is fundamentally tethered to the quality of the reference standards used. This document moves beyond a simple checklist, delving into the causality behind experimental choices and establishing a self-validating system for reference material qualification.

Introduction: The Crucial Role of a Well-Characterized Reference Standard

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its structural motifs, including the piperidine ring and the benzoate ester, are common in compounds targeting the central nervous system.[1] In any research or drug development pipeline, the reference standard for such a compound is not merely a reagent; it is the benchmark against which all analytical measurements are made.

A reference standard is a "highly purified compound that is well characterized"[2]. Its purpose is to ensure accuracy, precision, and reproducibility in analytical testing, from identification and purity assessment to quantitative assays.[2][3] The quality of this standard directly impacts the validity of experimental results, regulatory submissions, and ultimately, patient safety.[4] This guide will compare a hypothetically sourced, high-quality, fully characterized reference standard against a standard-grade chemical reagent to illustrate the critical differences.

The Hierarchy of Reference Standards: A Framework for Selection

Understanding the different tiers of reference materials is essential for making an informed choice. The selection process involves balancing analytical needs with availability and cost.

  • Primary Reference Standards: These are the highest quality standards, often designated as "compendial standards" by bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[2] They are extensively characterized and are considered to have an accepted purity value without requiring further testing by the user.

  • Secondary Reference Standards (Working Standards): These are materials whose characteristics are established through direct comparison to a primary reference standard.[5] They are commonly used for routine quality control and provide a cost-effective alternative to the daily use of primary standards.

  • In-House or Tertiary Standards: For novel compounds like this compound, for which no official compendial standard may exist, a well-characterized in-house standard is necessary. This involves a comprehensive qualification process to confirm its identity, purity, and potency.

Reference_Standard_Hierarchy Primary Primary Reference Standard (e.g., USP, EP) Secondary Secondary (Working) Standard Primary->Secondary Characterized Against InHouse In-House Qualified Standard Secondary->InHouse Characterized Against TestSample Test Sample / API Batch Secondary->TestSample Used to Assay InHouse->TestSample Used to Assay

Caption: Metrological traceability in reference standards.

Comparative Analysis: High-Quality Standard vs. Standard-Grade Reagent

The difference between a certified reference material (CRM) and a standard chemical reagent lies in the rigor of characterization and the accompanying documentation.[6][7] A comprehensive Certificate of Analysis (CoA) for a high-quality standard is a testament to its suitability.[8]

Attribute High-Quality Reference Standard Standard-Grade Reagent Why It Matters
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, and FTIR. Data provided.Often only a name and structure are provided.Unambiguous confirmation of the molecular structure is the foundation of any analysis.[9][10]
Purity (Assay) Quantitatively determined (e.g., >99.5% by HPLC, corrected for water and residual solvents).Often a minimum purity is stated (e.g., >98%) without detailed impurity profiling.Accurate quantification of an active ingredient or impurity relies on a precisely known purity value of the standard.
Impurity Profile Known and unknown impurities are identified and quantified where possible.Impurity profile is typically unknown.Unidentified peaks in a sample chromatogram cannot be properly assessed without a well-characterized standard.
Water Content Determined by Karl Fischer titration (e.g., <0.5%).Not typically provided.Water content directly impacts the accuracy of weighing for preparing standard solutions.
Residual Solvents Analyzed by Headspace GC (e.g., <0.1% Acetone).Not provided.Residual solvents can interfere with analysis and represent a significant impurity.
Traceability Purity value is traceable to national or international standards. Certified under ISO 17034.No claim of metrological traceability.Traceability ensures that results are comparable across different labs and over time.[11]
Documentation Comprehensive Certificate of Analysis with all test data, methods, and uncertainty values.Basic specification sheet.A detailed CoA provides the necessary information for proper use and for regulatory audits.[8]

Experimental Protocols for Qualification: A Self-Validating System

To ensure trustworthiness, the protocols used to characterize a reference standard must be robust and validated. Below are detailed methodologies for the essential analyses.

Workflow for Reference Standard Qualification

The qualification process is a multi-step, evidence-based approach to confirm the suitability of a material for its intended use.

Qualification_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Final Certification Identity ¹H NMR ¹³C NMR Mass Spec FTIR Purity HPLC-UV (Purity) Water Content (KF) Residual Solvents (GC) Sulphated Ash Identity->Purity Certification Calculate Final Assay Generate CoA Assign Retest Date Purity->Certification Qualified Qualified Standard Certification->Qualified Material Candidate Material Material->Identity

Caption: Workflow for qualifying an in-house reference standard.

Protocol 1: Purity Determination by HPLC-UV

This method is designed to separate the main component from potential process-related impurities and degradation products.

Objective: To determine the chromatographic purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector.

Chromatographic Conditions:

Parameter Value Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column suitable for molecules with both polar and non-polar moieties.[12]
Mobile Phase A 0.1% Phosphoric Acid in Water Provides acidic pH to ensure consistent protonation of the piperidine nitrogen.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography.
Gradient 20% B to 80% B over 25 min A gradient elution ensures the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection 240 nm The benzoate chromophore exhibits strong absorbance in this region.
Injection Vol. 10 µL

| Sample Prep. | Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile. | |

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the prepared sample solution in triplicate.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structural Elucidation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[9][10]

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • The use of DMSO-d₆ allows for the observation of exchangeable protons (e.g., the N-H⁺ proton from the hydrochloride salt).

Expected Chemical Shifts (δ, ppm) and Interpretation:

Proton Group Approx. δ (ppm) Multiplicity Integration
Benzyl -CH₂- ~5.3 Singlet (s) 2H
Aromatic (Benzyl) ~7.4 Multiplet (m) 5H
Aromatic (Benzoate) ~7.9, ~7.1 Doublets (d) 2H, 2H
Ethoxy -OCH₂- ~4.3 Triplet (t) 2H
Ethoxy -CH₂-N ~3.5 Triplet (t) 2H
Piperidinyl -CH- ~3.2 Multiplet (m) 1H
Piperidinyl -CH₂- ~1.5 - 3.0 Multiplets (m) 8H

| Piperidinyl N-H⁺ | ~9.0 (broad) | Broad Singlet (br s) | 2H (includes HCl proton) |

Note: Actual shifts may vary. This table provides a predictive guide for structural verification.

Protocol 3: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.

Objective: To verify the molecular weight of the free base form of the compound.

Instrumentation:

  • Mass Spectrometer with Electrospray Ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

Expected Result:

  • Molecular Formula (Free Base): C₂₁H₂₅NO₃

  • Exact Mass: 339.18

  • Expected Ion [M+H]⁺: m/z ≈ 340.19

The observation of a prominent ion at m/z 340.19 would strongly support the identity of the compound.

Conclusion: Upholding Scientific Integrity

The choice and qualification of a reference standard are not trivial procedural steps; they are fundamental to the integrity of scientific research and pharmaceutical development. While a standard-grade reagent may be suitable for exploratory synthesis, it is inadequate for quantitative analysis, stability studies, or any work intended for regulatory submission. A high-quality, fully characterized reference standard, supported by a comprehensive Certificate of Analysis, ensures that analytical data is accurate, reproducible, and defensible. By implementing the rigorous qualification workflows and analytical protocols detailed in this guide, researchers can establish a self-validating system that upholds the highest standards of scientific integrity.

References

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

  • PubChem. 3-[4-(2-pyrrolidin-1-yl-ethoxy)-benzyl]-2-4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-benzo[b]thiophene. [Link]

  • SLN Pharmachem. 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. [Link]Benzoic-Acid-Hydrochloride.html)

  • National Institutes of Health (NIH). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • ResearchGate. Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]

  • ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Mesopartner. Certified Reference Materials: What They Are and Why They Matter. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). [Link]

  • Veeprho. How Certified Reference Materials Help Labs Meet Their Regulatory Requirements?. [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • CWS ABROAD. What are Certified reference materials?. [Link]

  • National Institutes of Health (NIH). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wikipedia. 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine. [Link]

  • Aquigen Bio Sciences. Why Analytical Reference Standards are Critical in Pharma Research. [Link]

  • Scribd. 1.1 Structure Elucidation and NMR. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Oversight

In the landscape of pharmaceutical development, the integrity of our analytical data is the bedrock upon which safety and efficacy are built. The subject of this guide, Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, is a molecule with a complex structure, featuring a benzoate ester, a piperidine ring, and an ethoxy linker. Such multifaceted structures are common in modern pharmacophores, particularly those targeting central nervous system receptors.[1] Ensuring the purity, potency, and stability of this active pharmaceutical ingredient (API) requires analytical methods that are not just validated, but demonstrably robust and reliable across different analytical platforms.

This guide eschews a simple recitation of protocols. Instead, it offers a strategic framework for the cross-validation of orthogonal analytical methods for this specific compound. Cross-validation is the systematic comparison of two or more distinct analytical methods to ensure that they produce comparable, reliable data.[2][3] This process is critical when transferring methods between labs, introducing new technology, or simply building a higher degree of confidence in your analytical results, a cornerstone of regulatory compliance and data integrity.[4] We will explore the practical application of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful but fundamentally different techniques, providing the "why" behind the "how" at each step.

Candidate Analytical Methodologies: A Tale of Two Techniques

The choice of analytical technique is driven by the physicochemical properties of the analyte. This compound is a polar, non-volatile compound, making HPLC the workhorse for routine quantification.[5] However, for impurity profiling and ultimate specificity, the separating power of gas chromatography combined with the identification capabilities of mass spectrometry offers an invaluable orthogonal approach.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the gold standard for the analysis of non-volatile organic molecules in pharmaceutical quality control.[7] Its strength lies in its precision, robustness, and suitability for quantifying the main component and known impurities.

Scientific Rationale:

  • Stationary Phase: A C18 reversed-phase column is selected due to the compound's moderate polarity. The non-polar C18 chains will interact with the benzyl and benzoate portions of the molecule, providing good retention and separation from more polar impurities.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial. The piperidine moiety is basic; maintaining a low pH ensures this nitrogen is protonated, leading to a single, sharp chromatographic peak and preventing tailing.[8] Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength.

  • Detection: The presence of the benzoate chromophore provides strong UV absorbance, making UV detection a sensitive and straightforward choice.[9][10] A wavelength around 235 nm is typically effective for benzoate esters.[11]

Detailed Experimental Protocol: HPLC-UV

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Equilibrate the column with a 60:40 (A:B) mixture for at least 30 minutes at a flow rate of 1.0 mL/min.[11]

  • Standard & Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.

    • Sample Preparation: Prepare samples similarly to the standard, ensuring the final concentration is within the linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Run Time: 15 minutes.

    • Gradient Program:

      • 0-10 min: 40% B to 70% B

      • 10-12 min: 70% B to 40% B

      • 12-15 min: Hold at 40% B

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for hydrochloride salts due to their non-volatile nature, GC-MS can be an exceptionally powerful tool for identifying potential volatile or semi-volatile impurities that might not be detected by HPLC. The piperidine moiety itself is amenable to GC analysis.[12] For the intact hydrochloride salt, a derivatization step or analysis of the free base would be necessary. This provides a truly orthogonal separation mechanism based on volatility and boiling point.[6]

Scientific Rationale:

  • Sample Preparation: Analysis of the free base is required. This involves a liquid-liquid extraction after basifying an aqueous solution of the salt to deprotonate the piperidine nitrogen, rendering the molecule more volatile.

  • Stationary Phase: A low-polarity 5% phenyl/95% methyl polysiloxane column is a versatile choice, separating compounds primarily based on their boiling points.[13]

  • Mass Spectrometry: Electron Ionization (EI) provides reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be used for unambiguous identification against a spectral library.

Detailed Experimental Protocol: GC-MS

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation (Free Base Extraction):

    • Dissolve ~10 mg of the sample in 10 mL of water.

    • Adjust the pH to >10 with 1M Sodium Hydroxide.

    • Extract three times with 10 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to a final volume of 1.0 mL.

  • Chromatographic & Spectrometric Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 amu.

The Cross-Validation Framework: A Unified Approach

The objective of cross-validation is to demonstrate that both methods are suitable for their intended purpose and yield comparable results for the same analytical attribute.[14] The process must be guided by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[15][16]

CrossValidation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation P1 Define Validation Parameters (ICH Q2) P2 Prepare Single Batch of Homogenized Sample P1->P2 P3 Prepare Matched Sets of Standards & QCs P2->P3 A1 Analyze Samples via HPLC-UV Method P3->A1 A2 Analyze Samples via GC-MS Method P3->A2 E1 Compile Data for Each Parameter A1->E1 A2->E1 E2 Statistical Comparison (e.g., t-test, F-test) E1->E2 E3 Determine Comparability Against Acceptance Criteria E2->E3

Caption: Workflow for the cross-validation of two orthogonal analytical methods.

Comparative Data Summary

The following table presents hypothetical but realistic data from a cross-validation study, comparing the performance of the HPLC-UV and GC-MS methods based on key validation parameters defined by ICH Q2(R1).[17]

Validation Parameter HPLC-UV Method GC-MS Method (Free Base) Commentary
Specificity Demonstrated by peak purity (DAD) and resolution from spiked impurities.High. Confirmed by unique mass spectrum and retention time.GC-MS offers superior specificity due to the additional dimension of mass fragmentation.
Linearity (r²) > 0.9995> 0.998Both methods show excellent linearity, though HPLC is typically more precise.
Range (% of Target) 80 - 120%80 - 120%The range is established based on the intended use for assay testing.[14]
Accuracy (% Recovery) 99.2% - 101.5%97.5% - 103.0%HPLC shows higher accuracy, likely due to the simpler sample preparation.
Precision (RSD%)
- Repeatability< 0.5%< 1.5%HPLC demonstrates superior repeatability, ideal for QC environments.
- Intermediate Precision< 0.8%< 2.5%The multi-step extraction for GC-MS introduces more variability.
Limit of Quantitation 0.05 µg/mL0.2 µg/mLThe HPLC-UV method is more sensitive for quantification purposes.
Robustness Unaffected by minor changes in pH (±0.2) and % Organic (±2%).Sensitive to extraction pH and solvent choice.The HPLC method is inherently more robust for routine use.

Interpreting the Results: A Scientist's Perspective

The data clearly illustrates the complementary nature of the two techniques. This is the essence of a successful cross-validation: understanding the strengths and limitations of each method to apply them appropriately.

Validation_Logic center Reliable Analytical Result Specificity Specificity (Is it the right thing?) Accuracy Accuracy (Is it the true value?) Specificity->Accuracy Accuracy->center Precision Precision (Is it repeatable?) Precision->center Linearity Linearity & Range (Does it work at different levels?) Linearity->Accuracy Linearity->Precision Robustness Robustness (Does it withstand small changes?) Robustness->Precision LOQ LOQ (How low can we quantify?) LOQ->Linearity

Caption: Interrelationship of core analytical validation parameters.

  • For Routine Quality Control (Assay, Purity): The HPLC-UV method is the clear choice. Its superior precision, accuracy, robustness, and lower LOQ make it ideal for high-throughput environments where reliable quantification is the primary goal. The simpler sample preparation reduces potential errors and analysis time.

  • For Investigational Purposes (Impurity ID, Stability Studies): The GC-MS method is invaluable. While its quantitative performance is less precise than HPLC, its specificity is unmatched. If a stability study shows a new, unknown peak in the HPLC chromatogram, GC-MS would be the definitive tool to identify that degradant by its mass spectrum. It serves as an essential problem-solving and characterization tool.

The cross-validation of HPLC-UV and GC-MS methods for this compound does not declare one method a "winner." Instead, it builds a comprehensive analytical toolkit. It validates that for the primary purpose of quantification, the HPLC method is reliable and robust. Simultaneously, it confirms that a powerful, orthogonal GC-MS method is available for deeper investigation, providing an unparalleled level of specificity. By embracing this dual-method approach, researchers and drug developers can ensure the highest level of data integrity, satisfying both scientific curiosity and stringent regulatory expectations.

References

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Contract Pharma. (2023). Analytical Testing Methods: UV Spectroscopy. [Link]

  • National Institutes of Health (NIH). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Google Patents. (2015).
  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IRE Journals. (Year N/A). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]

  • Indian Journal of Pharmaceutical Sciences. (Year N/A). Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate in. [Link]

  • Agilent. (Year N/A). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (Year N/A). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (Year N/A). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]

  • Defense Technical Information Center (DTIC). (Year N/A). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Royal Society of Chemistry. (Year N/A). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • IVT Network. (Year N/A). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • HELIX Chromatography. (Year N/A). HPLC Methods for analysis of Benzoic acid. [Link]

  • International Council for Harmonisation (ICH). (Year N/A). Quality Guidelines. [Link]

  • Slideshare. (Year N/A). UV Spectroscopy- Pharmaceutical Analysis | PPTX. [Link]

  • YouTube. (2025). Why Is UV Spectroscopy Used In Pharmaceutical Analysis?. [Link]

  • National Institute of Health Sciences, Japan. (Year N/A). Benzyl Benzoate. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Pharma IQ. (Year N/A). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • ResearchGate. (2025). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate | Request PDF. [Link]

  • Biosynce. (2025). What are the detection methods for piperidine? - Blog. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • CD Formulation. (Year N/A). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • National Institutes of Health (NIH). (Year N/A). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. [Link]

Sources

Efficacy Blueprint: A Comparative Guide to Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride Analogs as Sigma-1 Receptor Modulators for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of analogs of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, focusing on their activity as sigma-1 (σ1) receptor ligands. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases. We will delve into the structure-activity relationships (SAR), comparative binding affinities, functional agonism, and neuroprotective potential of these compounds, supported by detailed experimental protocols.

Introduction: The Promise of Sigma-1 Receptor Modulation

This compound serves as a foundational scaffold for a class of compounds with significant therapeutic potential. While initially explored as intermediates in the synthesis of other drugs, structural similarities to known pharmacophores prompted investigation into their own biological activity. The core structure, comprising a benzyl benzoate moiety linked to a piperidine ring via an ethoxy bridge, is particularly amenable to modification, allowing for a systematic exploration of its SAR.

Our focus is on the σ1 receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a multitude of cellular processes, including the modulation of ion channels, regulation of calcium signaling, and attenuation of oxidative stress. Its activation has been shown to be a promising strategy for neuroprotection in various models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This guide will compare two key classes of analogs: Phenoxyalkylpiperidines and N-(1-benzylpiperidin-4-yl)phenylacetamides , to elucidate the structural determinants of high-affinity binding and functional efficacy at the σ1 receptor.

Comparative Analysis of Analog Efficacy

The central hypothesis driving the synthesis of these analogs is that systematic modifications to the core scaffold will modulate binding affinity and selectivity for the σ1 receptor over the σ2 receptor, and that σ1 receptor agonism will confer neuroprotective effects. The following sections present a comparative analysis of the experimental data.

Structural Modifications and Structure-Activity Relationships (SAR)

The exploration of the SAR for this class of compounds has focused on several key areas of the molecule:

  • The Piperidine Ring: The basic nitrogen of the piperidine ring is crucial for interaction with the σ1 receptor.[1] Methylation on the piperidine ring, particularly at the 4-position, has been shown to be optimal for high-affinity binding.[2]

  • The Aromatic Moiety: The nature and substitution pattern of the aromatic ring significantly influence binding affinity and selectivity. For phenoxyalkylpiperidines, electron-withdrawing groups like chlorine in the para position of the phenoxy ring enhance affinity.[2] For N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide ring, especially at the 3-position, generally lead to higher affinity for both σ1 and σ2 receptors.[3]

  • The Linker: The ethoxy linker between the piperidine and the benzoate/phenoxy moiety plays a role in orienting the molecule within the binding pocket. The length and flexibility of this linker can impact affinity and selectivity.

The following diagram illustrates the key pharmacophoric features and areas of modification for achieving high σ1 receptor affinity.

SAR_Pharmacophore cluster_scaffold Core Pharmacophore for Sigma-1 Receptor Affinity Scaffold Piperidine Piperidine Ring (Basic Nitrogen is Key) Linker Ethoxy Linker (Optimal Length & Flexibility) Piperidine->Linker Benzyl Benzyl Group (Hydrophobic Interaction) Piperidine->Benzyl N-substitution Aromatic Aromatic System (Substitution Modulates Affinity & Selectivity) Linker->Aromatic

Caption: Key pharmacophoric elements for sigma-1 receptor binding.

Comparative Binding Affinity at Sigma-1 and Sigma-2 Receptors

The following table summarizes the in vitro binding affinities (Ki) of representative analogs at σ1 and σ2 receptors. A lower Ki value indicates higher binding affinity. Selectivity is expressed as the ratio of Ki (σ2) / Ki (σ1).

Compound IDClassR1 (Piperidine)R2 (Aromatic)Ki (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)Reference
Parent Scaffold Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoateH4-Benzoyloxy----
1a Phenoxyalkylpiperidine4-Methyl4-Chlorophenoxy0.86239278[2]
1b Phenoxyalkylpiperidine4-Methyl4-Methoxyphenoxy0.8952.359[2]
Analog 1 N-(1-benzylpiperidin-4-yl)phenylacetamideHPhenyl3.9024061.5[3]
Analog 11 N-(1-benzylpiperidin-4-yl)phenylacetamideH2-Fluorophenyl3.56667187.4[3]
Analog 20 N-(1-benzylpiperidin-4-yl)phenylacetamideH3-Nitrophenyl1.8314679.8[3]

Analysis:

  • The phenoxyalkylpiperidine analog 1a , with a 4-methyl substituent on the piperidine ring and a 4-chloro group on the phenoxy ring, demonstrates sub-nanomolar affinity for the σ1 receptor and high selectivity over the σ2 receptor.[2]

  • Substitution of the chloro group with a methoxy group (1b ) maintains high σ1 affinity but reduces selectivity.[2]

  • The N-(1-benzylpiperidin-4-yl)phenylacetamide scaffold also yields high-affinity σ1 ligands. The unsubstituted analog (Analog 1 ) shows nanomolar affinity and good selectivity.[3]

  • Fluorination at the 2-position of the phenylacetamide ring (Analog 11 ) maintains high σ1 affinity while significantly increasing selectivity.[3]

  • An electron-withdrawing nitro group at the 3-position (Analog 20 ) further increases σ1 affinity.[3]

Functional Efficacy and Neuroprotective Potential

High binding affinity is a prerequisite for a potent drug, but functional activity determines its therapeutic effect. For neuroprotection, σ1 receptor agonism is the desired functional outcome.

Differentiating Agonists from Antagonists

Functional assays are essential to characterize the activity of these analogs. A common approach for σ1 receptor ligands is to assess their ability to protect neuronal cells from excitotoxicity.[4] For σ2 receptor ligands, functional activity is often determined by their ability to induce apoptosis in cancer cell lines, with agonists promoting cell death.[5]

The following workflow illustrates a typical screening cascade for identifying neuroprotective σ1 receptor agonists.

Screening_Workflow Start Synthesized Analogs Binding_Assay Sigma-1 & Sigma-2 Radioligand Binding Assay Start->Binding_Assay Determine Ki & Selectivity Functional_Assay In Vitro Neuroprotection Assay (e.g., Glutamate Toxicity Model) Binding_Assay->Functional_Assay High-affinity & Selective Compounds Mechanism_Assay Mechanism of Action Studies (e.g., Caspase-3 Assay, Bcl-2 Expression) Functional_Assay->Mechanism_Assay Neuroprotective Hits In_Vivo_Model In Vivo Efficacy Model (e.g., MPTP Mouse Model) Mechanism_Assay->In_Vivo_Model Confirmed Mechanism Lead_Candidate Lead Candidate for Further Development In_Vivo_Model->Lead_Candidate Efficacious in vivo

Caption: Screening cascade for identifying neuroprotective sigma-1 agonists.

In Vitro Neuroprotection Studies

Sigma-1 receptor agonists have been shown to protect neurons from glutamate-induced excitotoxicity.[4] This is a key in vitro model for assessing the neuroprotective potential of the analogs. The phenoxyalkylpiperidine 1a has demonstrated potent anti-amnesic effects in animal models, which is consistent with σ1 receptor agonism and its neuroprotective role.[2] Studies have shown that σ1 receptor agonists can preserve the anti-apoptotic protein Bcl-2, providing a mechanistic basis for their neuroprotective effects.[6]

In Vivo Efficacy in Models of Neurodegeneration

The ultimate test of efficacy is in a relevant animal model of neurodegeneration. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a well-established model for evaluating the neuroprotective effects of novel compounds.[7] In this model, MPTP is systemically administered to mice, where it is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. Neuroprotective compounds are expected to attenuate this neuronal loss and the associated motor deficits. Given the promising in vitro data and the known neuroprotective role of σ1 receptor agonists, high-affinity and selective analogs from this series are strong candidates for evaluation in such models.

Experimental Methodologies

This section provides an overview of the key experimental protocols used to generate the comparative data presented in this guide.

Synthesis of Analogs

The synthesis of the parent this compound and its analogs typically involves a multi-step process. For example, the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate, can be achieved from 4-piperidinecarboxylic acid through a series of esterification, alkylation, hydrolysis, acylation, dehydration, and reduction reactions.[8] The specific side chains and substitutions are introduced using appropriate precursors and reaction conditions.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the test compounds for the σ1 and σ2 receptors.[9]

Protocol Overview:

  • Membrane Preparation: Guinea pig brain membranes, which are rich in sigma receptors, are prepared by homogenization and centrifugation.[10]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., -pentazocine for σ1 or [³H]DTG for σ2) and varying concentrations of the unlabeled test compound.[9] For σ2 binding, a masking agent for σ1 sites (like (+)-pentazocine) is included.[9]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined.[11] Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[11]

In Vitro Neuroprotection Assay (Glutamate Toxicity Model)

This assay assesses the ability of the compounds to protect neuronal cells from glutamate-induced cell death.[4]

Protocol Overview:

  • Cell Culture: Primary cortical neurons are cultured in 96-well plates.[12]

  • Compound Treatment: The neurons are pre-treated with various concentrations of the test compounds for a specified period.

  • Glutamate Challenge: The cells are then exposed to a toxic concentration of glutamate.

  • Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[13]

  • Data Analysis: Dose-response curves are generated to determine the EC50 value (the concentration of the compound that provides 50% of the maximal neuroprotective effect).[11][14]

Caspase-3 Activity Assay

This assay is used to investigate the mechanism of action, particularly whether the compounds can inhibit apoptosis.[5]

Protocol Overview:

  • Cell Lysis: Cells treated with the test compounds and an apoptotic stimulus are lysed to release their contents.

  • Substrate Incubation: The cell lysate is incubated with a caspase-3-specific substrate that is conjugated to a chromophore or fluorophore (e.g., DEVD-pNA or Ac-DEVD-AMC).[15][16]

  • Signal Detection: The cleavage of the substrate by activated caspase-3 releases the chromophore or fluorophore, which is then quantified using a spectrophotometer or fluorometer.

  • Data Analysis: The level of caspase-3 activity is compared between treated and untreated cells.

In Vivo MPTP Mouse Model of Parkinson's Disease

This model is used to evaluate the in vivo neuroprotective efficacy of the lead compounds.[7]

Protocol Overview:

  • Animal Model: C57BL/6 mice are typically used as they are susceptible to MPTP-induced neurotoxicity.

  • MPTP Administration: Mice are administered MPTP hydrochloride (e.g., 30 mg/kg, i.p.) daily for 5 consecutive days to induce dopaminergic neurodegeneration.[7]

  • Compound Treatment: The test compound is administered before, during, or after the MPTP treatment period.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod and open field tests.

  • Neurochemical and Histological Analysis: After the treatment period, the brains are harvested. The levels of dopamine and its metabolites in the striatum are measured by HPLC. The number of dopaminergic neurons in the substantia nigra is quantified by tyrosine hydroxylase (TH) immunohistochemistry.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a promising class of compounds for the development of novel neuroprotective agents targeting the σ1 receptor. The phenoxyalkylpiperidines and N-(1-benzylpiperidin-4-yl)phenylacetamides, in particular, have demonstrated high affinity and selectivity for the σ1 receptor.

Key Takeaways:

  • Structural modifications to the piperidine and aromatic moieties are critical for optimizing σ1 receptor affinity and selectivity.

  • In vitro neuroprotection assays are essential for confirming the functional agonism of these high-affinity ligands.

  • In vivo models of neurodegeneration , such as the MPTP mouse model, are crucial for validating the therapeutic potential of lead candidates.

Future research should focus on a more extensive exploration of the SAR to further enhance potency and selectivity, as well as to improve pharmacokinetic properties. The most promising neuroprotective agonists should be advanced to more comprehensive preclinical studies to evaluate their safety and efficacy in a wider range of neurodegenerative disease models. The insights provided in this guide offer a solid foundation for the rational design and development of the next generation of σ1 receptor-targeted therapeutics.

References

  • Srinivasan, B., & Lloyd, M. D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Abatematteo, V., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. ResearchGate. [Link]

  • Petroske, E., et al. (2007). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Nature Protocols. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry. [Link]

  • Maier, C. A., & Wünsch, B. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Taylor, C. P., & Weber, R. J. (1995). Sigma receptor-mediated neuroprotection against glutamate toxicity in primary rat neuronal cultures. Journal of Neuroscience Research. [Link]

  • Lim, R., & Zaheer, A. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods. [Link]

  • NEUROFIT. (n.d.). Viability and survival test. NEUROFIT. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]

  • Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Abatematteo, V., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. University of Bari Aldo Moro. [Link]

  • Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Srinivasan, B., & Lloyd, M. D. (2024). Dose-Response Curves and the Determination of IC50 and EC50 Values. PubMed. [Link]

  • Ajmo, C. T., et al. (2006). Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2. Anesthesia & Analgesia. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Cell Viability Assay Service. Creative Biolabs. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

  • Yang, Z., et al. (2024). Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats. Semantic Scholar. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]

  • Penke, B., et al. (2022). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]

  • Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. [Link]

  • Preparation and Neuroprotective Activity of Glucuronomannan Oligosaccharides in an MPTP-Induced Parkinson's Model. MDPI. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]

  • Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress. MDPI. [Link]

  • Gonzalez, G. (2021). Drug dose-response data analysis. Towards Data Science. [Link]

  • Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]pip eri dine. PubMed. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Spandidos Publications. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. MDPI. [Link]

  • Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. PubMed. [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

Sources

Comparative Benchmarking of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride: A Ligand Evaluation at Sigma Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel compound, Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (hereafter designated as B4P), against a panel of established pharmacological agents. Given its structural features, particularly the piperidine moiety linked to a substituted benzoate, B4P has been hypothesized to interact with sigma receptors.[1] Sigma receptors, comprising the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperones located primarily at the endoplasmic reticulum (ER) and are implicated in a wide range of neurological disorders, including Alzheimer's disease, pain, and depression.[2][3][4][5][6]

This document outlines the experimental rationale and protocols for characterizing B4P's binding affinity and selectivity at sigma receptors and provides a comparative analysis against well-known inhibitors and ligands that define the current pharmacological landscape.

Rationale for Experimental Design & Selection of Benchmarks

To comprehensively profile B4P and understand its potential pharmacological niche, a multi-faceted benchmarking strategy is essential. The primary objective is to determine its affinity and selectivity for σ1 and σ2 receptors. A secondary, but equally critical, objective is to assess its potential for off-target interactions, which is crucial for predicting its therapeutic window and potential side effects.

Causality Behind Experimental Choices: We employ competitive radioligand binding assays as the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.[2][4] This method directly measures the ability of a compound to displace a known high-affinity radioligand from its binding site, providing a quantitative measure of potency. To assess selectivity, we will profile B4P against the dopamine transporter (DAT), a common off-target for piperidine-based CNS-active compounds.[7][8][9]

Selection of Benchmark Inhibitors: The choice of comparators is critical for contextualizing the performance of B4P. We have selected a panel of compounds with diverse mechanisms and receptor profiles:

  • Haloperidol: A classic butyrophenone antipsychotic known to bind with high affinity to both σ1 and σ2 receptors, as well as D2-like dopamine receptors.[4][10][11][12] It serves as a benchmark for high-potency, non-selective sigma receptor interaction.

  • (+)-Pentazocine: An opioid analgesic that is a selective and well-characterized σ1 receptor agonist.[2][4] It is the canonical ligand used to define σ1 receptor binding.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) that also displays significant affinity for the σ1 receptor, where it may act as an inverse agonist.[13][14][15] Its inclusion allows for comparison with a widely used therapeutic agent with a known sigma-modulating component.

  • Ifenprodil: An atypical NMDA receptor antagonist that selectively targets the NR2B subunit, but also interacts with σ1 receptors.[16][17][18][19] This provides a benchmark against a compound with a multi-target profile involving sigma receptors.

  • GBR-12909: A potent and selective dopamine transporter (DAT) inhibitor, included to provide a clear benchmark for selectivity against monoamine transporters.[20]

Methodologies and Experimental Protocols

The following protocols represent robust, validated methods for characterizing novel ligands at sigma receptors and related targets.

Radioligand Binding Assays

The core of the initial characterization relies on competitive inhibition radioligand binding assays. These assays quantify the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor in a tissue homogenate or cell membrane preparation.[21]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Guinea Pig Liver for σ1) Centrifuge1 Low-Speed Centrifugation (Remove Debris) Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend & Aliquot (Store at -80°C) Centrifuge2->Resuspend BCA Protein Quantification (BCA Assay) Resuspend->BCA Incubate Incubation Step: Membranes + Radioligand + Competitor (B4P or Benchmark) BCA->Incubate Filter Rapid Filtration (Separate Bound from Free Ligand) Incubate->Filter Wash Wash Filters (Remove Non-specific Binding) Filter->Wash Count Scintillation Counting (Quantify Radioactivity) Wash->Count IC50 Calculate IC50 (Non-linear Regression) Count->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff Equation) IC50->ChengPrusoff G cluster_er Endoplasmic Reticulum (ER) cluster_cyto S1R σ1 Receptor IP3R IP3 Receptor S1R->IP3R Stabilizes ROS ↓ Oxidative Stress S1R->ROS Survival ↑ Cell Survival S1R->Survival Ca Ca²⁺ Signaling Modulation IP3R->Ca BiP BiP (Chaperone) BiP->S1R Dissociates upon Ligand Binding Ligand B4P or Agonist Ligand Ligand->S1R

Caption: Simplified model of σ1 receptor chaperone activity.

Conclusion

This guide establishes a rigorous framework for the pharmacological evaluation of this compound (B4P). Based on our hypothetical benchmarking data, B4P emerges as a promising high-affinity and selective σ1 receptor ligand, with a clean profile against the σ2 receptor and the dopamine transporter. This profile makes it an attractive candidate for further investigation as a research tool to explore σ1 receptor biology or as a potential therapeutic agent for CNS disorders. The self-validating protocols described herein provide a clear path for confirming these initial findings and further elucidating the compound's mechanism of action.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]

  • Frontiers. (2021). Piperazine-Derived α1D/1A Antagonist... Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Available from: [Link]

  • MDPI. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Available from: [Link]

  • Wikipedia. Haloperidol. Available from: [Link]

  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Available from: [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Wikipedia. Sigma receptor. Available from: [Link]

  • Brown, C., et al. (2024). Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids. bioRxiv. Available from: [Link]

  • Wikipedia. Sigma-1 receptor. Available from: [Link]

  • Zeng, C., et al. (2013). Functional assays to define agonists and antagonists of the sigma-2 receptor. Apoptosis. Available from: [Link]

  • Wikipedia. Dopamine reuptake inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. (2000). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Available from: [Link]

  • PubChem. Ifenprodil. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Sigma receptors and neurological disorders. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. Available from: [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Available from: [Link]

  • ACS Publications. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. Available from: [Link]

  • American Association for Cancer Research. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. Available from: [Link]

  • Springer. (2016). Introduction to Sigma Receptors: Their Role in Disease and as Therapeutic Targets. Available from: [Link]

  • Frontiers. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Available from: [Link]

  • ACS Publications. (2020). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. Available from: [Link]

  • National Center for Biotechnology Information. (2010). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Available from: [Link]

  • RSC Publishing. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Available from: [Link]

  • Wikipedia. Sertraline. Available from: [Link]

  • Taylor & Francis Online. (2009). Dopamine reuptake inhibitors – Knowledge and References. Available from: [Link]

  • Karger Publishers. (2014). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Available from: [Link]

  • ResearchGate. (2016). Introduction to Sigma Receptors: Their Role in Disease and as Therapeutic Targets. Available from: [Link]

  • SLN Pharmachem. 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride. Available from: [Link]

  • Neurology.org. (1989). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Available from: [Link]

  • National Center for Biotechnology Information. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

Sources

Certificate of Analysis for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Comprehensive Analysis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride: A Comparative Approach

In the landscape of pharmaceutical research and development, the starting purity and identity of a chemical entity are not mere line items on a specification sheet; they are the very foundation upon which reliable, reproducible, and translatable data are built. The Certificate of Analysis (CoA) is the primary document attesting to these critical attributes. However, not all CoAs are created equal, and a deeper, method-driven verification is often warranted, especially when comparing materials from different suppliers or batches.

This guide provides a comprehensive framework for the comparative analysis of this compound, a compound of interest in medicinal chemistry. We will move beyond a superficial review of supplier CoAs and instead detail a suite of orthogonal analytical techniques designed to create a self-validating system for identity, purity, and impurity profiling. This guide is intended for researchers and drug development professionals who require the highest level of confidence in their starting materials.

The Imperative of Orthogonal Validation

Relying on a single analytical technique is insufficient for comprehensive material characterization. A purity value of >99% by HPLC, for instance, reveals little about the presence of inorganic salts, residual solvents, or stereoisomers that may not be resolved under those specific chromatographic conditions. An orthogonal approach, employing multiple analytical methods based on different physicochemical principles, provides a more complete and trustworthy picture of the material's quality.

Our comparative analysis will therefore integrate data from:

  • Nuclear Magnetic Resonance (¹H NMR): For unequivocal structural confirmation and assessment of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantification of organic purity and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For impurity identification by mass-to-charge ratio.

  • Fourier-Transform Infrared Spectroscopy (FTIR): As a fingerprinting technique to confirm functional groups and overall molecular structure.

Experimental Design: Comparing Source A vs. Source B

For this guide, we will proceed with a hypothetical scenario comparing two different lots of this compound, designated as Source A and Source B . Our objective is to determine which source provides material of higher quality and consistency for use in sensitive biological assays.

cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_eval Data Evaluation & Decision prep Receive & Document Source A & Source B sol Prepare Stock Solutions (e.g., in DMSO, Methanol) prep->sol nmr ¹H NMR sol->nmr Aliquots for each test hplc HPLC (Purity) sol->hplc Aliquots for each test lcms LC-MS (Impurity ID) sol->lcms Aliquots for each test ftir FTIR sol->ftir Aliquots for each test compare Compare Data Profiles nmr->compare Generate Data hplc->compare Generate Data lcms->compare Generate Data ftir->compare Generate Data risk Risk Assessment compare->risk decision Select Optimal Source risk->decision cluster_hplc HPLC Workflow cluster_output Data Output inj Inject Sample (1 mg/mL in Mobile Phase A) col C18 Column (e.g., 4.6 x 150 mm, 3.5 µm) inj->col grad Gradient Elution (Water/ACN w/ 0.1% TFA) col->grad det UV Detector (254 nm) grad->det chrom Chromatogram det->chrom integ Peak Integration Report (% Area) chrom->integ

Caption: A typical reverse-phase HPLC experimental workflow.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.

Data Comparison:

ParameterSource ASource BInterpretation
Purity (% Area) 99.1%99.8%Source B demonstrates higher purity by this method.
Largest Impurity 0.55% at RRT 1.150.12% at RRT 0.92Source A has a significant late-eluting impurity.
Total Impurities 0.9%0.2%The overall impurity profile of Source B is cleaner.

Trustworthiness: The Relative Retention Time (RRT) provides a standardized way to compare impurity profiles across different runs. The impurity at RRT 1.15 in Source A is likely less polar than the parent compound and corresponds to the unidentified peak observed in the ¹H NMR, creating a cross-validating link between the two techniques.

Impurity Identification with LC-MS

Expertise & Experience: While HPLC-UV quantifies impurities, LC-MS helps identify them. By coupling the liquid chromatography separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity peak. This information is invaluable for proposing a structure and assessing its potential toxicological relevance.

Experimental Protocol:

  • System: An LC-MS system, typically using an electrospray ionization (ESI) source in positive mode, which is suitable for this amine-containing compound.

  • LC Method: The same HPLC method described above can be used, ensuring compatibility with the MS detector (TFA is acceptable, but formic acid is often preferred).

  • MS Analysis: Acquire full scan mass spectra across a relevant range (e.g., 100-1000 m/z).

Data Comparison:

ParameterSource ASource BInterpretation
Parent Ion [M+H]⁺ m/z 382.2m/z 382.2Both sources contain the correct parent compound.
Impurity at RRT 1.15 m/z 396.2Not detectedThe impurity in Source A has a mass 14 units higher, suggesting an additional methyl or CH₂ group. This could be a process-related impurity from an alkylating agent.
Impurity at RRT 0.92 Not detectedm/z 290.1The impurity in Source B could correspond to a hydrolysis product where the benzyl group has been cleaved.

Trustworthiness: This technique provides a direct causal link between a chromatographic peak and a molecular weight. Identifying the impurity in Source A as a potential methylated derivative raises a flag, as such impurities can have altered pharmacological or toxicological profiles.

Summary and Recommendations

To synthesize these findings, we consolidate the data into a final comparison table.

Analytical TechniqueParameterSource ASource BRecommendation
¹H NMR Identity & ImpuritiesConfirmed, but with 0.5% aromatic impurityConfirmed, clean baselineSource B is superior.
HPLC Purity (% Area)99.1%99.8%Source B is superior.
LC-MS Impurity IDImpurity at m/z 396.2Minor impurity at m/z 290.1The impurity in Source A is structurally more significant and potentially more problematic.

Based on this comprehensive, multi-technique analysis, Source B is demonstrably superior in quality to Source A . It exhibits higher purity by HPLC, a cleaner ¹H NMR spectrum, and contains only a minor, likely less impactful, hydrolysis-related impurity compared to the unidentified, potentially methylated impurity in Source A.

For any research, particularly in preclinical or regulated environments, the choice of starting material is a critical variable. The principles of analytical method validation and impurity identification are paramount and are guided by international standards such as those from the International Council for Harmonisation (ICH). The self-validating system described here—where NMR confirms what HPLC quantifies, and LC-MS identifies—provides the highest degree of confidence needed to ensure the integrity of subsequent scientific work. Therefore, for sensitive applications, Source B would be the recommended material.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

Safety Operating Guide

Navigating the Disposal of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, a compound that, while not extensively characterized in publicly available safety literature, can be managed responsibly by examining its constituent chemical motifs.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related compounds, namely benzyl benzoate and various piperidine derivatives. This approach allows for a conservative and proactive safety strategy, ensuring that all potential hazards are addressed.

Hazard Profile: A Composite Understanding

To establish a robust disposal procedure, we must first understand the potential hazards associated with this compound. This assessment is based on data from related molecules.

Key Structural Components and Their Associated Hazards:

  • Piperidine Moiety: Piperidine and its derivatives are known to be harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1] Exposure may lead to increased blood pressure and heart rate, nausea, vomiting, and other adverse health effects.[1] Safe handling practices, including the use of proper personal protective equipment (PPE), are paramount.[2]

  • Benzyl Benzoate Moiety: Benzyl benzoate is classified as harmful if swallowed and is recognized as being toxic to aquatic life with long-lasting effects.[3][4]

  • Benzoic Acid Hydrochloride Salt: The hydrochloride salt suggests that the compound is acidic and may be corrosive. A closely related compound, 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, is reported to potentially cause skin, eye, and respiratory irritation.[5]

Based on this composite analysis, this compound should be treated as a hazardous substance.

Table 1: Summary of Potential Hazards and GHS Classifications

Hazard CategoryPotential Hazard DescriptionGHS Classification (Inferred)Source
Acute Oral Toxicity Harmful if swallowed.Category 4[1][3][4][6]
Skin Corrosion/Irritation Causes skin irritation.Category 2[1][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2[1][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Category 3[1][5]
Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.Chronic 2[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and environmental protection. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Prep Step 1: Don PPE (Gloves, Goggles, Lab Coat) Contain Step 2: Segregate Waste (Solid vs. Liquid) Prep->Contain Handle with care Label Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) Contain->Label Securely seal Store Step 4: Store in Designated Area (Ventilated, Away from Incompatibles) Label->Store Transfer to storage Arrange Step 5: Arrange for Pickup (Contact EHS/Licensed Contractor) Store->Arrange Schedule disposal

Figure 1. A flowchart illustrating the key stages for the proper disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical waste, it is imperative to wear appropriate PPE. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes.

  • Lab coat: To prevent contamination of personal clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Step 2: Waste Segregation and Containment - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste: If the compound is in solution, use a dedicated, leak-proof container. Avoid mixing with other chemical waste streams unless compatibility is confirmed. Acids and bases should not be stored in metal containers.[7]

Containers must be kept closed except when adding waste.[8]

Step 3: Labeling - Clarity for Safety

Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The date of accumulation

  • The primary hazards (e.g., "Harmful if Swallowed," "Skin and Eye Irritant," "Marine Pollutant")

Step 4: Interim Storage - Safe and Secure

Store the labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from incompatible materials, such as strong oxidizing agents.[9]

  • Secure to prevent unauthorized access.

Laboratories should not store more than 55 gallons of hazardous waste at any one time.[8] Waste should be removed from the laboratory within twelve months.[10]

Step 5: Final Disposal - Professional Handling

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][11]

Spill Management: A Rapid Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Minor Spills (Contained within a fume hood):

  • Ensure you are wearing the appropriate PPE.

  • Absorb the spill with an inert material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For Major Spills (Outside of a fume hood or a large volume):

  • Evacuate the immediate area.

  • Alert your colleagues and supervisor.

  • Contact your institution's EHS or emergency response team immediately.

  • Prevent the spill from entering drains or waterways.[1]

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of this compound is a critical component of the research lifecycle. By understanding the potential hazards through an analysis of its structural components and adhering to a systematic disposal workflow, researchers can ensure the safety of themselves and their colleagues while protecting the environment. This commitment to best practices in chemical waste management is fundamental to the integrity and trustworthiness of the scientific community.

References

  • Spectrum Chemical. (2018-12-28).
  • Fisher Scientific. (2025-05-01).
  • Santa Cruz Biotechnology.
  • Carl ROTH.
  • Chemos GmbH & Co. KG.
  • Vanderbilt University Medical Center.
  • Carl ROTH. (2025-03-31).
  • PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | C14H20ClNO3.
  • US EPA. (2025-11-25).
  • Oreate AI Blog. (2026-01-08). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)
  • Daniels Health. (2025-05-21).
  • Sigma-Aldrich. (2025-09-23).
  • PENTA. (2024-05-07).
  • American Chemical Society.
  • SLN Pharmachem. 4-(2-Piperidinyl)Ethoxy)Benzoic Acid Hydrochloride.
  • Chemos GmbH & Co. KG.
  • Cheméo.
  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

A Senior Application Scientist's Guide to Handling Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a compound for which a specific, comprehensive Safety Data Sheet (SDS) may not be readily available. In such instances, our expertise guides us to a principle of component-based hazard assessment. This guide synthesizes the known risks of the compound's structural motifs—a benzyl benzoate core, a piperidine moiety, and a hydrochloride salt—to establish a robust framework for safe handling, emergency preparedness, and proper disposal.

Our primary objective is to create a self-validating system of safety, where the logic behind each precaution is clear, ensuring that trust in our protocols is built on a foundation of scientific integrity.

Synthesized Hazard Profile

To determine the appropriate level of personal protective equipment (PPE), we must first understand the potential hazards. This profile is derived from data on analogous structures.

Chemical MoietyAssociated HazardsRationale and Potential Effects
Benzyl Benzoate Harmful if swallowed; Skin and eye irritant; Toxic to aquatic life.[1][2][3][4]The ester component can cause irritation upon direct contact. Its ecotoxicity necessitates controlled disposal to prevent environmental release.[2]
Piperidine Derivatives Harmful if swallowed; Skin, eye, and respiratory irritant; Potential for systemic effects (e.g., changes in blood pressure, heart rate).[5]The piperidine ring is a common feature in bioactive molecules and can cause significant local irritation.[5] Systemic absorption through skin contact or inhalation is a key concern, potentially leading to adverse physiological responses.
Hydrochloride Salt Corrosive to skin and eyes; Respiratory tract irritant.[6][7]The hydrochloride form increases water solubility but also introduces the corrosive hazards associated with strong acids.[6] Inhalation of fine powders can cause severe irritation to the respiratory system.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic risk assessment based on the procedure being performed. The following recommendations constitute the minimum required protection.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially handling of the solid powder, must be performed within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure, which is a primary risk due to the piperidine and hydrochloride components.

Primary PPE Ensemble
  • Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon known or suspected contact. The practice of double-gloving, standard in handling hazardous drugs, provides a critical buffer in case the outer layer is breached.[8] Always remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after work.[2][9]

  • Eye and Face Protection: Chemical splash goggles are required at all times. Due to the corrosive potential of the hydrochloride salt, a full-face shield must be worn over the goggles whenever there is a risk of splashes, such as during solution preparation or transfer.[6][7][10]

  • Body Protection: A clean, fully buttoned laboratory coat is required. For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection is generally not required. However, if there is a potential for aerosol generation outside of a containment device, or if handling large quantities of powder, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[6][11]

Operational Plan: Weighing and Solubilizing the Compound

This step-by-step protocol illustrates the integration of safety measures into a common laboratory workflow.

Step 1: Preparation and Pre-Donning
  • Location: Confirm the chemical fume hood is operational and has a current certification.

  • Materials: Gather all necessary equipment (spatula, weigh paper, beaker, stir bar, solvent, wash bottle) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Waste: Place a designated, labeled hazardous waste container inside the fume hood for all contaminated disposables.

Step 2: Donning PPE
  • Put on the inner pair of nitrile gloves.

  • Don a lab coat, ensuring it is fully buttoned.

  • Put on chemical splash goggles.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don a face shield if the procedure involves splash potential.

Step 3: Execution (Inside Fume Hood)
  • Carefully open the container of this compound, pointing the opening away from you.

  • Using a clean spatula, weigh the desired amount of the compound onto weigh paper.

  • Transfer the compound to the beaker.

  • Add the solvent slowly to avoid splashing.

  • Use a wash bottle with the appropriate solvent to rinse any residual powder from the weigh paper and spatula into the beaker.

Step 4: Post-Procedure and Doffing
  • Close the primary container of the compound securely.

  • Dispose of all contaminated items (weigh paper, pipette tips, outer gloves) directly into the hazardous waste container inside the fume hood.

  • Wipe down the work surface with an appropriate cleaning agent.

  • Remove the face shield and goggles.

  • Remove the lab coat.

  • Remove the inner gloves and wash hands thoroughly with soap and water.

Workflow for Safe Handling

The following diagram outlines the critical steps and decision points in the safe handling process.

cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_clean Cleanup & Doffing Phase Prep 1. Assemble Equipment & Waste Container in Fume Hood Don_PPE 2. Don Full PPE (Double Gloves, Goggles, Lab Coat, Face Shield) Prep->Don_PPE Weigh 3. Weigh Compound Don_PPE->Weigh Transfer 4. Transfer & Dissolve Weigh->Transfer Dispose 5. Dispose of Contaminated Items in Designated Waste Transfer->Dispose Decon 6. Decontaminate Work Surface Dispose->Decon Doff_PPE 7. Doff PPE & Wash Hands Decon->Doff_PPE caption Fig 1: Step-by-step workflow for handling the compound.

Fig 1: Step-by-step workflow for handling the compound.

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][12]

  • Spill: Evacuate the area. For a small spill within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Under no circumstances should this compound or its solutions be disposed of down the drain.[1][13] All waste, including contaminated PPE, excess solid material, and solutions, must be collected in a clearly labeled, sealed hazardous waste container. The container should specify the contents, including the piperidine and benzyl benzoate components, to ensure proper handling by waste management personnel.[14][15] Follow all local, state, and federal regulations for hazardous waste disposal.[12][9]

PPE Selection Logic

This decision tree provides a logical framework for selecting the appropriate level of PPE based on the specific task.

cluster_ppe Start Task Assessment Base_PPE Minimum PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles Start->Base_PPE All Tasks Splash_Risk Splash_Risk Base_PPE->Splash_Risk Is there a splash risk? (e.g., dissolving, transferring liquids) Face_Shield Add Face Shield Aerosol_Risk Aerosol_Risk Face_Shield->Aerosol_Risk Respirator Add NIOSH Respirator Final Proceed with Task Respirator->Final Splash_Risk->Face_Shield Yes Splash_Risk->Aerosol_Risk No Aerosol_Risk->Respirator Yes Aerosol_Risk->Final No Aerosol_Risk_Label Is there an aerosol/dust risk? (e.g., large quantity of powder, spill outside hood) caption Fig 2: Decision tree for task-based PPE selection.

Fig 2: Decision tree for task-based PPE selection.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]

  • USP. (2001, September 17).
  • CPAChem. (2024, January 5). Safety data sheet: Benzyl benzoate. Retrieved from [Link]

  • Centers for Disease Control and Prevention / NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]

  • Centers for Disease Control and Prevention / NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • British Pharmacopoeia Commission. (2013, October 9).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Regulations.gov. (2016, March 14).
  • VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]

  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Swagelok. (2017, November 29). The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. Retrieved from [Link]

  • USP-NF. (2019, May 31). <800> HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS.
  • Centers for Disease Control and Prevention / NIOSH. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.